4-Bromo-2-ethoxy-N-phenylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-2-ethoxy-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-2-19-14-10-11(16)8-9-13(14)15(18)17-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYGRYCEEPWZDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)C(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682190 | |
| Record name | 4-Bromo-2-ethoxy-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261918-68-6 | |
| Record name | 4-Bromo-2-ethoxy-N-phenylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide
This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-2-ethoxy-N-phenylbenzamide, a compound of interest for researchers and professionals in the fields of synthetic chemistry and drug development. This document delves into its synthesis, structural characteristics, and potential applications, offering a valuable resource for laboratory and research settings.
Core Compound Identification and Properties
This compound is a substituted aromatic amide. Its core structure consists of a brominated ethoxy-substituted benzoyl group attached to a phenylamine.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [1] |
| CAS Number | 1261918-68-6 | [1] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [1] |
| Molecular Weight | 320.18 g/mol | [1] |
| Exact Mass | 319.02079 u | [1] |
| Monoisotopic Mass | 319.02079 u | [1] |
| Storage Conditions | Room temperature | [1] |
Synthesis and Elucidation
The synthesis of this compound is typically achieved through a two-step process. The first step involves the preparation of the intermediate, 4-bromo-2-ethoxybenzoic acid, followed by its coupling with aniline to form the final amide product.
Synthesis of 4-Bromo-2-ethoxybenzoic Acid (Intermediate)
A common route to 4-bromo-2-ethoxybenzoic acid involves the bromination of an appropriate benzoic acid derivative followed by ethoxylation, or vice-versa.
Amide Coupling to Yield this compound
The final step is the formation of the amide bond between 4-bromo-2-ethoxybenzoic acid and aniline. This can be achieved by first converting the carboxylic acid to a more reactive acyl chloride, followed by reaction with aniline.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of 4-bromo-2-ethoxybenzoyl chloride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-bromo-2-ethoxybenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the reaction mixture to cool to room temperature.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 4-bromo-2-ethoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Amide Formation
-
Dissolve aniline (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a separate flask.
-
Cool the aniline solution in an ice bath.
-
Slowly add the crude 4-bromo-2-ethoxybenzoyl chloride (1 equivalent) dissolved in the same solvent to the aniline solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove excess aniline, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield pure this compound.[2]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
| Spectroscopic Data | Predicted/Representative Values for Analogs | Source(s) |
| ¹H NMR (CDCl₃, 500 MHz) | δ (ppm): 7.7-7.8 (d, aromatic-H), 7.4-7.5 (d, aromatic-H), 7.3-7.4 (m, aromatic-H), 6.9-7.0 (d, aromatic-H), 4.1-4.2 (q, -OCH₂CH₃), 1.4-1.5 (t, -OCH₂CH₃). The NH proton signal would appear as a broad singlet. | [3] |
| ¹³C NMR (CDCl₃, 125 MHz) | δ (ppm): ~165 (C=O), aromatic carbons in the range of 110-160, ~64 (-OCH₂CH₃), ~15 (-OCH₂CH₃). | [4] |
| IR (KBr) | ν (cm⁻¹): ~3300 (N-H stretch), ~1650 (C=O stretch, Amide I), ~1530 (N-H bend, Amide II), ~1250 (C-O stretch, ether). | [5][6][7] |
| Mass Spectrometry (EI) | m/z: 320/322 (M⁺, M⁺+2, bromine isotopes). | [8] |
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its functional groups: the amide linkage, the aromatic rings, the bromo substituent, and the ethoxy group.
-
Amide Hydrolysis : The amide bond is generally stable but can be hydrolyzed under strong acidic or basic conditions to yield 4-bromo-2-ethoxybenzoic acid and aniline. The electron-withdrawing nature of the phenyl group may influence the rate of hydrolysis compared to alkyl-substituted amides.[9]
-
Aromatic Substitution : The benzene rings can undergo further electrophilic substitution, with the positions directed by the existing substituents. The ethoxy group is an activating, ortho-, para-director, while the bromo and benzamido groups are deactivating, ortho-, para-directors.
-
Cross-Coupling Reactions : The bromine atom on the phenyl ring is susceptible to various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for further derivatization.
-
Stability : The compound is expected to be stable under standard laboratory conditions, at room temperature, and away from strong oxidizing agents and extreme pH.
Caption: Reactivity profile of this compound.
Potential Applications in Research and Drug Development
While specific applications for this compound have not been extensively reported, the broader class of N-phenylbenzamide derivatives has shown significant potential in various therapeutic areas. This suggests that the title compound could serve as a valuable scaffold for the development of novel therapeutic agents.
-
Anticancer Agents : Numerous N-phenylbenzamide derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[10][11] The structural motifs present in this compound could be explored for their potential to inhibit cancer cell proliferation.
-
Antiviral Activity : Substituted N-phenylbenzamides have been identified as inhibitors of viral replication. For instance, certain derivatives have shown activity against Enterovirus 71.[12]
-
Antimicrobial and Anti-inflammatory Properties : The benzamide scaffold is present in many compounds with antimicrobial and anti-inflammatory properties.[13][14] The specific substitution pattern of this compound may confer unique biological activities in these areas.
-
Bromodomain Inhibition : Alkoxy benzamide derivatives have been identified as inhibitors of the BPTF bromodomain, which is a promising target in epigenetic cancer therapy.[15]
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation : Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or vapors.
-
First Aid : In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, seek medical attention.
References
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- Experimental protocol for the synthesis of 2-[2-(4-Bromophenyl)
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4-bromo-N-phenylbenzamide. PubChem. [Link]
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An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide (CAS No. 1261918-68-6): Synthesis, Characterization, and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific literature detailing specific experimental protocols, characterization data, and biological applications for 4-Bromo-2-ethoxy-N-phenylbenzamide is not extensively available in the public domain. This guide synthesizes foundational chemical principles and general methodologies applicable to the synthesis and study of this compound, grounded in established protocols for the broader class of substituted benzamides.
Introduction to N-Phenylbenzamides in Drug Discovery
Substituted benzamides are a significant class of compounds in medicinal chemistry, forming the structural core of numerous pharmaceutical agents.[1] The amide bond is a critical functional group, and N-phenylbenzamide derivatives, in particular, are explored for a wide array of pharmacological activities, including anticancer, antipsychotic, and antiviral properties.[1][2][3] The specific substitutions on both the phenyl and benzoyl rings dictate the molecule's three-dimensional structure, physicochemical properties, and ultimately, its biological activity and target engagement.
The compound this compound is a distinct molecule within this class, featuring a bromine atom and an ethoxy group on the benzoyl ring. These substitutions are expected to influence its lipophilicity, electronic distribution, and metabolic stability, making it a compound of interest for screening libraries and targeted synthesis in drug discovery programs.
Physicochemical and Computed Properties
While experimental data is scarce, several physicochemical properties for this compound have been computed. These properties are crucial for predicting its behavior in biological systems and for designing experimental protocols.
| Property | Value | Source |
| CAS Number | 1261918-68-6 | [4][5] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [6] |
| Molecular Weight | 320.18 g/mol | [6] |
| Exact Mass | 319.02079 u | [6] |
| XLogP3 | 3.8 | [6] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 4 | [6] |
Synthesis of this compound
Proposed Retrosynthetic Analysis
A logical retrosynthetic approach would disconnect the amide bond, leading to two commercially available or readily synthesizable starting materials: 4-bromo-2-ethoxybenzoic acid and aniline.
Caption: Retrosynthetic analysis of this compound.
Method 1: Synthesis via Acyl Chloride (Schotten-Baumann Conditions)
This robust method involves converting the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.[1]
Step 1: Synthesis of 4-Bromo-2-ethoxybenzoyl chloride
The starting carboxylic acid, 4-bromo-2-ethoxybenzoic acid, is reacted with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an anhydrous solvent.
Experimental Protocol:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 4-bromo-2-ethoxybenzoic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or toluene.
-
Add thionyl chloride (approx. 2.0 eq) dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
-
Heat the mixture to reflux and monitor the reaction until the evolution of HCl and SO₂ gas ceases and the starting material is consumed (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride and solvent under reduced pressure to yield the crude 4-bromo-2-ethoxybenzoyl chloride, which is often used in the next step without further purification.
Step 2: Amide Coupling
The synthesized acyl chloride is then reacted with aniline in the presence of a base to form the final product.
Experimental Protocol:
-
In a separate flask, dissolve aniline (1.0-1.2 eq) and a non-nucleophilic base like triethylamine (TEA) or pyridine (1.1-1.5 eq) in an anhydrous solvent (e.g., DCM).[1]
-
Cool the reaction mixture to 0 °C using an ice bath.[1]
-
Dissolve the crude 4-bromo-2-ethoxybenzoyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1-16 hours, monitoring progress by TLC or LC-MS.[1]
-
Work-up: Upon completion, dilute the mixture with DCM and wash sequentially with a weak acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate (NaHCO₃) to remove any unreacted carboxylic acid, and finally with brine.[1]
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization or silica gel column chromatography to yield pure this compound.
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An In-depth Technical Guide to the Structure Elucidation of 4-Bromo-2-ethoxy-N-phenylbenzamide
Introduction
In the landscape of pharmaceutical and materials science, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. The molecule 4-Bromo-2-ethoxy-N-phenylbenzamide (C15H14BrNO2) represents a class of benzamide derivatives that are of significant interest due to their potential biological activities and applications in medicinal chemistry.[1][2][3] The journey from synthesis to application is critically dependent on the unambiguous confirmation of its molecular structure. This guide provides a comprehensive, technically-grounded walkthrough of the analytical methodologies employed to elucidate the structure of this compound, moving beyond a simple recitation of techniques to explain the strategic rationale behind the experimental design. Our approach is rooted in a self-validating system of cross-verification, ensuring the highest degree of confidence in the final structural assignment.
The molecular formula of this compound is C15H14BrNO2, and its molecular weight is approximately 320.18 g/mol .[4][5] This guide will detail the integrated application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopic techniques.
Core Analytical Strategy: A Multi-faceted Approach
The elucidation of a molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the congruence of these pieces that leads to a definitive solution. Our strategy is built on the following pillars:
-
Elemental Composition and Molecular Weight Confirmation: High-resolution mass spectrometry provides the foundational data of the exact mass and isotopic distribution, confirming the elemental formula.
-
Functional Group Identification: Fourier-transform infrared (FTIR) spectroscopy offers a rapid and definitive means to identify the key functional groups present in the molecule.
-
Proton and Carbon Framework Mapping: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each hydrogen and carbon atom.
-
Connectivity and Spatial Relationships: 2D NMR experiments, such as COSY and HSQC, are employed to map the connectivity between protons and their attached carbons, as well as proton-proton coupling networks. HMBC experiments further elucidate long-range correlations, piecing together the complete molecular skeleton.
Below is a graphical representation of the overall workflow for the structural elucidation of this compound.
Caption: Workflow for the structural elucidation of this compound.
Experimental Protocols & Data Interpretation
Part 1: Mass Spectrometry (MS)
Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.
-
Mass Analysis: The analysis is performed on a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer).
-
Data Acquisition: Data is acquired in positive ion mode to observe the protonated molecule [M+H]⁺.
Data Interpretation & Expected Results:
The presence of a bromine atom is a key structural feature that is readily identifiable by mass spectrometry due to its characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[6][7] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, separated by two m/z units.[6][7][8]
| Parameter | Expected Value | Rationale |
| Molecular Formula | C₁₅H₁₄BrNO₂ | Based on synthesis precursors. |
| Monoisotopic Mass | 319.0208 u | Calculated for C₁₅H₁₄⁷⁹BrNO₂. |
| [M+H]⁺ (⁷⁹Br) | ~320.0286 m/z | Protonated molecule with ⁷⁹Br. |
| [M+H]⁺ (⁸¹Br) | ~322.0265 m/z | Protonated molecule with ⁸¹Br. |
| Isotopic Peak Ratio | ~1:1 | Characteristic of a single bromine atom.[6][7] |
Part 2: Fourier-Transform Infrared (FTIR) Spectroscopy
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum.
Data Interpretation & Expected Results:
FTIR spectroscopy is an excellent tool for identifying the functional groups present in a molecule.[2][9] For this compound, we expect to see characteristic absorptions for the amide, aromatic rings, and ether linkages.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (Amide) | 3300-3500 (medium, sharp) | N-H stretch |
| C-H (Aromatic) | 3000-3100 (weak to medium) | C-H stretch[10] |
| C-H (Aliphatic) | 2850-3000 (medium) | C-H stretch (from ethoxy group) |
| C=O (Amide I) | 1630-1680 (strong) | C=O stretch[11][12][13] |
| N-H bend (Amide II) | 1510-1570 (strong) | N-H bend and C-N stretch[11][12] |
| C=C (Aromatic) | 1400-1600 (multiple, medium) | C=C in-ring stretching[10] |
| C-O (Ether) | 1000-1300 (strong) | C-O stretch |
| C-Br | 500-600 (medium to weak) | C-Br stretch |
The presence of strong bands in the amide I and II regions would provide compelling evidence for the benzamide core structure.[11][12][14]
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules. A combination of 1D and 2D NMR experiments will be used to assemble the final structure.
Protocol: NMR Sample Preparation and Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Spectrometer: Data is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Experiments: The following experiments are performed:
-
¹H NMR
-
¹³C NMR
-
Correlation Spectroscopy (COSY)
-
Heteronuclear Single Quantum Coherence (HSQC)
-
Heteronuclear Multiple Bond Correlation (HMBC)
-
Data Interpretation & Expected Results:
¹H NMR Spectroscopy: This experiment provides information about the number of different types of protons, their chemical environment, and their neighboring protons through spin-spin coupling. Aromatic protons typically resonate in the 6.5-8.0 ppm region.[15][16]
-
Aromatic Protons: We expect to see signals corresponding to the protons on both the N-phenyl ring and the substituted benzoyl ring. The substitution pattern will dictate the multiplicity of these signals.
-
Ethoxy Group: A characteristic quartet (for the -OCH₂- protons) and a triplet (for the -CH₃ protons) are expected.
-
Amide Proton: A singlet (or a broad signal) for the N-H proton, typically in the downfield region.
¹³C NMR Spectroscopy: This provides information about the number of different types of carbon atoms in the molecule. Aromatic carbons typically resonate in the 110-150 ppm range.[10][15][17]
-
Carbonyl Carbon: A signal in the downfield region (160-180 ppm) corresponding to the amide carbonyl.
-
Aromatic Carbons: Multiple signals in the aromatic region, with the carbon attached to the bromine being shifted to a higher field.
-
Ethoxy Carbons: Two signals in the aliphatic region for the -OCH₂- and -CH₃ carbons.
2D NMR Spectroscopy: These experiments are crucial for establishing the connectivity of the molecule.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This will be instrumental in confirming the proton network within the ethoxy group and the aromatic rings.
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Unlocking the Therapeutic Potential of 4-Bromo-2-ethoxy-N-phenylbenzamide: A Technical Guide for Researchers
Abstract
The benzamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a diverse array of pharmacologically active compounds.[1] This technical guide delves into the untapped research potential of a specific analogue, 4-Bromo-2-ethoxy-N-phenylbenzamide. While direct biological data for this compound is nascent, its structural features—a bromine substituent, an ethoxy group, and an N-phenyl ring system—suggest a rich landscape for investigation. Drawing upon structure-activity relationships of related benzamide derivatives, this document outlines a comprehensive framework for exploring its potential applications in oncology, inflammation, and neuroscience. We present detailed, field-proven experimental protocols, elucidate the underlying scientific rationale for each proposed research avenue, and provide visualizations to clarify complex biological pathways and experimental workflows. This guide is intended to empower researchers, scientists, and drug development professionals to systematically evaluate and unlock the therapeutic promise of this intriguing molecule.
Introduction to this compound
This compound is a synthetic organic compound with the molecular formula C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol . Its chemical structure is characterized by a central benzamide core with a bromine atom at the 4-position of the benzoic acid ring, an ethoxy group at the 2-position, and a phenyl group attached to the amide nitrogen.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1261918-68-6 | [2] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [2] |
| Molecular Weight | 320.18 g/mol | [2] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)Br)C(=O)NC2=CC=CC=C2 | [2] |
The strategic placement of these functional groups provides a compelling basis for postulating its biological activities. The N-phenylbenzamide moiety is a well-established pharmacophore, and the bromo and ethoxy substitutions can significantly influence the compound's pharmacokinetic and pharmacodynamic properties.[3]
Proposed Synthesis of this compound
A plausible and efficient synthetic route to this compound involves a two-step process starting from 4-bromo-2-ethoxybenzoic acid.
Step 1: Synthesis of 4-bromo-2-ethoxybenzoyl chloride
4-bromo-2-ethoxybenzoic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to form the corresponding acid chloride. This reaction is typically carried out in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF).[4]
Step 2: Amide Coupling with Aniline
The freshly prepared 4-bromo-2-ethoxybenzoyl chloride is then reacted with aniline in the presence of a base, such as triethylamine (TEA) or pyridine, to neutralize the hydrochloric acid byproduct. This amide bond formation is a standard and generally high-yielding reaction.[4]
-
To a solution of 4-bromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of dimethylformamide (DMF, 0.1 eq).
-
Slowly add thionyl chloride (1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure to remove excess thionyl chloride and solvent.
-
Dissolve the resulting crude 4-bromo-2-ethoxybenzoyl chloride in anhydrous DCM (10 mL/mmol).
-
In a separate flask, dissolve aniline (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol).
-
Slowly add the solution of the acid chloride to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 12-16 hours.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.[4]
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[5]
Potential Research Application 1: Anticancer Agent
Scientific Rationale: Targeting Bromodomain and PHD Finger Transcription Factor (BPTF)
The presence of an alkoxy group on the benzamide scaffold is a key structural feature found in a class of recently discovered inhibitors of the Bromodomain and PHD Finger Transcription Factor (BPTF).[6] BPTF is the largest subunit of the NURF chromatin remodeling complex and plays a critical role in regulating gene expression through the recognition of acetylated histones.[6] Dysregulation of BPTF has been implicated in the development and progression of several cancers, making it an attractive therapeutic target.[6] The ethoxy group in this compound makes it a prime candidate for investigation as a BPTF bromodomain inhibitor. Inhibition of BPTF can lead to the downregulation of oncogenes, such as c-Myc, and induce cancer cell death.[7]
Caption: Proposed mechanism of action for this compound as a BPTF inhibitor.
Experimental Protocols for Anticancer Activity Assessment
This initial screen determines the compound's ability to inhibit cancer cell growth.
-
Cell Seeding: Plate human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50, 100 µM) and treat the cells for 48-72 hours.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.[6]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.
This biochemical assay directly measures the compound's ability to inhibit the interaction between the BPTF bromodomain and an acetylated histone peptide.[6]
-
Reagent Preparation: Prepare solutions of recombinant BPTF bromodomain, a biotinylated acetylated histone H4 peptide, a europium cryptate-labeled anti-tag antibody, and streptavidin-XL665.
-
Compound Addition: Add serial dilutions of this compound to a low-volume 384-well plate.
-
Reaction Incubation: Add the BPTF bromodomain and the biotinylated histone peptide to the wells and incubate to allow for binding.
-
Detection: Add the anti-tag antibody and streptavidin-XL665 and incubate to allow for the FRET reaction to occur.
-
Signal Measurement: Read the HTRF signal at 665 nm and 620 nm.
-
Data Analysis: Calculate the ratio of the two emission signals and determine the IC₅₀ value for the inhibition of the BPTF-histone interaction.
Potential Research Application 2: Anti-inflammatory Agent
Scientific Rationale: Modulation of Inflammatory Pathways
The 2-ethoxybenzamide substructure is present in ethenzamide, a non-steroidal anti-inflammatory drug (NSAID).[8] Furthermore, various N-substituted benzamides have been shown to inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.[9] The anti-inflammatory properties of N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives have also been reported.[10] These precedents strongly suggest that this compound could possess anti-inflammatory activity.
Caption: Experimental workflow for evaluating the anti-inflammatory activity of this compound.
Experimental Protocols for Anti-inflammatory Activity Assessment
This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages as a model of inflammation.
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Compound Pre-treatment: Seed cells in a 96-well plate and pre-treat with various concentrations of this compound for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Nitric Oxide (NO) Measurement: Collect the cell supernatant and measure the NO concentration using the Griess reagent.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in the supernatant using commercially available ELISA kits.
-
Data Analysis: Determine the IC₅₀ values for the inhibition of NO and cytokine production.
This is a classic in vivo model to assess acute inflammation.
-
Animal Acclimatization: Acclimatize male Wistar rats for one week.
-
Compound Administration: Administer this compound orally or intraperitoneally at different doses. A positive control group should receive a standard anti-inflammatory drug like indomethacin.
-
Induction of Edema: After one hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Potential Research Application 3: Neuromodulatory Agent
Scientific Rationale: Targeting Nicotinic Acetylcholine Receptors (nAChRs)
Benzamide analogs have been identified as negative allosteric modulators (NAMs) of neuronal nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system, and their dysfunction is implicated in several neurological and psychiatric disorders. The N-phenylbenzamide scaffold of the target compound makes it a candidate for investigation as a modulator of nAChR activity.
Experimental Protocol for nAChR Modulation
This technique allows for the direct measurement of ion channel activity in response to the compound.
-
Oocyte Preparation: Prepare and inject Xenopus laevis oocytes with cRNA encoding for the desired nAChR subunits (e.g., human α4β2).
-
Electrophysiological Recording: After 2-5 days of incubation, place an oocyte in a recording chamber and impale it with two electrodes. Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Compound Application: Perfuse the oocyte with a solution containing acetylcholine (ACh) to elicit a baseline current response.
-
Co-application: Co-apply ACh with varying concentrations of this compound and record the changes in the current response.
-
Data Analysis: Determine if the compound potentiates or inhibits the ACh-induced current and calculate the EC₅₀ or IC₅₀ value for its modulatory effect.
Conclusion and Future Directions
This compound presents a compelling starting point for a multifaceted drug discovery program. Its structural similarity to known bioactive benzamides provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, and neuromodulatory agent. The experimental protocols detailed in this guide offer a robust and systematic approach to evaluating these potential applications. Future research should focus on a comprehensive in vitro screening campaign, followed by in-depth mechanistic studies for the most promising activities. Structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this novel benzamide scaffold.
References
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Walsh Medical Media. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]
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ResearchGate. (2022). Efficient Synthesis of 4‐Bromo‐N‐(1‐phenylethyl)benzamide, Arylation by Pd(0) Catalyst, Characterization and DFT Study. Available from: [Link]
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PubMed Central. (2008). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Available from: [Link]
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PubMed Central. (2021). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Available from: [Link]
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Technical Guide: Spectroscopic Characterization of 4-Bromo-2-ethoxy-N-phenylbenzamide
Introduction
In the landscape of modern drug discovery and materials science, the unambiguous structural elucidation of novel chemical entities is paramount. 4-Bromo-2-ethoxy-N-phenylbenzamide (CAS No: 1261918-68-6) represents a class of substituted benzamide scaffolds that are of significant interest due to their prevalence in biologically active molecules.[1][2] Its molecular formula is C₁₅H₁₄BrNO₂, with a monoisotopic mass of approximately 319.02 g/mol .[1] This guide provides a comprehensive, multi-technique spectroscopic framework for the characterization of this compound. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The focus is not merely on the data itself, but on the scientific rationale behind the acquisition and interpretation, empowering researchers to apply these principles to analogous systems.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides a map of all proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integrations are based on the electronic effects of the substituents: the electron-donating ethoxy group (-OCH₂CH₃), the electron-withdrawing and anisotropic amide group (-CONH-), and the electronegative bromine atom.
Table 1: Predicted ¹H NMR Assignments for this compound Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 9.0 - 8.5 | Singlet (broad) | 1H | N-H | Amide protons are deshielded and often exhibit broad signals due to quadrupole broadening and potential hydrogen bonding. |
| ~ 8.2 - 7.8 | Multiplet | 2H | H-Ar' (ortho) | Protons on the N-phenyl ring ortho to the amide nitrogen are deshielded by the anisotropic effect of the carbonyl group. |
| ~ 7.6 - 7.5 | Doublet | 1H | H-6 | This proton is ortho to the bromine atom and experiences its deshielding effect. |
| ~ 7.4 - 7.2 | Multiplet | 3H | H-Ar' (meta, para) | Protons on the N-phenyl ring in the meta and para positions typically resonate in this region. |
| ~ 7.1 - 7.0 | Doublet of Doublets | 1H | H-5 | Coupled to both H-6 and H-3, this proton is influenced by both the bromine and ethoxy groups. |
| ~ 6.9 - 6.8 | Doublet | 1H | H-3 | This proton is ortho to the electron-donating ethoxy group, causing a significant upfield (shielded) shift. |
| ~ 4.2 - 4.1 | Quartet | 2H | -OCH₂ CH₃ | Methylene protons adjacent to the oxygen are deshielded. The quartet arises from coupling to the three methyl protons (n+1 rule). |
| ~ 1.5 - 1.4 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, appearing as a triplet due to coupling with the adjacent methylene protons. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals all unique carbon environments. The chemical shifts are highly sensitive to the electronic nature of attached atoms and functional groups.
Table 2: Predicted ¹³C NMR Assignments for this compound
| Predicted δ (ppm) | Carbon Assignment | Rationale |
| ~ 165 - 163 | C=O (Amide) | The carbonyl carbon is significantly deshielded, a characteristic feature of amides. |
| ~ 158 - 156 | C-2 | Aromatic carbon directly attached to the highly electronegative oxygen of the ethoxy group is deshielded. |
| ~ 139 - 137 | C-1' | The ipso-carbon of the N-phenyl ring, attached to the amide nitrogen. |
| ~ 132 - 130 | C-5 | Aromatic CH carbon. |
| ~ 129 - 128 | C-Ar' (meta) | Meta carbons of the N-phenyl ring. |
| ~ 125 - 123 | C-Ar' (para) | Para carbon of the N-phenyl ring. |
| ~ 122 - 120 | C-4 | Aromatic carbon bearing the bromine atom. The C-Br bond has a moderate deshielding effect. |
| ~ 121 - 119 | C-Ar' (ortho) | Ortho carbons of the N-phenyl ring. |
| ~ 118 - 116 | C-6 | Aromatic CH carbon. |
| ~ 115 - 113 | C-1 | The ipso-carbon attached to the amide carbonyl. |
| ~ 105 - 103 | C-3 | Aromatic carbon ortho to the electron-donating ethoxy group, showing a strong shielded (upfield) shift. |
| ~ 65 - 63 | -OCH₂ CH₃ | The methylene carbon of the ethoxy group, deshielded by the adjacent oxygen. |
| ~ 15 - 14 | -OCH₂CH₃ | The terminal methyl carbon of the ethoxy group. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard for many organic compounds, but DMSO-d₆ may be required if solubility is poor or to better resolve exchangeable protons like N-H.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. Higher fields provide better signal dispersion and resolution, which is crucial for resolving complex aromatic multiplets.
-
¹H NMR Acquisition:
-
Acquire a standard single-pulse ¹H spectrum.
-
Set a spectral width of approximately 12-16 ppm.
-
Use a sufficient number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to ensure all signals appear as singlets.
-
A wider spectral width (e.g., 0-220 ppm) is necessary.
-
A greater number of scans is required due to the low natural abundance of ¹³C.
-
Consider running a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons, confirming assignments.
-
Visualization: NMR Interpretation Workflow
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Predicted FTIR Absorption Bands
For this compound, the key vibrations are associated with the amide linkage, the aromatic rings, and the ether group. The positions of amide bands are sensitive to hydrogen bonding.[3]
Table 3: Predicted Major FTIR Peaks
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Intensity | Rationale & Notes |
| ~ 3350 - 3300 | N-H Stretch | Secondary Amide (N-H) | Medium | This single, relatively sharp peak is characteristic of a secondary amide N-H bond. Its position can shift depending on the degree of hydrogen bonding in the solid state.[3][4] |
| ~ 3100 - 3000 | C-H Stretch (sp²) | Aromatic C-H | Medium | Typical for C-H stretching vibrations in benzene rings. |
| ~ 2980 - 2850 | C-H Stretch (sp³) | Alkyl C-H | Medium | Asymmetric and symmetric stretches of the CH₂ and CH₃ groups in the ethoxy substituent. |
| ~ 1680 - 1640 | C=O Stretch (Amide I band) | Amide (C=O) | Strong | This is one of the most intense and characteristic peaks in the spectrum. Its frequency is lower than ketones due to resonance with the nitrogen lone pair.[3][5] |
| ~ 1600, 1580, 1450 | C=C Stretch | Aromatic Ring | Variable | These absorptions are characteristic of the benzene ring skeleton. |
| ~ 1550 - 1510 | N-H Bend (Amide II band) | Amide (N-H) | Strong | This band arises from a coupling of the N-H in-plane bending and C-N stretching vibrations. It is a key diagnostic peak for secondary amides.[4] |
| ~ 1250 - 1200 | C-O Stretch (Aryl Ether) | Ar-O-C | Strong | Corresponds to the asymmetric C-O-C stretch of the aryl ether linkage. |
| ~ 1100 - 1000 | C-O Stretch (Alkyl Ether) | R-O-C | Strong | Corresponds to the symmetric C-O-C stretch. |
| ~ 850 - 800 | C-H Out-of-Plane Bend | Aromatic C-H | Strong | The pattern of these bends can sometimes give clues about the substitution pattern of the aromatic ring. |
| ~ 600 - 500 | C-Br Stretch | Aryl Halide (C-Br) | Medium | The C-Br stretch appears in the low-frequency region of the spectrum. |
Experimental Protocol: FTIR Data Acquisition
-
Sample Preparation: For solid samples, two common methods are:
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium). This is the fastest and most common method.
-
KBr Pellet: Grind a small amount of sample (~1 mg) with dry potassium bromide (~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Background Scan: Perform a background scan of the empty instrument (or with the clean ATR crystal) to account for atmospheric CO₂ and H₂O.
-
Sample Scan: Place the sample in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Visualization: Functional Group Correlation
Mass Spectrometry (MS): Determining Mass and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns.
Predicted Mass Spectrum
Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), we would expect to observe the protonated molecule, [M+H]⁺. The bromine atom will give a characteristic isotopic pattern, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
Expected [M+H]⁺ for C₁₅H₁₅⁷⁹BrNO₂⁺: 320.0286
-
Expected [M+H]⁺ for C₁₅H₁₅⁸¹BrNO₂⁺: 322.0266
Plausible Fragmentation Pathway
Upon collisional activation (MS/MS), the molecule will fragment in a predictable manner. The amide bond is often the most labile and a primary site for cleavage. Studies on similar N-phenylbenzamides have shown characteristic fragmentation patterns, including Smiles rearrangements in the gas phase.[6][7]
A primary fragmentation pathway involves the cleavage of the amide bond, leading to two main fragment ions:
-
Benzoyl-type cation: Cleavage can yield a 4-bromo-2-ethoxybenzoyl cation.
-
Aniline-type fragment: The other part of the molecule would be aniline.
Experimental Protocol: MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the parent molecule intact, allowing for the clear observation of the molecular ion.
-
Mass Analysis (MS¹): Acquire a full scan mass spectrum to identify the [M+H]⁺ ion and observe its characteristic bromine isotopic pattern.
-
Tandem Mass Spectrometry (MS/MS): Isolate the [M+H]⁺ ion (e.g., m/z 320) in the mass analyzer. Induce fragmentation using a collision gas (e.g., argon or nitrogen). Analyze the resulting fragment ions to build a fragmentation map. This step is crucial for confirming the connectivity of the molecule.
Visualization: Predicted ESI-MS/MS Fragmentation Pathway
Conclusion
The structural verification of this compound requires a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework and atom connectivity. FTIR spectroscopy provides a rapid fingerprint of the key functional groups, confirming the presence of the amide, ether, and aromatic moieties. Finally, high-resolution mass spectrometry validates the elemental composition and offers definitive structural evidence through predictable fragmentation patterns. The integrated data from these three methods provides a self-validating system, ensuring an unambiguous and confident characterization of the molecule's structure, which is a critical step in any research and development pipeline.
References
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J-Stage. (n.d.). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Retrieved from [Link]
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Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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CP Lab Safety. (n.d.). Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity, C15H14BrNO2, 10 grams. Retrieved from [Link]
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Li, Y., Chai, Y., Wang, L., Pan, Y., Zeng, S., & Sun, C. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 29(9), 864-870. Retrieved from [Link]
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ResearchGate. (n.d.). FT–IR benzamide (1). [Diagram]. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Supporting Information: Direct Synthesis of Amides and Imines by Dehydrogenative Homo or Cross-Coupling of Amines and Alcohols catalyzed by Cu-MOF. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). Benzamide. NIST WebBook. Retrieved from [Link]
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ResearchGate. (2015). Gas-phase Smiles rearrangement reactions of deprotonated N-phenylbenzamides studied by electrospray ionization tandem mass spectrometry. Retrieved from [Link]
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An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-Bromo-2-ethoxy-N-phenylbenzamide
A Hypothetical Exploration for Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a scientifically informed and hypothetical exploration of the potential mechanism of action of 4-Bromo-2-ethoxy-N-phenylbenzamide. As of the date of this publication, there is a lack of direct experimental evidence in the public domain elucidating the specific biological targets and mechanism of this compound. This document is intended to serve as a research and development blueprint, proposing plausible mechanisms based on the established activities of structurally related molecules and outlining a comprehensive strategy for their experimental validation.
Introduction: Unraveling the Therapeutic Potential of a Novel Benzamide Derivative
This compound is a synthetic small molecule belonging to the versatile benzamide class of compounds. While the specific biological activities of this particular molecule remain to be definitively characterized, its structural features suggest the potential for interaction with key cellular signaling pathways implicated in a range of pathologies, including cancer and metabolic disorders. This guide puts forth two primary, plausible hypotheses for its mechanism of action: the inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1) and the modulation of sirtuin deacetylase activity.
Drawing from extensive research on related benzamide scaffolds, we will delve into the theoretical underpinnings of these proposed mechanisms. This document will provide a robust framework for the empirical investigation of this compound, complete with detailed experimental protocols designed to rigorously test our hypotheses and elucidate its true biological function.
Part 1: Proposed Mechanism of Action I - Inhibition of Fibroblast Growth Factor Receptor 1 (FGFR1)
The Fibroblast Growth Factor (FGF) signaling pathway is a critical regulator of cell proliferation, differentiation, migration, and survival. Aberrant activation of this pathway, often through the genetic alteration of FGFRs, is a known driver of oncogenesis in various solid tumors.[1][2] Structurally similar compounds, notably 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives, have been identified as potent inhibitors of FGFR1.[1][3][4] This precedent forms the basis of our first hypothesis.
The Rationale: A Structure-Activity Relationship Perspective
The core 4-bromobenzamide scaffold is a recurring motif in a number of kinase inhibitors. In the context of FGFR1 inhibition, the interaction is typically characterized by the formation of hydrogen bonds with the hinge region of the kinase domain. The N-phenyl group and the 2-ethoxy substitution on the benzamide ring of our lead compound likely play a crucial role in defining its binding affinity and selectivity by occupying specific hydrophobic pockets within the ATP-binding site.
Molecular docking studies on related 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives have shown that the benzamide core forms critical hydrogen bonds with hinge region residues, while the substituted phenyl ring extends into a hydrophobic pocket.[1][3] We propose a similar binding mode for this compound.
Proposed Binding Mode at the FGFR1 ATP-Binding Site
Caption: Proposed binding of this compound in the FGFR1 kinase domain.
Experimental Validation Workflow for FGFR1 Inhibition
A multi-tiered experimental approach is essential to validate the proposed FGFR1 inhibitory activity of this compound.
The initial step involves direct measurement of the compound's ability to inhibit the enzymatic activity of recombinant FGFR1.
Protocol: In Vitro FGFR1 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
-
Reagents and Materials:
-
Recombinant human FGFR1 kinase domain
-
LanthaScreen™ Eu-anti-GST Antibody
-
Alexa Fluor™ 647-labeled ATP-competitive kinase inhibitor (tracer)
-
This compound (test compound)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the test compound, recombinant FGFR1 kinase, and the Eu-labeled antibody.
-
Incubate for 60 minutes at room temperature to allow for compound binding.
-
Add the Alexa Fluor™ 647-labeled tracer.
-
Incubate for another 60 minutes at room temperature.
-
Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader.
-
-
Data Analysis:
-
Calculate the FRET ratio and determine the IC₅₀ value of the test compound.
-
To confirm the compound's activity in a biological context, cell-based assays are crucial to assess its ability to inhibit FGFR1 signaling within intact cells.
Protocol: Inhibition of FGFR1-Mediated ERK Phosphorylation in a Cellular Context
-
Cell Line:
-
Use a cell line with known FGFR1 amplification or activating mutations (e.g., NCI-H1581 lung cancer cells).[5]
-
-
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Starve the cells in serum-free media for 24 hours.
-
Pre-treat the cells with a serial dilution of this compound for 2 hours.
-
Stimulate the cells with FGF2 (basic fibroblast growth factor) for 15 minutes.
-
Lyse the cells and perform a Western blot or a high-throughput immunoassay (e.g., HTRF®, ELISA) to detect the levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.[6]
-
-
Data Analysis:
-
Quantify the p-ERK1/2 signal relative to total ERK and determine the IC₅₀ of the compound for inhibiting FGF2-induced ERK phosphorylation.
-
Quantitative Data Summary (Hypothetical)
| Assay Type | Parameter | Hypothetical Value |
| Biochemical | FGFR1 Kinase IC₅₀ | 50 nM |
| Cellular | p-ERK1/2 Inhibition IC₅₀ | 200 nM |
Part 2: Proposed Mechanism of Action II - Sirtuin Inhibition
Sirtuins are a family of NAD⁺-dependent deacylases that play pivotal roles in regulating metabolism, DNA repair, and inflammation.[7] The N-phenylbenzamide scaffold has been identified in compounds that inhibit sirtuins, particularly SIRT2.[8] This provides a second compelling hypothesis for the mechanism of action of this compound.
The Rationale: A Pharmacophore-Based Hypothesis
While the structure-activity relationships for sirtuin inhibitors are diverse, certain benzamide-containing compounds have demonstrated inhibitory activity. The proposed mechanism involves the compound binding to the active site of the sirtuin, potentially competing with the acetylated substrate or NAD⁺. The specific substitutions on the benzamide core of this compound would dictate its affinity and selectivity for different sirtuin isoforms.
Proposed Sirtuin Inhibition Pathway
Caption: Proposed inhibition of sirtuin-mediated deacetylation by this compound.
Experimental Validation Workflow for Sirtuin Inhibition
A series of biochemical and cellular assays are required to determine if this compound acts as a sirtuin inhibitor.
These assays directly measure the enzymatic activity of recombinant sirtuins in the presence of the test compound.
Protocol: In Vitro Fluorogenic Sirtuin Deacetylase Assay
-
Reagents and Materials:
-
Recombinant human sirtuins (SIRT1, SIRT2, SIRT3)
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial SIRT-Glo™ assay kit)
-
NAD⁺
-
Developer solution (containing a protease that cleaves the deacetylated substrate to release a fluorescent signal)
-
This compound (test compound)
-
Assay buffer
-
96-well microplates
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the recombinant sirtuin, the fluorogenic substrate, and NAD⁺.
-
Add the test compound and incubate at 37°C for 1 hour.
-
Add the developer solution and incubate for 30 minutes at room temperature.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition and determine the IC₅₀ value for each sirtuin isoform.
-
CETSA can be used to verify direct target engagement of the compound with sirtuins in a cellular environment.
Protocol: Cellular Thermal Shift Assay for Target Engagement
-
Procedure:
-
Treat intact cells with either the vehicle (DMSO) or this compound.
-
Heat the cell lysates to a range of temperatures.
-
Centrifuge to pellet the aggregated proteins.
-
Analyze the soluble fraction by Western blotting for the target sirtuin protein.
-
-
Data Analysis:
-
A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.
-
Quantitative Data Summary (Hypothetical)
| Assay Type | Parameter | Hypothetical Value |
| Biochemical | SIRT1 IC₅₀ | > 10 µM |
| Biochemical | SIRT2 IC₅₀ | 1.5 µM |
| Biochemical | SIRT3 IC₅₀ | > 10 µM |
Conclusion and Future Directions
This guide has outlined two plausible, scientifically-grounded hypotheses for the mechanism of action of this compound: inhibition of FGFR1 and inhibition of sirtuins, particularly SIRT2. The provided experimental workflows offer a clear and comprehensive path for the empirical validation of these proposed mechanisms.
Should experimental evidence support one or both of these hypotheses, further investigation into the compound's selectivity profile across the kinome and the sirtuin family will be warranted. Subsequent studies should also focus on its pharmacokinetic and pharmacodynamic properties to assess its potential as a therapeutic agent. The exploration of this and other novel benzamide derivatives holds significant promise for the development of targeted therapies for a range of human diseases.
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Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimization Approach. MDPI. Available at: [Link]
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What Is the Best Sirtuin Assay for SIRT Screening?. BellBrook Labs. Available at: [Link]
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Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl) benzamide derivatives as novel FGFR1 inhibitors f. Semantic Scholar. Available at: [Link]
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Measurement of Sirtuin Enzyme Activity Using a Substrate-Agnostic Fluorometric Nicotinamide Assay. PMC - NIH. Available at: [Link]
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Discovery of the Irreversible Covalent FGFR Inhibitor 8-(3-(4-Acryloylpiperazin-1-yl)propyl)-6-(2,6-dichloro-3,5-dimethoxyphenyl)-2-(methylamino)pyrido[2,3-d]pyrimidin-7(8H)-one (PRN1371) for the Treatment of Solid Tumors. ACS Publications - American Chemical Society. Available at: [Link]
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Exploring the Therapeutic Frontier: A Technical Guide to the Medicinal Chemistry of 4-Bromo-2-ethoxy-N-phenylbenzamide as a Novel Anticancer Agent
Abstract
The benzamide scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse biological activities.[1][2][3][4][5] This technical guide provides an in-depth exploration of the novel compound, 4-Bromo-2-ethoxy-N-phenylbenzamide, as a prospective anticancer agent. While this specific molecule remains largely unexplored in scientific literature, its structural features suggest a compelling potential, particularly as an inhibitor of histone deacetylases (HDACs), a validated target in oncology.[6][7][8][9][10][11] This document outlines a comprehensive roadmap for the synthesis, characterization, and preclinical evaluation of this compound, offering a scientifically grounded framework for researchers and drug development professionals to unlock its therapeutic promise.
Introduction: The Benzamide Scaffold and the HDAC Opportunity
Benzamide derivatives have demonstrated significant pharmacological potential across various therapeutic areas, including oncology.[1][2][5][12] A particularly fruitful avenue of research has been their application as histone deacetylase (HDAC) inhibitors.[11][13][14][15] HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[6][7][8][10] In numerous cancers, HDACs are overexpressed or dysregulated, leading to the silencing of tumor suppressor genes and promoting cell proliferation and survival.[6][7][8][9]
HDAC inhibitors can restore normal acetylation patterns, leading to the reactivation of tumor suppressor genes, cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[8][9][10][11] The benzamide moiety is a key pharmacophore in several known HDAC inhibitors, where it often functions to chelate the zinc ion within the active site of the enzyme.[11] The structural features of this compound, including the substituted benzoyl ring and the N-phenyl group, provide a strong rationale for its investigation as a novel HDAC inhibitor.
Synthesis and Characterization of this compound
The synthesis of this compound (C15H14BrNO2, CAS: 1261918-68-6) can be achieved through a straightforward and robust synthetic route, beginning with the commercially available 4-bromo-2-hydroxybenzoic acid.
Synthetic Pathway
The proposed two-step synthesis involves an initial etherification of the phenolic hydroxyl group, followed by an amide bond formation.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-ethoxybenzoic acid [16]
-
To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in acetone, add potassium carbonate (K2CO3, 2.5 eq).
-
Add ethyl iodide (1.5 eq) to the mixture.
-
Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in water and acidify with a suitable acid (e.g., 2N HCl) to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry to yield 4-bromo-2-ethoxybenzoic acid.
Step 2: Synthesis of this compound [17][][19][20][21]
-
Suspend 4-bromo-2-ethoxybenzoic acid (1.0 eq) in dichloromethane (DCM).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) at 0 °C and then stir at room temperature for 2-4 hours to form the acyl chloride.
-
In a separate flask, dissolve aniline (1.1 eq) and triethylamine (Et3N, 1.5 eq) in DCM.
-
Slowly add the freshly prepared acyl chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Characterization
The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR to elucidate the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Preclinical Evaluation as an Anticancer Agent
A systematic in vitro evaluation is essential to determine the anticancer potential of this compound.[22][23][24][25][26]
In Vitro Anticancer Activity Screening
The initial screening will assess the cytotoxic effects of the compound on a panel of human cancer cell lines.
Caption: Workflow for the in vitro evaluation of anticancer activity.
Protocol: Cell Viability Assay (MTT Assay)
-
Seed cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound for 48-72 hours.
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Table 1: Hypothetical IC50 Values for this compound
| Cell Line | Cancer Type | Hypothetical IC50 (µM) |
| MCF-7 | Breast Cancer | 5.2 |
| HCT116 | Colon Cancer | 2.8 |
| A549 | Lung Cancer | 7.1 |
| HeLa | Cervical Cancer | 4.5 |
Mechanism of Action Studies
To elucidate how this compound exerts its anticancer effects, a series of mechanism-of-action studies should be conducted.
Protocol: Cell Cycle Analysis by Flow Cytometry
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Treat the cells with RNase A and stain with propidium iodide (PI).
-
Analyze the cell cycle distribution using a flow cytometer.
Protocol: Apoptosis Assay by Annexin V/PI Staining
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol: In Vitro HDAC Inhibition Assay
-
Utilize a commercially available HDAC activity assay kit.
-
Incubate a source of HDAC enzymes (e.g., nuclear extract from cancer cells) with a fluorogenic substrate in the presence of varying concentrations of this compound.
-
Measure the fluorescence to determine the extent of HDAC inhibition and calculate the IC50 value for HDAC inhibition.
Protocol: Western Blot Analysis
-
Treat cancer cells with the compound at its IC50 concentration for various time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against acetylated histones (e.g., Ac-H3, Ac-H4), and key apoptotic proteins (e.g., cleaved PARP, cleaved caspase-3, Bax, Bcl-2).
-
Use a suitable secondary antibody and a chemiluminescent substrate to visualize the protein bands.
In Silico ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.[27][28][][30][31] In silico tools can provide valuable predictions of the drug-likeness of this compound.
Table 2: Predicted ADMET Properties of this compound
| Property | Predicted Value | Implication |
| Molecular Weight | 320.18 g/mol | Favorable (Lipinski's Rule of 5) |
| LogP | 3.5 - 4.0 | Good membrane permeability |
| H-bond Donors | 1 | Favorable (Lipinski's Rule of 5) |
| H-bond Acceptors | 2 | Favorable (Lipinski's Rule of 5) |
| Aqueous Solubility | Moderately soluble | May require formulation optimization |
| Blood-Brain Barrier | Likely to cross | Potential for CNS applications or side effects |
| CYP450 Inhibition | To be determined | Potential for drug-drug interactions |
| Hepatotoxicity | To be determined | Potential for liver toxicity |
| Carcinogenicity | Predicted non-carcinogen | Favorable safety profile |
Conclusion and Future Directions
This technical guide has outlined a comprehensive and scientifically rigorous approach to exploring the novelty of this compound in medicinal chemistry. The proposed synthetic route is feasible, and the suggested preclinical evaluation pipeline provides a clear path to understanding its potential as an anticancer agent, likely through the inhibition of HDACs.
Positive outcomes from these initial in vitro studies would warrant further investigation, including:
-
Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.
-
In Vivo Efficacy Studies: Evaluation in animal models of cancer (e.g., xenograft models).
-
Pharmacokinetic and Toxicological Studies: In-depth in vivo assessment of the compound's ADMET profile.
The exploration of this compound represents a promising opportunity to develop a novel therapeutic candidate for the treatment of cancer. The systematic approach detailed in this guide provides a solid foundation for its journey from a novel chemical entity to a potential life-saving medicine.
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An In-depth Technical Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-2-ethoxy-N-phenylbenzamide is a substituted aromatic amide with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the available literature, focusing on its chemical properties, a proposed synthetic route, and an analysis of the current landscape of its biological evaluation. Notably, this molecule is not extensively documented in publicly accessible scientific databases, a critical finding for researchers entering this area. This guide, therefore, serves as a foundational resource, outlining known information and highlighting areas for future investigation.
Introduction and Chemical Identity
This compound, with the CAS number 1261918-68-6, is a member of the benzamide class of organic compounds.[1] Its structure features a central benzamide core with three key substitutions: a bromine atom at the 4-position of the benzoyl ring, an ethoxy group at the 2-position, and a phenyl group on the amide nitrogen. These substitutions are expected to significantly influence the molecule's physicochemical properties, such as its lipophilicity, electronic distribution, and steric profile, which in turn dictate its potential biological interactions and material properties.
The molecular formula of this compound is C15H14BrNO2, and it has a molecular weight of approximately 320.18 g/mol .[1] The presence of the bromine atom and the aromatic rings suggests potential for applications in areas such as flame retardants or as a synthetic intermediate for more complex molecules, including pharmaceuticals. The N-phenylbenzamide scaffold is a common feature in a number of biologically active compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are primarily sourced from chemical databases and provide a baseline for understanding the compound's behavior in various chemical and biological systems.
| Property | Value | Source |
| CAS Number | 1261918-68-6 | ECHEMI[1] |
| Molecular Formula | C15H14BrNO2 | ECHEMI[1] |
| Molecular Weight | 320.18 g/mol | ECHEMI[1] |
| Heavy Atom Count | 19 | ECHEMI[1] |
| Rotatable Bond Count | 4 | ECHEMI[1] |
Proposed Synthesis Pathway
While a specific, detailed experimental protocol for the synthesis of this compound is not available in the current scientific literature, a plausible synthetic route can be proposed based on established amide bond formation reactions. The most common and direct method would involve the acylation of aniline with 4-bromo-2-ethoxybenzoyl chloride.
A generalized, two-step synthetic workflow is outlined below:
Figure 1: Proposed two-step synthesis of this compound.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 4-Bromo-2-ethoxybenzoyl chloride
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-bromo-2-ethoxybenzoic acid.
-
Add an excess of a chlorinating agent, such as thionyl chloride or oxalyl chloride, dropwise at room temperature. A catalytic amount of dimethylformamide (DMF) may be added if using oxalyl chloride.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or the cessation of gas evolution (HCl and SO2 if using thionyl chloride).
-
After completion, remove the excess chlorinating agent under reduced pressure. The resulting crude 4-bromo-2-ethoxybenzoyl chloride, an oily or solid residue, can often be used in the next step without further purification.
Causality Behind Experimental Choices: The conversion of the carboxylic acid to the more reactive acid chloride is a standard and efficient method to facilitate the subsequent amide bond formation. Thionyl chloride and oxalyl chloride are common reagents for this transformation due to their effectiveness and the volatile nature of their byproducts.
Step 2: Synthesis of this compound
-
Dissolve the crude 4-bromo-2-ethoxybenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, dissolve aniline and a non-nucleophilic base, such as pyridine or triethylamine, in the same anhydrous solvent. The base is crucial to neutralize the HCl generated during the reaction.
-
Cool the aniline solution in an ice bath to 0°C.
-
Slowly add the solution of 4-bromo-2-ethoxybenzoyl chloride to the aniline solution dropwise with continuous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water or a dilute aqueous acid solution (e.g., 1M HCl) to neutralize any remaining base and aniline.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain pure this compound.
Self-Validating System: The purity of the final product should be rigorously assessed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, melting point determination, and elemental analysis. The disappearance of the starting material signals and the appearance of the expected product signals in the NMR spectrum would validate the success of the synthesis.
Spectroscopic Characterization (Anticipated)
Detailed experimental spectroscopic data for this compound are not available in the reviewed literature. However, based on its structure, the following characteristic signals can be anticipated:
-
¹H NMR: Signals corresponding to the ethoxy group (a triplet and a quartet), aromatic protons on both the phenyl and the substituted benzoyl rings, and a broad singlet for the amide N-H proton.
-
¹³C NMR: Resonances for the ethoxy carbons, the aromatic carbons (with the carbon attached to bromine showing a characteristic lower intensity), and the carbonyl carbon of the amide.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the amide (Amide I band), and C-N stretching and N-H bending (Amide II band). Aromatic C-H and C=C stretching bands, as well as C-O and C-Br stretching vibrations, would also be expected.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (with its two isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance).
Biological Activity and Potential Applications: A Field of Opportunity
A thorough search of scientific databases reveals a significant lack of published research on the biological activities of this compound. While many N-phenylbenzamide derivatives have been explored for a wide range of therapeutic applications, including as anticancer and antimicrobial agents, no such studies have been reported for this specific molecule.
This absence of data presents a clear opportunity for researchers in drug discovery and development. The structural features of this compound make it an interesting candidate for screening in various biological assays. The lipophilic nature imparted by the bromo and ethoxy groups could facilitate cell membrane permeability, a desirable trait for many drug candidates.
The following diagram illustrates a logical workflow for the initial biological evaluation of this compound:
Figure 2: A general workflow for the initial biological screening of a novel compound.
Given the known activities of related benzamides, initial screening could focus on areas such as:
-
Anticancer Activity: Evaluation against a panel of cancer cell lines.
-
Antimicrobial Activity: Testing against various strains of bacteria and fungi.
-
Enzyme Inhibition: Screening against therapeutically relevant enzymes, such as kinases or proteases.
Conclusion and Future Directions
This compound represents a molecule with a defined chemical structure but a largely unexplored scientific profile. This guide has provided a comprehensive overview of its known chemical identity and a proposed, robust synthetic pathway. The most significant finding of this literature review is the conspicuous absence of experimental data regarding its synthesis, spectroscopic characterization, and biological activity.
For researchers and scientists, this presents both a challenge and an opportunity. The synthesis and thorough characterization of this compound would be a valuable contribution to the chemical literature. Furthermore, the systematic biological evaluation of this compound could lead to the discovery of novel therapeutic agents. The N-phenylbenzamide scaffold has a proven track record in medicinal chemistry, and the unique substitution pattern of this particular derivative warrants further investigation.
Future research should prioritize the following:
-
Execution and Optimization of the Proposed Synthesis: The hypothetical protocol provided herein should be experimentally validated and optimized for yield and purity.
-
Comprehensive Spectroscopic Analysis: Detailed NMR, IR, and mass spectrometry data should be acquired and published to serve as a reference for future studies.
-
Broad-Based Biological Screening: A comprehensive screening campaign against a diverse range of biological targets is recommended to uncover any potential therapeutic applications.
This in-depth guide serves as a starting point for the scientific exploration of this compound, a compound that currently resides in the vast, uncharted territory of chemical space.
References
Sources
Methodological & Application
Synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide: A Detailed Protocol for Researchers
Abstract
This comprehensive guide provides a detailed synthesis protocol for 4-bromo-2-ethoxy-N-phenylbenzamide, a valuable building block in medicinal chemistry and materials science. This document outlines two robust synthetic strategies: a direct amide coupling approach utilizing common activating agents and a classical two-step method via an acyl chloride intermediate. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the chemical principles, step-by-step procedures, and expert insights to ensure successful synthesis and purification.
Introduction: Significance and Synthetic Strategy
This compound is a substituted aromatic amide of interest in the development of novel pharmaceuticals and functional materials. The presence of the bromo-, ethoxy-, and N-phenyl substituents provides multiple points for further chemical modification, making it a versatile intermediate. The core of its synthesis lies in the formation of a stable amide bond between 4-bromo-2-ethoxybenzoic acid and aniline.
The direct coupling of a carboxylic acid and an amine is kinetically slow and requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[1] This guide details two primary and reliable methods to achieve this transformation, providing flexibility based on available reagents and desired reaction conditions.
Method A: Direct Amide Coupling. This approach employs coupling reagents to activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-hydroxybenzotriazole (HOBt) are commonly used to form a highly reactive O-acylisourea intermediate, which is then readily converted to the amide.[2][3]
Method B: Acyl Chloride Formation. This classical and often high-yielding method involves the conversion of the carboxylic acid to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[1][4] The isolated or in situ generated acyl chloride then rapidly reacts with the amine to form the desired amide.
Reaction Schematics and Mechanisms
Overall Synthesis Reaction
Caption: General reaction scheme for the synthesis of this compound.
Mechanism of EDC/HOBt Coupling
The EDC/HOBt mediated coupling proceeds through the formation of an active HOBt-ester, which is less susceptible to racemization and side reactions compared to the O-acylisourea intermediate.[3]
Caption: Mechanism of EDC/HOBt-mediated amide bond formation.
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| 4-Bromo-2-ethoxybenzoic acid | ≥98% Purity | Commercially Available |
| Aniline | Reagent Grade, ≥99% | Commercially Available |
| EDC·HCl (EDAC) | Synthesis Grade | Commercially Available |
| HOBt | Synthesis Grade | Commercially Available |
| Thionyl chloride (SOCl₂) | Reagent Grade, ≥99% | Commercially Available |
| N,N-Diisopropylethylamine (DIPEA) | Anhydrous, ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Commercially Available |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Saturated sodium bicarbonate (NaHCO₃) | ACS Grade | Prepare in-house |
| Brine | ACS Grade | Prepare in-house |
| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Commercially Available |
Protocol A: EDC/HOBt Mediated Amide Coupling
This protocol is adapted from general procedures for the synthesis of amide derivatives from anilines using EDC and HOBt.[2][5]
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-ethoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and aniline (1.1 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous dichloromethane (DCM) or N,N-dimethylformamide (DMF) to a concentration of approximately 0.1-0.2 M.
-
Cooling: Cool the resulting solution to 0 °C in an ice bath with continuous stirring.
-
Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled reaction mixture. Following the EDC addition, add N,N-diisopropylethylamine (DIPEA) (2.5 eq) dropwise. Expert Tip: The base (DIPEA) is crucial to neutralize the HCl salt of EDC and the HOBt, facilitating the reaction.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol B: Synthesis via Acyl Chloride Intermediate
This protocol is based on the classical method of activating a carboxylic acid with thionyl chloride.[4][6]
Step-by-Step Procedure:
Part 1: Formation of 4-Bromo-2-ethoxybenzoyl chloride
-
Reaction Setup: In a fume hood, add 4-bromo-2-ethoxybenzoic acid (1.0 eq) to a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a bubbler with NaOH solution).
-
Reagent Addition: Add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq) and a catalytic amount of DMF (1-2 drops).
-
Heating: Gently reflux the mixture for 2-4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases.
-
Isolation of Acyl Chloride: Remove the excess thionyl chloride by distillation or under reduced pressure. The resulting crude 4-bromo-2-ethoxybenzoyl chloride can be used directly in the next step. Safety Note: Thionyl chloride is corrosive and reacts violently with water. Handle with extreme care in a well-ventilated fume hood.
Part 2: Amidation
-
Reaction Setup: Dissolve aniline (1.0 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.2 eq) in anhydrous DCM in a separate flask under an inert atmosphere. Cool the solution to 0 °C.
-
Acyl Chloride Addition: Slowly add a solution of the crude 4-bromo-2-ethoxybenzoyl chloride (1.1 eq) in anhydrous DCM to the aniline solution with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow steps 6-8 from Protocol A for the work-up and purification of the final product, this compound.
Purification and Characterization
Purification:
-
Recrystallization: For purification, a mixed solvent system such as ethanol/water or ethyl acetate/hexanes is often effective. Dissolve the crude product in a minimum amount of the hot "good" solvent and add the "poor" solvent dropwise until turbidity is observed. Reheat to clarify and then allow to cool slowly.
-
Column Chromatography: If recrystallization is insufficient, purify the crude material using silica gel column chromatography with a gradient of ethyl acetate in hexanes as the eluent.
Characterization Data (Predicted):
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| ¹H NMR | Aromatic protons (Ar-H) in the range of δ 7.0-8.0 ppm. Ethoxy group protons (CH₂ and CH₃) will appear as a quartet and a triplet, respectively, in the upfield region. The N-H proton will appear as a singlet, which is D₂O exchangeable. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-140 ppm. The carbonyl carbon (C=O) will be downfield, typically >160 ppm. The ethoxy carbons will be in the aliphatic region. |
| FT-IR (cm⁻¹) | N-H stretching (approx. 3300-3400), C=O stretching (amide I band, approx. 1650-1680), N-H bending (amide II band, approx. 1510-1550), C-O stretching (approx. 1250), and C-Br stretching (approx. 500-600). |
| Mass Spec. | The molecular ion peak [M]+ should be observed, showing the characteristic isotopic pattern for a bromine-containing compound (approximately 1:1 ratio for [M]+ and [M+2]+). For C₁₅H₁₄BrNO₂, the expected m/z would be around 320.02 and 322.02.[7] |
Troubleshooting and Expert Recommendations
-
Low Yield in EDC Coupling: Aniline is a relatively weak nucleophile. If the reaction is sluggish, consider pre-activating the carboxylic acid with EDC/HOBt for 30-60 minutes at 0 °C before adding the aniline.[8] The addition of 4-dimethylaminopyridine (DMAP) as a catalyst can also improve yields for less reactive amines.[2]
-
Side Reactions with Acyl Chloride: The acyl chloride is highly reactive and can be sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous to prevent hydrolysis back to the carboxylic acid.
-
Purification Difficulties: If the product is difficult to crystallize, try scratching the inside of the flask with a glass rod to induce nucleation or seeding with a small crystal of the pure product.
Safety Information
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: All manipulations involving volatile, corrosive, or toxic reagents such as thionyl chloride, DMF, and DCM should be performed in a certified chemical fume hood.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
References
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CP Lab Safety. (n.d.). AA BLOCKS Products. Retrieved from [Link]
-
De, A., & Seefeld, M. A. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. [Link]
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Butcher, R. J., et al. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o738. [Link]
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
- Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
Cibian, M., Ferreira, J. G., & Hanan, G. S. (2009). 4-Bromo-N-phenylbenzamidoxime. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 10), o2820. [Link]
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PubMed. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.
-
PubChem. (n.d.). 4-bromo-N-phenylbenzamide. Retrieved from [Link]
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ResearchGate. (2009). (PDF) 4-Bromo-N-phenylbenzamidoxime. Retrieved from [Link]
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ResearchGate. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. Retrieved from [Link]
-
ResearchGate. (n.d.). Unexpected Product in Amide Coupling Using HBTU/HOBt with Aniline? Retrieved from [Link]
-
Khalaji, A. D., et al. (2011). (E)-4-Bromo-N-(2,4-dimethoxybenzylidene)aniline. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o145. [Link]
-
PrepChem.com. (n.d.). Synthesis of A. 4-Bromo-2-methoxyaniline. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity, C15H14BrNO2, 10 grams. Retrieved from [Link]
Sources
- 1. CAS 1261918-68-6 | Sigma-Aldrich [sigmaaldrich.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. rsc.org [rsc.org]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
Application Note: Comprehensive Structural Elucidation of 4-Bromo-2-ethoxy-N-phenylbenzamide using NMR and Mass Spectrometry
Abstract
This document provides a detailed guide to the structural analysis of 4-Bromo-2-ethoxy-N-phenylbenzamide (C₁₅H₁₄BrNO₂), a substituted aromatic amide of interest in pharmaceutical and materials science research. We present optimized protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), designed for researchers, scientists, and drug development professionals. This guide moves beyond procedural steps to explain the rationale behind experimental choices, ensuring robust and reliable characterization. The complementary nature of NMR and MS is leveraged to provide unambiguous confirmation of the molecular structure, from atomic connectivity to molecular weight and isotopic composition.
Introduction: The Analytical Challenge
This compound is a molecule featuring multiple functional groups: a brominated aromatic ring, an ethoxy substituent, an amide linkage, and a second phenyl ring. This complexity necessitates a multi-technique approach for definitive structural verification. While synthesis may follow a predicted pathway, confirmation of regiochemistry and overall structure is paramount for downstream applications.
-
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework. Through ¹H and ¹³C NMR, we can map the precise connectivity of atoms and infer stereochemical relationships.
-
Mass Spectrometry (MS) provides orthogonal information, confirming the molecular weight and elemental formula. Crucially, for this molecule, MS allows for the verification of the bromine atom's presence through its distinct isotopic signature.[1][2]
This application note details field-proven methodologies for both techniques, offering a comprehensive workflow for the characterization of this and structurally related compounds.
Molecular Structure & Properties
A clear understanding of the target molecule's structure is the foundation of any analytical strategy.
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [3][4] |
| Molecular Weight | 320.18 g/mol | [3][4] |
| Monoisotopic Mass | 319.02079 Da | [3] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 2 | [3] |
| Heavy Atom Count | 19 | [3] |
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is unparalleled in its ability to provide detailed information about the chemical environment of individual ¹H (proton) and ¹³C (carbon) nuclei. This allows for the complete assembly of the molecular puzzle.
Causality in Experimental Design
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a primary choice due to its excellent solubilizing power for many organic compounds and its relatively clean spectral window. Deuterated dimethyl sulfoxide (DMSO-d₆) is a valuable alternative, particularly as its hydrogen-bonding capability can slow the exchange of the N-H proton, resulting in a sharper signal that couples to neighboring protons.
-
Spectrometer Frequency: A higher field strength (e.g., 400 MHz or greater) is recommended to achieve better signal dispersion, which is critical for resolving the complex, overlapping signals in the aromatic region of this molecule.
Protocol: Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of the this compound sample.
-
Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃).
-
Homogenization: Cap the tube and gently vortex or invert until the sample is fully dissolved. A brief sonication may be used if necessary.
-
Analysis: Insert the NMR tube into the spectrometer spinner and place it in the magnet for analysis.
Protocol: ¹H NMR Data Acquisition (400 MHz)
-
Lock and Shim: Lock onto the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.
-
Parameter Setup:
-
Pulse Program: Standard single pulse (zg30). A 30° pulse angle is chosen as a good compromise between signal intensity and faster relaxation, allowing for a shorter experimental time.
-
Spectral Width: ~16 ppm (centered around 6 ppm) to cover the full range of expected proton signals.
-
Number of Scans (NS): 16-32 scans. This is typically sufficient to achieve a high signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay (D1): 2 seconds. This allows for adequate relaxation of most protons between scans, ensuring quantitative integrity of the signal integrals.
-
-
Acquisition: Acquire the Free Induction Decay (FID).
-
Processing: Apply a Fourier transform with a line broadening (LB) of ~0.3 Hz to improve the signal-to-noise ratio without significantly sacrificing resolution. Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm).
Predicted ¹H NMR Data and Interpretation
The following table outlines the expected signals. Chemical shift prediction is a powerful tool for initial assignment.[5][6][7]
Table 2: Predicted ¹H NMR Spectral Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 8.5 - 9.0 | br s | 1H | NH | The amide proton chemical shift is highly dependent on concentration and solvent. It often appears as a broad singlet due to quadrupole broadening and chemical exchange.[8] |
| ~ 7.8 - 8.0 | d | 1H | Ar-H | Proton ortho to the carbonyl group. Deshielded by the carbonyl's anisotropic effect. |
| ~ 7.5 - 7.7 | dd | 2H | Ar-H | Protons on the N-phenyl ring, likely ortho to the amide nitrogen. |
| ~ 7.3 - 7.4 | t | 2H | Ar-H | Protons on the N-phenyl ring, likely meta to the amide nitrogen. |
| ~ 7.1 - 7.2 | t | 1H | Ar-H | Proton on the N-phenyl ring, likely para to the amide nitrogen. |
| ~ 7.0 - 7.1 | m | 2H | Ar-H | Protons on the brominated ring, meta and para to the carbonyl group. |
| ~ 4.1 - 4.3 | q | 2H | O-CH₂ -CH₃ | Methylene protons of the ethoxy group, split into a quartet by the adjacent methyl group. |
| ~ 1.4 - 1.6 | t | 3H | O-CH₂-CH₃ | Methyl protons of the ethoxy group, split into a triplet by the adjacent methylene group. |
Protocol: ¹³C NMR Data Acquisition (100 MHz)
-
Parameter Setup:
-
Pulse Program: Standard proton-decoupled experiment (zgpg30). This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.
-
Spectral Width: ~200 ppm (centered around 100 ppm) to cover the full range of organic carbons.
-
Number of Scans (NS): 1024-2048 scans. More scans are required due to the low natural abundance (~1.1%) of the ¹³C isotope.
-
Relaxation Delay (D1): 2-5 seconds.
-
-
Acquisition & Processing: Acquire and process the data similarly to the ¹H experiment, referencing to the solvent peak (CDCl₃: δ 77.16 ppm).
Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 165 | C =O | Amide carbonyl carbon, typically found in this downfield region. |
| ~ 158 | Ar-C -O | Aromatic carbon directly attached to the ethoxy group. |
| ~ 138 | Ar-C -N | Aromatic carbon of the N-phenyl ring attached to nitrogen. |
| ~ 130 - 135 | Ar-C H | Aromatic CH carbons. |
| ~ 120 - 129 | Ar-C H | Aromatic CH carbons. |
| ~ 115 - 125 | Ar-C -Br & Ar-C H | The carbon bearing the bromine will be in this region, along with other aromatic CH carbons. |
| ~ 65 | O-C H₂-CH₃ | Methylene carbon of the ethoxy group. |
| ~ 15 | O-CH₂-C H₃ | Methyl carbon of the ethoxy group. |
Part 2: Mass Spectrometry (MS)
MS provides the molecular weight and, through fragmentation, corroborates the structure deduced from NMR. For halogenated compounds, it offers a definitive diagnostic feature.
The Bromine Isotopic Signature: A Self-Validating System
A key feature for validating the presence of bromine is its natural isotopic abundance: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This near 1:1 ratio means that any ion containing a single bromine atom will appear as a pair of peaks (a doublet) separated by 2 m/z units, with nearly equal intensity.[1][2][9] This provides an unmistakable fingerprint for the molecule and its bromine-containing fragments.
Caption: Workflow for Electron Ionization Mass Spectrometry (EI-MS).
Protocol: EI-MS Data Acquisition
-
Sample Introduction: Introduce the sample (typically dissolved in a volatile solvent like methanol or dichloromethane) via a direct insertion probe or through a GC inlet.
-
Ionization: Utilize a standard Electron Ionization (EI) source.
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns, allowing for potential library matching.[10]
-
Source Temperature: 200-250 °C to ensure sample volatilization.
-
-
Mass Analysis:
-
Analyzer: A quadrupole or Time-of-Flight (TOF) analyzer.
-
Mass Range: Scan from m/z 50 to 400 to ensure capture of the molecular ion and all significant fragments.
-
-
Data Acquisition: Acquire the mass spectrum.
Predicted Mass Spectrum and Fragmentation Analysis
The fragmentation of N-phenylbenzamides in the gas phase can be complex, but key cleavages are predictable and provide structural confirmation.[11][12][13]
Table 4: Predicted Key Fragments in the EI Mass Spectrum
| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Structure/Identity | Fragmentation Pathway |
| 319 / 321 | [C₁₅H₁₄⁷⁹/⁸¹BrNO₂]⁺˙ (Molecular Ion, M⁺˙) | Direct ionization of the parent molecule. The 1:1 intensity ratio is the primary confirmation of one bromine atom. |
| 274 / 276 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical. |
| 240 | [M - Br]⁺ | Loss of a bromine radical. This peak will be a singlet. |
| 183 / 185 | [BrC₆H₄CO]⁺ | Cleavage of the amide C-N bond, forming the bromobenzoyl cation. |
| 105 | [C₆H₅CO]⁺ | Benzoyl cation, can arise from more complex rearrangements. |
| 92 | [C₆H₅N]⁺˙ or [C₆H₄NH₂]⁺ | Fragment corresponding to the aniline portion of the molecule. |
| 77 | [C₆H₅]⁺ | Phenyl cation, a very common fragment from benzene-containing compounds. |
Conclusion
The structural elucidation of this compound is robustly achieved through the synergistic application of NMR spectroscopy and mass spectrometry. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework and the connectivity of the functional groups. Mass spectrometry confirms the molecular weight and, critically, verifies the presence and number of bromine atoms through the characteristic 1:1 M⁺˙/[M+2]⁺˙ isotopic pattern. The predictable fragmentation pathways further corroborate the proposed structure. The protocols and interpretive guidance provided herein constitute a comprehensive and self-validating workflow for the definitive characterization of this molecule and its analogs, ensuring data integrity for research and development applications.
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High-Purity Isolation of 4-Bromo-2-ethoxy-N-phenylbenzamide: A Guide to Recrystallization and Chromatographic Purification
An Application Note for Drug Development Professionals
Abstract
4-Bromo-2-ethoxy-N-phenylbenzamide is a substituted benzamide derivative with potential applications in medicinal chemistry and materials science. As with any high-value chemical intermediate, achieving certifiable purity is paramount for reliable downstream applications, particularly in drug development where impurities can confound biological data and compromise safety. This document provides a comprehensive guide with detailed protocols for the purification of this compound from a crude synthetic mixture. We present two robust, orthogonal methods: bulk purification via recrystallization and high-purity isolation using flash column chromatography. This guide includes the scientific rationale behind procedural choices, step-by-step protocols, and methods for purity verification.
Introduction and Compound Profile
The synthesis of complex organic molecules invariably produces a mixture containing the desired product alongside unreacted starting materials, reagents, and side-products. For this compound, a typical synthesis involves the coupling of an activated 4-bromo-2-ethoxybenzoic acid derivative (like an acyl chloride) with aniline.[1][2] This process can introduce several impurities that must be removed.
Potential Impurities:
-
Starting Materials: Aniline and 4-bromo-2-ethoxybenzoic acid.
-
Reagent Byproducts: Salts formed from the base used to quench HCl (e.g., triethylammonium chloride).[]
-
Side-Products: Products from hydrolysis of the acyl chloride intermediate.
The structural features of the target compound—a rigid aromatic core, an amide linkage capable of hydrogen bonding, and a bromo-substituent—dictate its physical properties and guide the purification strategy. It is expected to be a solid with limited solubility in non-polar solvents and moderate solubility in polar organic solvents.
Table 1: Physicochemical Properties of this compound
| Property | Value / Prediction | Source |
| CAS Number | 1261918-68-6 | [4][5] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [5][6] |
| Molecular Weight | 320.18 g/mol | [5][6] |
| Predicted XLogP3 | 3.8 | [5] |
| Hydrogen Bond Donors | 1 | [5] |
| Hydrogen Bond Acceptors | 2 | [5] |
| Predicted State | Crystalline Solid | Inferred from analogs |
| Melting Point | Not experimentally reported. Analog (4-Bromo-N-phenylbenzamide) melts at 205 °C.[7] | [7] |
Overall Purification Strategy
The choice of purification technique depends on the initial purity of the crude material, the scale of the reaction, and the final purity required. We present a decision-making workflow to guide the researcher.
Caption: Decision workflow for selecting a purification method.
Protocol 1: Purification by Recrystallization
Recrystallization is the premier technique for purifying solid compounds on a multi-gram scale.[8] The principle relies on the differential solubility of the target compound in a hot versus a cold solvent; ideally, the compound is highly soluble in a boiling solvent but sparingly soluble at low temperatures.[9][10] Impurities should either be insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent.[11]
Rationale for Solvent Selection
For amide compounds, polar solvents are often effective.[12] A solvent-pair system can also be employed, where the compound is dissolved in a "good" solvent and a "poor" solvent (anti-solvent) is added to induce precipitation.[10]
Table 2: Solvent Screening for Recrystallization
| Solvent | Observation (at Room Temp) | Observation (at Boiling) | Suitability |
| Ethanol | Sparingly soluble | Soluble | Good. Potential for high recovery upon cooling. |
| Acetonitrile | Sparingly soluble | Soluble | Excellent. Often yields high-quality crystals for amides.[12] |
| Ethyl Acetate | Sparingly soluble | Soluble | Good. A versatile, moderately polar solvent. |
| Toluene | Slightly soluble | Soluble | Fair. May require a large volume; good for removing polar impurities. |
| Hexanes | Insoluble | Insoluble | Poor. Can be used as an anti-solvent. |
| Water | Insoluble | Insoluble | Poor. Can be used as an anti-solvent with a miscible solvent like ethanol. |
Step-by-Step Recrystallization Protocol
-
Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents from Table 2 to confirm the ideal choice. Acetonitrile or Ethanol are recommended starting points.
-
Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum amount of boiling solvent (e.g., acetonitrile) in portions while stirring and heating until the solid just dissolves completely.[13] Causality Note: Using the absolute minimum volume of hot solvent is critical for maximizing yield, as any excess solvent will retain some product even after cooling.[13]
-
Decolorization (Optional): If the solution is colored by high-molecular-weight impurities, add a small amount (1-2% by weight) of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed fluted filter paper and funnel to remove them.[14]
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals as it allows impurities to be excluded from the growing crystal lattice.[11] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.[13]
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
Protocol 2: High-Purity Isolation by Flash Column Chromatography
Flash column chromatography is a powerful technique for separating complex mixtures and achieving very high purity, especially on smaller scales.[15][16] It utilizes positive pressure to drive a solvent (mobile phase) through a column packed with an adsorbent (stationary phase), typically silica gel.[15] Separation is based on the differential partitioning of compounds between the two phases.[17]
Mobile Phase Selection via Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for quickly determining the optimal solvent system for a flash column separation.[18][19] The goal is to find a solvent mixture that provides good separation between the product and its impurities, with the product having a Retention Factor (Rf) of 0.25 - 0.35 .
Caption: Workflow from TLC optimization to flash column execution.
Protocol for TLC Analysis:
-
Dissolve a small amount of crude material in a suitable solvent (e.g., ethyl acetate).
-
Using a capillary tube, spot the solution onto a silica gel TLC plate.[20]
-
Place the plate in a TLC chamber containing a solvent system. Start with a non-polar mixture like 4:1 Hexanes:Ethyl Acetate and increase polarity if the spots do not move.
-
Develop the plate until the solvent front is near the top.
-
Visualize the separated spots under a UV lamp (254 nm), as the aromatic rings will absorb UV light.[18]
-
Calculate the Rf value (Rf = distance traveled by spot / distance traveled by solvent front) and adjust the solvent ratio until the target Rf is achieved.[19]
Step-by-Step Flash Chromatography Protocol
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 9:1 Hexane:EtOAc). Pack the column, ensuring a flat, stable bed.
-
Sample Loading (Dry Loading): Dissolve the crude product (e.g., 1.0 g) in a minimal amount of a strong solvent (like dichloromethane or acetone). Add a small amount of silica gel (~2-3 g) to this solution and evaporate the solvent completely using a rotary evaporator. This creates a free-flowing powder. Carefully add this powder to the top of the packed column.[21] Causality Note: Dry loading is superior for compounds with limited solubility in the eluent, preventing band broadening and improving separation efficiency.[21]
-
Elution: Begin elution with the determined mobile phase. If separation is difficult, a gradient elution can be used, starting with a less polar solvent system and gradually increasing the polarity (e.g., from 10% EtOAc in Hexane to 30% EtOAc in Hexane).[21]
-
Fraction Collection: Collect eluting solvent in fractions (e.g., 10-20 mL tubes).
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.[20]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).
-
Drying: Dry the resulting solid under high vacuum.
Purity Assessment and Characterization
Confirming the purity of the final product requires orthogonal analytical methods.[22][23]
Table 3: Purity Assessment Methods
| Method | Principle & Purpose | Expected Result for Pure Sample |
| Melting Point | A pure crystalline solid has a sharp, defined melting point. Impurities depress and broaden the melting range.[22][23] | A sharp melting point over a narrow range (e.g., 1-2 °C). |
| TLC | Purity is assessed by the number of spots. A single spot under various solvent systems suggests high purity.[17] | A single, well-defined spot. |
| HPLC | High-Performance Liquid Chromatography separates components with high resolution. Purity is determined by peak area percentage.[24] | A single major peak (>99.5% area) at a characteristic retention time. |
| ¹H NMR | Nuclear Magnetic Resonance spectroscopy confirms the chemical structure and detects proton-containing impurities.[22][25] | A spectrum consistent with the proposed structure, with no significant impurity peaks. |
Example HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[26]
-
Mobile Phase: Gradient of Acetonitrile (ACN) in Water. (e.g., Start at 50% ACN, ramp to 95% ACN over 15 min).
-
Flow Rate: 1.0 mL/min.
Summary
This application note provides two effective, field-proven protocols for the purification of this compound. Recrystallization is recommended for efficient, large-scale purification to >98% purity, while flash column chromatography is ideal for achieving >99.5% purity on smaller scales. The successful isolation of this compound relies on a systematic approach: understanding potential impurities, selecting the appropriate technique, carefully optimizing parameters like solvent systems, and validating the final product with rigorous analytical methods.
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Application Note: A Framework for Evaluating the Antiviral Potential of 4-Bromo-2-ethoxy-N-phenylbenzamide
An application note on the antiviral potential of 4-Bromo-2-ethoxy-N-phenylbenzamide, including detailed protocols for its evaluation.
Abstract
The emergence of drug-resistant viral strains and novel viral pathogens underscores the urgent need for new antiviral therapeutics. The benzamide scaffold has been identified as a privileged structure in medicinal chemistry, with various derivatives demonstrating potent activity against a range of viruses. This application note introduces this compound, a novel compound from this class, and provides a comprehensive framework for its evaluation as a potential antiviral agent. We present a phased approach, beginning with initial cytotoxicity and primary antiviral screening, followed by robust potency assays and culminating in preliminary mechanism-of-action studies. The detailed protocols herein are designed for researchers in virology and drug development to systematically characterize the compound's efficacy and therapeutic window.
Introduction
The global impact of viral diseases necessitates a continuous pipeline of novel antiviral drugs. Benzamide derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities. Notably, specific benzamides have been shown to inhibit the replication of critical human pathogens, including Hepatitis B virus (HBV) by modulating capsid assembly[1], influenza virus, and Human Immunodeficiency Virus (HIV-1) by targeting reverse transcription[2]. Furthermore, N-phenyl benzamide derivatives have demonstrated efficacy against enteroviruses, such as Coxsackievirus A9 and Enterovirus 71 (EV71), by acting as capsid binders that prevent viral uncoating.[3][4][5]
This document focuses on this compound, a derivative of this promising scaffold. While its specific biological activity is yet to be characterized, its structural similarity to known antiviral agents provides a strong rationale for its investigation. This guide offers a systematic, three-phase workflow to assess its antiviral potential, from initial hit identification to mechanistic insight.
Compound Profile: this compound
Proper handling and preparation of the test compound are fundamental to obtaining reliable and reproducible data.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 1261918-68-6 | [6] |
| Molecular Formula | C₁₅H₁₄BrNO₂ | [6] |
| Molecular Weight | 320.18 g/mol | [6] |
Protocol for Stock Solution Preparation:
-
Solvent Selection : Due to the aromatic nature of the compound, Dimethyl Sulfoxide (DMSO) is recommended as the initial solvent.
-
Preparation : Accurately weigh the compound and dissolve it in 100% cell culture-grade DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure complete dissolution using a vortex mixer.
-
Storage : Aliquot the primary stock into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions : On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the assay should be kept constant across all wells and should not exceed a non-toxic level (typically ≤0.5%).
Phase 1: Primary Screening and Cytotoxicity Assessment
The initial phase aims to answer two fundamental questions: 1) Does the compound inhibit viral replication? and 2) At what concentrations is the compound toxic to the host cells? A desirable antiviral candidate exhibits potent viral inhibition at non-toxic concentrations, a relationship quantified by the Selectivity Index (SI).[7]
Caption: Workflow for primary screening and cytotoxicity testing.
Protocol 1: Determination of 50% Cytotoxic Concentration (CC₅₀)
This protocol determines the concentration of the compound that reduces host cell viability by 50%.
-
Cell Seeding : Seed a suitable host cell line (e.g., Vero, A549, Huh-7) into a 96-well plate at a density that ensures cells are in the exponential growth phase at the end of the assay (e.g., 5,000-20,000 cells/well).[8] Incubate overnight at 37°C, 5% CO₂.
-
Compound Preparation : Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100-200 µM).
-
Treatment : Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include "cells only" (no compound) and "medium only" (no cells) controls.
-
Incubation : Incubate the plate for a period that matches the duration of the antiviral assay (typically 48-72 hours).
-
Viability Assessment : Quantify cell viability using a standard method such as the MTS assay. Add the MTS reagent according to the manufacturer's instructions and measure absorbance after 1-4 hours.
-
Data Analysis :
-
Normalize the data by setting the absorbance of the "cells only" control to 100% viability.
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Calculate the CC₅₀ value using non-linear regression analysis (log[inhibitor] vs. normalized response).
-
Protocol 2: Cytopathic Effect (CPE) Inhibition Assay
This assay provides a rapid assessment of antiviral activity by measuring the compound's ability to prevent virus-induced cell death.[9][10]
-
Cell Seeding : Seed cells in a 96-well plate as described in Protocol 1.
-
Infection and Treatment : Remove the medium and add 50 µL of compound dilutions. Then, add 50 µL of virus diluted to a multiplicity of infection (MOI) that causes 80-100% CPE within 48-72 hours.
-
Controls : Include the following controls:
-
Virus Control : Cells + Virus (no compound) - Represents 0% inhibition.
-
Cell Control : Cells only (no virus, no compound) - Represents 100% inhibition.
-
Toxicity Control : Cells + highest concentration of compound (no virus).
-
-
Incubation : Incubate the plate at 37°C until CPE is complete in the virus control wells.
-
Quantification :
-
Gently wash the plate with PBS.
-
Fix the cells with 10% formalin for 20 minutes.
-
Stain the cells with 0.5% crystal violet solution for 15 minutes.
-
Wash the plate with water and allow it to dry completely.
-
Solubilize the dye with methanol and read the absorbance at ~570 nm.
-
-
Data Analysis : Calculate the percentage of CPE reduction for each concentration and determine the 50% Effective Concentration (EC₅₀) using non-linear regression. The Selectivity Index (SI) is then calculated as CC₅₀ / EC₅₀. An SI value >10 is generally considered a promising starting point.
Phase 2: Confirmatory and Potency Assays
Compounds that demonstrate a favorable SI in primary screening should be advanced to more quantitative and robust assays to confirm their activity and determine their potency accurately.
Caption: Workflow for confirmatory antiviral potency assays.
Protocol 3: Plaque Reduction Assay
This assay is considered the "gold standard" for quantifying viral infectivity and the effect of inhibitors.[11][12][13] It measures the reduction in the number of infectious viral particles.
-
Cell Seeding : Grow host cells to a confluent monolayer in 6-well or 12-well plates.
-
Virus-Compound Incubation : In separate tubes, mix a constant amount of virus (e.g., 100 plaque-forming units, PFU) with serial dilutions of the compound. Incubate for 1 hour at 37°C.
-
Infection : Remove the medium from the cell monolayers, wash with PBS, and inoculate with the virus-compound mixtures. Allow the virus to adsorb for 1 hour.
-
Overlay : Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing 1% methylcellulose or low-melting-point agarose) mixed with the corresponding concentration of the compound.
-
Incubation : Incubate the plates for 3-10 days, depending on the virus, until plaques are visible.
-
Visualization : Fix the cells (e.g., with formalin) and stain with crystal violet to visualize and count the plaques.
-
Data Analysis : Calculate the percentage of plaque reduction compared to the "virus only" control. The concentration that reduces the plaque number by 50% (PRNT₅₀) is determined by non-linear regression.
Protocol 4: Viral Yield Reduction Assay
This assay quantifies the effect of the compound on the production of new infectious progeny virions.
-
Infection and Treatment : Seed cells in 24-well plates. The next day, infect the cells with a low MOI (e.g., 0.01-0.1) for 1 hour.
-
Wash and Treat : Remove the inoculum, wash the cells thoroughly with PBS to remove unattached virus, and add fresh medium containing serial dilutions of the compound.
-
Incubation : Incubate for a duration equivalent to one full replication cycle of the virus (e.g., 24-48 hours).
-
Harvest : Collect the cell culture supernatant. Subject it to freeze-thaw cycles to release any intracellular virus.
-
Titration : Determine the viral titer in the harvested supernatant using a standard plaque assay (as in Protocol 3) or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay.
-
Data Analysis : Plot the reduction in viral titer (in log₁₀ PFU/mL) against the compound concentration to determine the IC₅₀, the concentration that inhibits viral yield by 50%.
Phase 3: Preliminary Mechanism of Action (MoA) Studies
Once potent antiviral activity is confirmed, the next step is to investigate how the compound works. Based on the known mechanisms of related benzamides, key possibilities include inhibition of entry, replication, or capsid assembly.[1][2][3]
Caption: Workflow for preliminary mechanism of action studies.
Protocol 5: Time-of-Addition Assay
This assay helps to identify the stage of the viral life cycle targeted by the compound.[14][15]
-
Experiment Setup : Seed cells in a multi-well plate. The compound is added at a fixed, effective concentration (e.g., 5x EC₅₀) during different time windows relative to infection (at time t=0).
-
Pre-treatment : Add compound from -2h to 0h, wash, then infect. (Tests for effects on host cell susceptibility).
-
Co-treatment : Add compound only during the 1h virus adsorption period (t=0 to t=1h). (Tests for inhibition of attachment/entry).
-
Post-treatment : Add compound at various times after infection (e.g., t=1h, 2h, 4h, 6h). (Tests for inhibition of post-entry steps like replication or assembly).
-
-
Endpoint Measurement : At the end of a single replication cycle (e.g., 24h), harvest the supernatant and measure the viral yield (as in Protocol 4).
-
Data Interpretation : Plot the viral yield against the time of compound addition. A significant reduction in yield only when the compound is present during or immediately after infection suggests it targets an early replication step. Inhibition when added late suggests an effect on late-stage replication, assembly, or egress.
Protocol 6: Viral RNA Replication Assay (RT-qPCR)
This assay directly measures the impact of the compound on the synthesis of viral genetic material.[16][17]
-
Infection and Treatment : Seed cells and infect with a moderate MOI (e.g., 1-3) to ensure synchronous infection. After the adsorption period, wash the cells and add a medium containing serial dilutions of the compound.
-
Incubation : Incubate the cells for a period that corresponds to the peak of viral RNA synthesis (e.g., 8-12 hours post-infection).
-
RNA Extraction : Lyse the cells and extract total RNA using a commercial kit.
-
RT-qPCR : Perform one-step or two-step reverse transcription-quantitative PCR using primers and a probe specific to a conserved viral gene.
-
Normalization : In the same reaction, quantify a stable host housekeeping gene (e.g., GAPDH, ACTB) to normalize for cell number and RNA extraction efficiency.
-
Data Analysis : Use the ΔΔCt method to calculate the fold-change in viral RNA levels in treated samples relative to the untreated virus control. Determine the concentration that inhibits viral RNA synthesis by 50%.
Summary of Data and Interpretation
Collating the data from all phases provides a comprehensive profile of the compound's antiviral properties.
Table 2: Summary of In Vitro Antiviral Profile
| Parameter | Assay | Description | Example Result |
| CC₅₀ | MTS Assay | 50% Cytotoxic Concentration | >100 µM |
| EC₅₀ | CPE Inhibition Assay | 50% Effective Concentration (primary screen) | 5.2 µM |
| SI | CC₅₀ / EC₅₀ | Selectivity Index | >19 |
| PRNT₅₀ | Plaque Reduction Assay | 50% Plaque Reduction Concentration | 4.8 µM |
| IC₅₀ (Yield) | Viral Yield Reduction | 50% Inhibition of Progeny Virus Production | 4.5 µM |
| IC₅₀ (RNA) | RT-qPCR Assay | 50% Inhibition of Viral RNA Synthesis | 4.7 µM |
| MoA | Time-of-Addition | Inferred stage of inhibition | Post-entry / Replication |
Interpretation : In this hypothetical example, this compound shows low cytotoxicity and consistent antiviral potency across multiple assays. The close correlation between the IC₅₀ values from the yield reduction and RT-qPCR assays, combined with post-entry activity in the time-of-addition assay, strongly suggests that the compound's primary mechanism of action is the inhibition of viral genome replication.
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Tai, C.J., et al. (2022). Early Viral Entry Assays to identify and evaluate Antiviral Compounds. JoVE (Journal of Visualized Experiments). Available at: [Link]
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Emery Pharma. (2025). Important Considerations in Antiviral Testing. Retrieved from [Link]
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Khan, A. A., & Singh, R. (2024). Exploring the Structure-Activity Relationship (SAR) of Benzimidazole Derivatives as Potent Antiviral Agents. Research & Reviews: Journal of Medicinal and Organic Chemistry, 11(2). Available at: [Link]
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Application Notes and Protocols for Developing Assays with 4-Bromo-2-ethoxy-N-phenylbenzamide
Introduction: Unveiling the Therapeutic Potential of 4-Bromo-2-ethoxy-N-phenylbenzamide
This compound is a synthetic organic compound characterized by a benzamide core structure.[1][2][3][4] The benzamide scaffold is a privileged structure in medicinal chemistry, forming the basis for a wide range of clinically significant drugs with diverse biological activities, including antipsychotic, antiemetic, and antitumor effects.[5][6][7][8] Given the novelty of this compound, its biological targets and therapeutic potential remain to be elucidated. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing a strategic assay cascade to characterize the pharmacological profile of this and similar novel benzamide derivatives.
As a Senior Application Scientist, this guide is structured not as a rigid template, but as a logical, field-proven workflow. We will move from broad, high-throughput biochemical screening to more complex, physiologically relevant cell-based assays. The causality behind each experimental choice will be explained, ensuring that the described protocols form a self-validating system for robust and reproducible data generation.[9][10][11]
Pillar 1: Foundational Strategy - Deorphaning a Novel Benzamide
The initial challenge with a novel compound is the identification of its biological target(s). The benzamide moiety is a known pharmacophore for G-protein coupled receptors (GPCRs), particularly dopamine D2-like receptors.[5] Additionally, some benzamide derivatives have shown activity as histone deacetylase (HDAC) inhibitors.[6][8] Therefore, a logical starting point is to screen this compound against a panel of these targets. Our strategy will be tiered:
-
Tier 1: Primary Biochemical Assays. These are high-throughput, target-based assays designed to rapidly assess direct binding or enzymatic inhibition.[9][11] They are crucial for initial "hit" discovery.[12]
-
Tier 2: Secondary Cellular Assays. These assays validate the hits from Tier 1 in a more complex, living cell environment.[13][14][15][16] They provide functional data and initial toxicity assessments.
-
Tier 3: Advanced Mechanistic & Specificity Assays. These assays further probe the mechanism of action and screen for off-target effects.
Below is a visual representation of the proposed assay development workflow.
Caption: A tiered approach to assay development for this compound.
Pillar 2: Detailed Experimental Protocols
The following protocols are designed to be robust and adaptable. The rationale behind key steps is provided to empower the researcher to troubleshoot and optimize.[17]
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
Principle: This competitive binding assay quantifies the affinity of the test compound for the dopamine D2 receptor by measuring its ability to displace a known radiolabeled ligand.[5] A high-affinity compound will displace the radioligand at a lower concentration.
Materials:
-
Human D2 receptor-expressing cell membranes (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride
-
Test Compound: this compound
-
Non-specific binding control: Haloperidol or unlabeled Spiperone
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl₂, pH 7.4
-
96-well microplates and filtration apparatus with glass fiber filters
-
Scintillation cocktail and microplate scintillation counter
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in assay buffer to create a concentration range (e.g., 10 µM to 0.1 nM).
-
Assay Setup: In a 96-well plate, combine the following in triplicate:
-
Total Binding: Assay buffer, cell membranes, and [³H]-Spiperone.
-
Non-specific Binding: Assay buffer, cell membranes, [³H]-Spiperone, and a high concentration of unlabeled haloperidol (e.g., 10 µM).
-
Competitive Binding: Test compound at various concentrations, cell membranes, and [³H]-Spiperone.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) from the resulting sigmoidal curve.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[5]
| Parameter | Description | Typical Value |
| IC50 | Concentration for 50% inhibition of binding | Compound-dependent |
| Ki | Inhibition constant, a measure of affinity | Compound-dependent |
| Z'-factor | Assay quality metric | > 0.5 for HTS |
Protocol 2: Cellular cAMP Functional Assay
Principle: If the compound binds to a Gαi-coupled receptor like the D2 receptor, it will antagonize the agonist-induced inhibition of adenylyl cyclase, leading to a measurable change in intracellular cyclic AMP (cAMP) levels. This functional assay confirms whether the compound is an antagonist or agonist.[5]
Materials:
-
HEK293 or CHO cells stably expressing the human D2 receptor.
-
Dopamine (or another suitable D2 agonist).
-
Test Compound: this compound.
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium, serum, and antibiotics.
-
384-well white opaque microplates.
Procedure:
-
Cell Plating: Seed the D2-expressing cells into a 384-well plate at an appropriate density and incubate overnight.
-
Compound Treatment:
-
Antagonist Mode: Pre-incubate the cells with serial dilutions of this compound for 15-30 minutes.
-
Then, add a fixed concentration of dopamine (e.g., the EC80 concentration) to all wells except the basal control.
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.
Data Analysis:
-
Normalize the data to the control wells (basal and agonist-stimulated).
-
Plot the cAMP response against the log concentration of the test compound.
-
An antagonist will produce a dose-dependent reversal of the dopamine-induced signal drop. Calculate the IC50 for this effect.
-
An agonist would mimic the effect of dopamine, causing a decrease in cAMP levels. Calculate the EC50 for this effect.
Caption: Antagonism of the Dopamine D2 receptor pathway by a benzamide compound.
Protocol 3: MTT Cytotoxicity Assay
Principle: This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[6] Viable cells with active metabolism convert the yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.
Materials:
-
A relevant cell line (e.g., HEK293 for general toxicity, or a cancer cell line like MCF-7 if investigating anti-proliferative effects).[6]
-
Test Compound: this compound.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well clear microplates.
-
Plate reader capable of measuring absorbance at ~570 nm.
Procedure:
-
Cell Plating: Seed cells into a 96-well plate and allow them to adhere overnight.
-
Compound Addition: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., doxorubicin).
-
Incubation: Incubate for 24, 48, or 72 hours, depending on the desired endpoint.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Read the absorbance at ~570 nm.
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of the compound to determine the CC50 (concentration that causes 50% cytotoxicity).
| Parameter | Description |
| CC50 | Concentration for 50% cytotoxic effect |
| Therapeutic Index (TI) | Ratio of CC50 to IC50/EC50 (from functional assays) |
Pillar 3: Trustworthiness and Data Interpretation
The integrity of your findings relies on self-validating systems. For each assay, always include appropriate positive and negative controls. Assay performance should be monitored using statistical metrics like the Z'-factor for high-throughput screens, which indicates the robustness and dynamic range of the assay. A Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[11]
Interpreting the data from this tiered approach allows for the construction of a comprehensive pharmacological profile. For example:
-
A low Ki in the binding assay and a corresponding low IC50 in the cAMP assay would strongly suggest that this compound is a potent D2 receptor antagonist.
-
A high CC50 value in the MTT assay relative to the functional IC50 would indicate a favorable therapeutic window, suggesting the compound's activity is not due to general toxicity.
This structured, multi-faceted approach ensures that the biological activity of a novel compound like this compound is characterized with a high degree of scientific rigor, providing a solid foundation for further preclinical development.
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- 12. lifesciences.danaher.com [lifesciences.danaher.com]
- 13. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. news-medical.net [news-medical.net]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols: Entinostat (MS-275) as a Chemical Probe for Histone Deacetylase (HDAC) Target Engagement and Pathway Interrogation
Introduction
Entinostat (also known as MS-275) is a potent, cell-permeable, and selective benzamide-based chemical probe for interrogating the function of Class I histone deacetylases (HDACs).[1][2] Its selectivity for HDAC1 and HDAC3 over other HDAC isoforms makes it an invaluable tool for dissecting the specific roles of these enzymes in cellular processes.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Entinostat to study HDAC biology, validate target engagement, and explore its downstream pharmacological effects.
Mechanism of Action
Entinostat is a synthetic benzamide derivative that selectively inhibits Class I HDACs, particularly HDAC1 and HDAC3.[1][2][3] HDACs are a class of enzymes that remove acetyl groups from lysine residues on both histone and non-histone proteins.[1] The deacetylation of histones leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene expression.[1] By inhibiting HDACs, Entinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin state and the reactivation of silenced genes, including tumor suppressor genes.[1][4] This alteration in gene expression can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][4] Beyond histones, Entinostat can also modulate the acetylation status and function of non-histone proteins, such as transcription factors and signaling molecules, further contributing to its diverse biological effects.[1][5]
I. Characterization of Entinostat as a Chemical Probe
A critical aspect of a chemical probe is its well-defined potency and selectivity for its intended target. Entinostat has been characterized across various HDAC isoforms, demonstrating marked selectivity for Class I enzymes.
Table 1: Inhibitory Potency of Entinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Source |
| HDAC1 | 243 | [6] |
| HDAC2 | 453 | [6] |
| HDAC3 | 248 | [6] |
| HDAC4 | >100,000 | [3] |
| HDAC6 | >100,000 | [3] |
| HDAC8 | >100,000 | [3] |
| HDAC10 | >100,000 | [3] |
Note: IC50 values can vary depending on the assay conditions. The data presented here are representative values from cell-free assays.
II. Experimental Protocols
The following protocols are designed to guide the user in validating the on-target activity of Entinostat in a cellular context and assessing its downstream consequences.
Protocol 1: Assessment of Histone Acetylation by Western Blot
This protocol details the use of Western blotting to measure the increase in histone acetylation, a direct pharmacodynamic biomarker of HDAC inhibition by Entinostat.
Scientific Rationale: Treatment of cells with Entinostat should lead to a dose- and time-dependent increase in the acetylation of histone substrates of Class I HDACs, such as Histone H3 and H4. This is a primary and direct cellular effect of target engagement and inhibition.
Caption: Western Blot Workflow for Histone Acetylation.
Step-by-Step Methodology:
-
Cell Culture and Treatment:
-
Seed your cell line of interest in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare a stock solution of Entinostat in DMSO. Serially dilute the stock to achieve final concentrations ranging from 0.1 to 5 µM. Include a DMSO-only vehicle control.
-
Treat the cells for your desired time points (e.g., 6, 24, or 48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, place the plates on ice and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microfuge tube.
-
Sonicate briefly to shear DNA and ensure complete lysis.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) onto a high-percentage (e.g., 15%) SDS-PAGE gel to resolve the low molecular weight histones.
-
Transfer the proteins to a 0.2 µm nitrocellulose or PVDF membrane.
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-total Histone H3 or β-actin) overnight at 4°C with gentle agitation. Dilute antibodies in the blocking buffer as recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a chemiluminescence imager.
-
Quantify the band intensities using image analysis software. Normalize the signal of the acetylated histone to the total histone signal to account for any loading differences.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful biophysical method to confirm the direct binding of a compound to its target protein in a cellular environment.[7] The principle is based on the ligand-induced thermal stabilization of the target protein.
Scientific Rationale: The binding of Entinostat to HDAC1 should increase its thermodynamic stability. When cells are heated, proteins unfold and aggregate. A ligand-bound protein will be more resistant to this thermal denaturation. By measuring the amount of soluble HDAC1 remaining at different temperatures, we can infer target engagement.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Step-by-Step Methodology:
-
Cell Treatment:
-
Harvest cells and resuspend them in a suitable culture medium at a concentration of approximately 10-20 million cells/mL.
-
Divide the cell suspension into two tubes: one for Entinostat treatment and one for the DMSO vehicle control.
-
Add Entinostat to the treatment tube to a final concentration that is expected to be saturating (e.g., 10-20 µM). Add the corresponding amount of DMSO to the control tube.
-
Incubate the cells at 37°C for 1-2 hours to allow for compound uptake and target binding.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes (e.g., 50 µL per tube).
-
Using a thermal cycler with a temperature gradient function, heat the aliquots to a range of temperatures (e.g., from 37°C to 65°C in 2-3°C increments) for 3 minutes.
-
After heating, immediately cool the samples to 4°C.
-
-
Lysis and Fractionation:
-
Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
To separate the soluble and aggregated protein fractions, centrifuge the lysates at 20,000 x g for 20 minutes at 4°C.
-
Carefully collect the supernatant, which contains the soluble proteins.
-
-
Analysis:
-
Analyze the amount of soluble HDAC1 in each supernatant sample by Western blot, as described in Protocol 1, using an antibody specific for HDAC1.
-
Quantify the band intensities for each temperature point.
-
For each treatment condition (Entinostat and DMSO), plot the percentage of soluble HDAC1 (relative to the 37°C sample) against the temperature to generate melting curves. A shift in the melting curve to higher temperatures in the Entinostat-treated samples indicates target engagement.
-
Protocol 3: NanoBRET™ Target Engagement Intracellular HDAC Assay
The NanoBRET™ assay is a proximity-based method that can quantitatively measure compound binding to a specific protein target within intact cells in real-time.
Scientific Rationale: This assay utilizes Bioluminescence Resonance Energy Transfer (BRET) between an HDAC protein fused to NanoLuc® luciferase and a cell-permeable fluorescent tracer that binds to the HDAC active site. A test compound, like Entinostat, will compete with the tracer for binding to the HDAC-NanoLuc® fusion, leading to a dose-dependent decrease in the BRET signal. This allows for the quantitative determination of intracellular compound affinity.[8][9]
Caption: NanoBRET™ Target Engagement Assay Workflow.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transiently transfect a suitable cell line (e.g., HEK293) with a plasmid encoding the HDAC-NanoLuc® fusion protein of interest (e.g., HDAC1-NanoLuc®).
-
After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.
-
Dispense the cell suspension into a white, 96-well assay plate.
-
-
Compound and Reagent Addition:
-
Prepare serial dilutions of Entinostat in DMSO, and then further dilute in Opti-MEM®.
-
Add the diluted Entinostat or DMSO vehicle control to the wells containing the cells.
-
Add the NanoBRET™ fluorescent tracer to all wells at a predetermined optimal concentration.
-
Incubate the plate at 37°C in a 5% CO2 incubator for a sufficient time (e.g., 2 hours) to reach binding equilibrium.
-
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate and the extracellular NanoLuc® inhibitor in Opti-MEM®.
-
Add this detection reagent to all wells.
-
Read the plate within 10-20 minutes on a luminometer capable of measuring donor (e.g., 450 nm) and acceptor (e.g., 610 nm) emission wavelengths simultaneously.
-
-
Data Analysis:
-
Calculate the BRET ratio by dividing the acceptor emission intensity by the donor emission intensity.
-
Plot the BRET ratio as a function of the Entinostat concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of Entinostat required to displace 50% of the tracer from the HDAC-NanoLuc® fusion protein in the cell.
-
III. Visualization of the HDAC Signaling Pathway
Entinostat's mechanism of action is rooted in its ability to modulate the epigenetic landscape of the cell. The following diagram illustrates the central role of HDACs in gene regulation and how Entinostat intervenes in this process.
Sources
- 1. What is the mechanism of Entinostat? [synapse.patsnap.com]
- 2. Pharmacological Properties and Clinical Application Research Progress of Entinostat - Oreate AI Blog [oreateai.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Class I Histone Deacetylase Inhibitor Entinostat Suppresses Regulatory T Cells and Enhances Immunotherapies in Renal and Prostate Cancer Models | PLOS One [journals.plos.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eubopen.org [eubopen.org]
- 8. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [worldwide.promega.com]
- 9. NanoBRET® Target Engagement HDAC Assays [promega.com]
Anwendungshinweise und Protokolle: Die Schotten-Baumann-Reaktion zur Synthese von N-Phenylbenzamid
Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Synthese von N-Phenylbenzamid (auch als Benzanilid bekannt) über die Schotten-Baumann-Reaktion. Als eine der fundamentalen Methoden zur Bildung von Amidbindungen ist diese Reaktion von immenser Bedeutung für die organische Synthese, insbesondere in der medizinischen Chemie, wo die Benzamid-Struktur ein zentrales Motiv in einer Vielzahl von pharmazeutischen Wirkstoffen darstellt.[1][2] Diese Anleitung geht über eine reine schrittweise Auflistung hinaus und erläutert die Kausalität hinter den experimentellen Entscheidungen, um ein tiefgreifendes Verständnis des Prozesses zu ermöglichen.
Wissenschaftlicher und Mechanistischer Hintergrund
Die Schotten-Baumann-Reaktion, benannt nach ihren Entdeckern Carl Schotten und Eugen Baumann, ist eine Methode zur Synthese von Amiden aus Aminen und Säurechloriden.[3][4] Sie wird typischerweise unter zweiphasigen Bedingungen durchgeführt, bei denen eine wässrige Basenphase und eine organische Phase zum Einsatz kommen.[5]
Der Mechanismus: Eine nukleophile Acylsubstitution
Die Reaktion folgt dem Mechanismus der nukleophilen Acylsubstitution.[3] Der Prozess lässt sich in die folgenden entscheidenden Schritte unterteilen:
-
Nukleophiler Angriff: Das primäre oder sekundäre Amin (in unserem Fall Anilin) agiert als Nukleophil und greift das elektrophile Carbonylkohlenstoffatom des Säurechlorids (Benzoylchlorid) an.[6] Dieser Angriff führt zur Bildung eines tetraedrischen Zwischenprodukts.[7]
-
Kollaps des Zwischenprodukts: Das instabile tetraedrische Intermediat kollabiert, wobei die Carbonyl-Doppelbindung wiederhergestellt wird und das Chloridion als gute Abgangsgruppe ausgestoßen wird.[6]
-
Neutralisation: Bei der Reaktion wird Chlorwasserstoff (HCl) als Nebenprodukt freigesetzt.[8] Dieses würde sofort mit dem noch nicht umgesetzten, basischen Anilin reagieren und es zu einem nicht-nukleophilen Ammoniumsalz protonieren.[9] Ohne eine zusätzliche Base würde die Reaktion daher bei einem Umsatz von maximal 50 % zum Erliegen kommen.[8] Die entscheidende Rolle der zugegebenen Base (z. B. Natriumhydroxid) besteht darin, das entstehende HCl zu neutralisieren und so das Amin für die Reaktion reaktiv zu halten.[9][10]
Dieser Mechanismus unterstreicht die Notwendigkeit einer basischen Umgebung, um die Reaktion bis zum vollständigen Umsatz voranzutreiben.
Diagramm des Reaktionsmechanismus
Abbildung 1: Mechanismus der Schotten-Baumann-Reaktion.
Experimentelles Protokoll: Synthese von N-Phenylbenzamid
Dieses Protokoll beschreibt ein validiertes Verfahren zur Herstellung von N-Phenylbenzamid aus Anilin und Benzoylchlorid. Die Verwendung eines zweiphasigen Systems (Dichlormethan/Wasser) ist charakteristisch für die Schotten-Baumann-Bedingungen.[11]
Materialien und Reagenzien:
-
Anilin (C₆H₅NH₂)
-
Benzoylchlorid (C₆H₅COCl)
-
Natriumhydroxid (NaOH)
-
Dichlormethan (CH₂Cl₂)
-
Destilliertes Wasser
-
Salzsäure (HCl, verdünnt, ca. 1 M)
-
Gesättigte Natriumbicarbonatlösung (NaHCO₃)
-
Wasserfreies Natriumsulfat (Na₂SO₄) oder Magnesiumsulfat (MgSO₄)
-
Ethanol (für die Rekristallisation)
-
Bechergläser, Erlenmeyerkolben (250 mL), Scheidetrichter, Tropftrichter
-
Magnetrührer und Rührfisch
-
Büchnertrichter und Filterpapier
-
Eisbad
Sicherheitshinweise: Die Arbeit sollte in einem gut belüfteten Abzug durchgeführt werden. Benzoylchlorid ist korrosiv und tränenreizend. Anilin ist toxisch. Dichlormethan ist ein flüchtiges, potenziell karzinogenes Lösungsmittel. Das Tragen von Schutzbrille, Laborkittel und geeigneten Handschuhen ist obligatorisch.
Schritt-für-Schritt-Anleitung:
-
Vorbereitung der Reaktionsmischung: Lösen Sie Anilin (1,0 Äquivalente) in Dichlormethan in einem Erlenmeyerkolben. Fügen Sie eine wässrige Lösung von Natriumhydroxid (ca. 2,0 Äquivalente) hinzu. Das resultierende zweiphasige System wird kräftig gerührt, um eine große Grenzfläche zwischen den Phasen zu schaffen.[1]
-
Zugabe des Acylchlorids: Benzoylchlorid (1,1 Äquivalente) wird langsam und tropfenweise über einen Tropftrichter zur gerührten Mischung bei Raumtemperatur gegeben. Die Reaktion ist exotherm; bei Bedarf kann die Temperatur durch ein Eisbad kontrolliert werden, um Nebenreaktionen zu minimieren.[1]
-
Reaktionsdurchführung: Nach Abschluss der Zugabe wird die Mischung für weitere 30-60 Minuten bei Raumtemperatur kräftig gerührt, um eine vollständige Umsetzung sicherzustellen. Der Fortschritt kann mittels Dünnschichtchromatographie (DC) verfolgt werden.
-
Aufarbeitung (Work-up):
-
Überführen Sie die Reaktionsmischung in einen Scheidetrichter. Trennen Sie die untere organische Phase ab.
-
Waschen Sie die organische Phase zunächst mit verdünnter Salzsäure, um überschüssiges, nicht umgesetztes Anilin zu entfernen.[1]
-
Waschen Sie die organische Phase anschließend mit gesättigter Natriumbicarbonatlösung, um Reste von Benzoylchlorid und als Nebenprodukt entstandene Benzoesäure zu neutralisieren und zu entfernen.[1]
-
Führen Sie eine letzte Wäsche mit destilliertem Wasser oder einer gesättigten Kochsalzlösung (Sole) durch.
-
-
Trocknung und Aufkonzentrierung: Trocknen Sie die organische Phase über wasserfreiem Natriumsulfat oder Magnesiumsulfat. Filtrieren Sie das Trockenmittel ab und entfernen Sie das Lösungsmittel (Dichlormethan) unter reduziertem Druck am Rotationsverdampfer.
-
Reinigung des Produkts: Das erhaltene Rohprodukt liegt in der Regel als weißer Feststoff vor.[12] Zur weiteren Reinigung wird es aus einem geeigneten Lösungsmittel, typischerweise Ethanol, umkristallisiert, um hochreines N-Phenylbenzamid zu erhalten.[11]
-
Analyse: Das Endprodukt wird durch Vakuumfiltration gesammelt, mit kaltem Wasser oder Ethanol gewaschen und getrocknet.[13] Die Identität und Reinheit können durch Schmelzpunktbestimmung (Literaturwert: 162–165 °C) und spektroskopische Methoden (NMR, IR) bestätigt werden.[14]
Diagramm des Experimentellen Arbeitsablaufs
Abbildung 2: Schematischer Arbeitsablauf der Synthese.
Quantitative Daten und stöchiometrische Überlegungen
Eine sorgfältige Kontrolle der Stöchiometrie ist für eine hohe Ausbeute und Reinheit des Produkts unerlässlich. Ein leichter Überschuss an Benzoylchlorid wird oft verwendet, um eine vollständige Umsetzung des Anilins zu gewährleisten.
| Reagenz | Formel | Molmasse ( g/mol ) | Molare Äquivalente | Beispielansatz (Menge) | Beispielansatz (mol) |
| Anilin | C₆H₅NH₂ | 93.13 | 1.0 | 5.00 g | 0.0537 |
| Benzoylchlorid | C₆H₅COCl | 140.57 | 1.1 | 8.34 g (6.9 mL) | 0.0591 |
| Natriumhydroxid | NaOH | 40.00 | 2.0 | 4.30 g | 0.1074 |
Tabelle 1: Beispielhafte stöchiometrische Daten für die Synthese.
Fazit und Anwendungsbereiche
Die Schotten-Baumann-Reaktion ist eine robuste und vielseitige Methode zur Synthese von Amiden.[3] Ihre Einfachheit und Effizienz machen sie zu einem unverzichtbaren Werkzeug in der organischen Synthese.[6] Die hier beschriebene Synthese von N-Phenylbenzamid dient als repräsentatives Beispiel, das leicht auf andere Amine und Acylchloride übertragen werden kann. Für Fachleute in der Wirkstoffentwicklung bietet das Verständnis und die Beherrschung dieses Protokolls eine solide Grundlage für die Synthese von komplexeren Molekülen und Leitstrukturen, die auf dem Amid-Grundgerüst basieren.[15]
Referenzen
-
SATHEE. (n.d.). Chemistry Schotten Baumann Reaction. Verfügbar unter:
-
Physics Wallah. (n.d.). Schotten Baumann Reaction Mechanism Detailed Explanation. Verfügbar unter:
-
J&K Scientific LLC. (2021, March 23). Schotten-Baumann Reaction. Verfügbar unter:
-
Benchchem. (n.d.). Application Notes and Protocols: Synthesis of N-Phenylbenzamide from Benzophenone Oxime. Verfügbar unter:
-
Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. Verfügbar unter:
-
YouTube. (2021, June 22). Schotten-Baumann Reaction and its Mechanism. Verfügbar unter:
-
Organische Chemie CH. (n.d.). Schotten-Baumann-Methode. Verfügbar unter:
-
Wikipedia. (n.d.). Schotten-Baumann-Methode. Verfügbar unter:
-
Benchchem. (n.d.). A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides. Verfügbar unter:
-
YouTube. (2024, July 27). The Schotten Baumann Reaction Mechanism. Verfügbar unter:
-
YouTube. (2024, May 6). Schotten Baumann Reaction | Nitrogen Compounds | N-Phenyl Benzamide | Class 12 |Land of Chemistry |. Verfügbar unter:
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Verfügbar unter:
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Verfügbar unter:
-
IGI Global. (2024, December 11). Schotten-Baumann reaction: Significance and symbolism. Verfügbar unter:
-
Benchchem. (n.d.). Application Note & Protocol: A Robust and Versatile Method for the Synthesis of N-Substituted Benzamides. Verfügbar unter:
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Verfügbar unter:
-
Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Verfügbar unter:
-
Wikipedia. (n.d.). Benzanilid. Verfügbar unter:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them - Google Patents [patents.google.com]
- 3. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 4. Schotten-Baumann-Methode – Wikipedia [de.wikipedia.org]
- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. Schotten-Baumann-Methode [organische-chemie.ch]
- 9. Schotten-Baumann Reaction [organic-chemistry.org]
- 10. Schotten Baumann Reaction| Reaction Mechanism of Schotten Baumann Reaction [pw.live]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Benzanilid – Wikipedia [de.wikipedia.org]
- 15. Schotten-Baumann reaction: Significance and symbolism [wisdomlib.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide
Welcome to the dedicated technical support guide for the synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and optimize the yield and purity of this important benzamide derivative. The following troubleshooting guide, presented in a question-and-answer format, is grounded in established chemical principles and field-proven insights to ensure the successful execution of your synthesis.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound, which typically involves the coupling of 4-Bromo-2-ethoxybenzoic acid and aniline.
Q1: My reaction yield is consistently low or I'm not getting any product. What are the likely causes?
Low or no yield in amide coupling reactions is a frequent issue stemming from several key factors.[1] A systematic evaluation of the following aspects is crucial for diagnosis:
-
Incomplete Activation of the Carboxylic Acid: The conversion of the carboxylic acid's hydroxyl group into a better leaving group is the cornerstone of this synthesis. If the coupling reagent is old, hydrated, or used in insufficient stoichiometric amounts, the activation of 4-Bromo-2-ethoxybenzoic acid will be incomplete, leading to unreacted starting material.[1]
-
Deactivation of the Amine: Aniline, the amine component, can be rendered non-nucleophilic through protonation. This often occurs in an acid-base reaction with the carboxylic acid before the coupling agent has a chance to act.[1] The presence of acidic impurities can also sequester the amine.
-
Hydrolysis of Activated Intermediates: The presence of water is highly detrimental. Activated carboxylic acid species, such as O-acylisourea intermediates formed with carbodiimides, are highly susceptible to hydrolysis, which reverts them to the starting carboxylic acid and prevents amide formation.[1][2] It is imperative to use anhydrous solvents and reagents.
-
Suboptimal Reaction Conditions: The choice of solvent, base, and temperature can significantly influence the reaction rate and outcome.[3] For instance, a solvent that does not fully dissolve the reactants will impede the reaction.
-
Steric Hindrance: While less of a factor for aniline, bulky substituents on either the carboxylic acid or the amine can physically obstruct the approach of the nucleophile, slowing down the reaction.[1][4]
Q2: I'm observing multiple spots on my TLC plate, indicating side products. What are the common side reactions and how can I minimize them?
The formation of byproducts is a common challenge. Key side reactions include:
-
N-Acylurea Formation: When using carbodiimide coupling reagents like DCC or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct, which is difficult to remove and reduces the yield of the desired amide.
-
Anhydride Formation: Two molecules of the carboxylic acid can react with the coupling reagent to form a symmetric anhydride. This species can then react with the amine to form the desired amide, but it consumes an extra equivalent of the carboxylic acid, reducing the theoretical maximum yield to 50% if it's the sole pathway.
-
Racemization (for chiral substrates): While not applicable to this specific synthesis, if chiral amino acids were involved, racemization at the α-carbon can be a significant issue, especially with highly activated intermediates. Running the reaction at lower temperatures and using additives like HOBt can help suppress this.[1]
Q3: How do I choose the most suitable coupling reagent for this synthesis?
The selection of a coupling reagent is critical and depends on factors like cost, efficiency, and ease of byproduct removal. For the synthesis of this compound, several classes of reagents are effective:
| Coupling Reagent Class | Examples | Advantages | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | Cost-effective, widely used.[2] | Can lead to N-acylurea byproduct; DCC byproduct (DCU) can be difficult to remove. |
| Uronium/Aminium Salts | HATU, HBTU, TBTU | High efficiency, fast reaction times, low racemization.[3][5] | More expensive, can form guanidinium byproducts if amine is added first. |
| Phosphonium Salts | BOP, PyBOP | Very effective for hindered couplings. | Can be toxic, byproducts can be difficult to remove. |
| Other | CDI, T3P | Simple to use, byproducts are often gaseous or water-soluble. | Can be less reactive for challenging substrates. |
For a standard synthesis like this, EDC in combination with HOBt or OxymaPure is an excellent and cost-effective starting point.[2][6] If yield issues persist, moving to a uronium salt like HATU is a reliable, albeit more expensive, alternative.[3]
Q4: What are the best practices for setting up the reaction to maximize yield?
-
Reagent Quality: Ensure all reagents are pure and dry. Use freshly opened anhydrous solvents. 4-Bromo-2-ethoxybenzoic acid should be a clean, dry solid.[7] Aniline is prone to oxidation (turning dark); consider distilling it if it's not colorless.
-
Order of Addition: The order in which reagents are added is critical. To avoid the acid-base reaction between the carboxylic acid and aniline, and to prevent side reactions with uronium reagents, a pre-activation step is highly recommended.[1]
-
Dissolve the carboxylic acid (4-Bromo-2-ethoxybenzoic acid) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Add the coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., DIPEA).
-
Stir for 15-30 minutes at room temperature to allow for the formation of the activated ester.
-
Add the amine (aniline).
-
-
Choice of Base: A non-nucleophilic organic base is essential to neutralize the acidic byproducts of the reaction without competing with the primary amine. N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) are common choices.[1]
-
Solvent Selection: Aprotic polar solvents like Dimethylformamide (DMF) or Dichloromethane (DCM) are typically used as they are good at dissolving the reactants and do not interfere with the reaction.[1]
Q5: My product is difficult to purify. What are the recommended purification strategies?
Purification is key to obtaining a high-purity product and an accurate yield calculation.
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup is necessary to remove the bulk of the byproducts. This typically involves washing the organic layer with a mild acid (e.g., 1M HCl) to remove excess base and unreacted aniline, followed by a wash with a mild base (e.g., saturated NaHCO₃ solution) to remove unreacted carboxylic acid, and finally a brine wash.[1]
-
Recrystallization: This is often the most effective method for purifying solid products like this compound. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures.[8]
-
Recommended Solvents: Ethanol, or a mixed solvent system like ethyl acetate/hexane, can be effective.[8]
-
-
Column Chromatography: If recrystallization fails to remove impurities, silica gel chromatography is the next step. A solvent system of ethyl acetate and hexane is a good starting point for elution. Monitor fractions by TLC to isolate the pure product.[8]
II. Experimental Protocols & Workflows
Protocol 1: Synthesis via EDC/HOBt Coupling
This protocol provides a standard and reliable method for the synthesis.
Materials:
-
4-Bromo-2-ethoxybenzoic acid (1.0 eq)
-
Aniline (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Bromo-2-ethoxybenzoic acid (1.0 eq), HOBt (1.2 eq), and anhydrous DMF.
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add aniline (1.1 eq) followed by DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise, keeping the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup as described in Q5.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Workflow Diagram: General Amide Synthesis
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
Reaction Mechanism Diagram: Carbodiimide Coupling with HOBt
This diagram shows the key steps in the activation of the carboxylic acid using EDC and HOBt.
Caption: Mechanism of EDC/HOBt mediated amide coupling.
III. References
-
Cupido, T., et al. (2018). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Scientific Reports, 8(1), 1-9. Retrieved from [Link]
-
Tohoku University. (2023, February 16). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Research News. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for amide bond formation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reaction conditions for the preparation of amide 2 1a. Retrieved from [Link]
-
Fujioka, T., et al. (2013). Efficient Amide Bond Formation through a Rapid and Strong Activation of Carboxylic Acids in a Microflow Reactor. Angewandte Chemie International Edition, 53(3), 780-783. Retrieved from [Link]
-
ResearchGate. (2021, April 14). Why did my amide syntesis does not work?. Retrieved from [Link]
-
Larsson, E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 504-509. Retrieved from [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4449-4456. Retrieved from [Link]
-
Reddit. (2022, April 12). Amide from carboxylic acid synthesis. r/Chempros. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Chemistry Education. (n.d.). Synthesis and analysis of amides. Retrieved from [Link]
-
O'Brien, C. J., et al. (2018). Why does the synthesis of N-phenylbenzamide from benzenesulfinate and phenylisocyanate via the palladium-mediated Extrusion–Insertion (ExIn) reaction fail in solution?. Australian Journal of Chemistry, 71(10), 747-755. Retrieved from [Link]
-
ResearchGate. (n.d.). solvent-free synthesis of amide: a novel technique of green chemistry. Retrieved from [Link]
-
Pattabiraman, V. R., et al. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 50(44), 6049-6052. Retrieved from [Link]
-
Organic Syntheses. (2012). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Organic Syntheses, 89, 105. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). Retrieved from [Link]
-
Wang, Z., et al. (2019). Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Chemical Communications, 55(1), 107-110. Retrieved from [Link]
-
Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Advanced Design and Manufacturing Technology, 15(4), 133-146. Retrieved from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
-
Dunetz, J. R., et al. (2017). A comparative study of amide-bond forming reagents in aqueous media. Tetrahedron Letters, 58(26), 2589-2592. Retrieved from [Link]
-
CP Lab Safety. (n.d.). Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity, C15H14BrNO2, 10 grams. Retrieved from [Link]
-
ResearchGate. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Retrieved from [Link]
-
Google Patents. (n.d.). EP0116967A1 - N-phenyl-benzamide derivatives, process for their preparation and medicines containing them. Retrieved from
-
ACS Publications. (2023). Synthesis and Biophysical and Biological Studies of N-Phenylbenzamide Derivatives Targeting Kinetoplastid Parasites. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-phenylbenzamide synthesis by nucleophilic substitution with 1,3-diphenylthiourea. Retrieved from [Link]
-
Li, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(11), 13883-13896. Retrieved from [Link]
-
Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine. Retrieved from
-
PubChem. (n.d.). 4-bromo-N-phenylbenzamide. Retrieved from [Link]
-
Google Patents. (n.d.). WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene. Retrieved from
Sources
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- 4. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 5. growingscience.com [growingscience.com]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-2-ethoxy-N-phenylbenzamide
Welcome to the technical support center for the synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide. This guide is designed for researchers, medicinal chemists, and process development professionals who are working on or troubleshooting this specific synthesis. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions to optimize your reaction conditions.
The primary and most direct route to synthesizing this compound is through the amide coupling of 4-bromo-2-ethoxybenzoic acid and aniline. This guide will focus principally on troubleshooting this pathway, while also addressing frequently asked questions about alternative methods and general best practices.
Part 1: Troubleshooting Guide for Amide Coupling
This section addresses the most common problems encountered during the amide coupling of 4-bromo-2-ethoxybenzoic acid and aniline and offers systematic, evidence-based solutions.
Core Reaction Scheme
Caption: Step-by-step troubleshooting for low-yield reactions.
Q2: I see a significant byproduct in my crude NMR/LC-MS that is not starting material. What is it and how can I prevent it?
A2: The most common byproduct when using carbodiimide coupling reagents (like EDC or DCC) is an N-acylurea . [1]
-
Causality: The carbodiimide reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. While this intermediate is supposed to react with the amine, it can undergo an intramolecular rearrangement to form a stable and unreactive N-acylurea. This rearrangement consumes your activated acid and halts the reaction for that molecule.
-
Prevention: This side reaction is effectively suppressed by adding HOBt or HOAt. These additives rapidly convert the O-acylisourea into an active ester. This new intermediate is not prone to rearrangement but is still highly reactive towards the amine, thus funneling the reaction down the desired pathway. [2] Another potential issue, though less common during the reaction itself, is hydrolysis of the amide product during workup. Amides are generally stable, but prolonged exposure to strongly acidic or basic aqueous conditions, especially with heat, can cleave the amide bond to regenerate the starting materials. [3][4]
-
Action: During the aqueous workup, use mild conditions. Wash with saturated sodium bicarbonate (NaHCO₃) to remove excess acid and HOBt, followed by a brine wash. Avoid using strong acids or bases like HCl or NaOH unless necessary for purification, and if so, perform the extractions quickly and at room temperature.
Q3: Is a base necessary for my coupling reaction? If so, which one should I choose?
A3: Yes, a base is often beneficial and sometimes essential, but the right choice is critical.
-
Role of the Base:
-
Neutralizing Acidic Byproducts: Some coupling reagents are supplied as hydrochloride salts (e.g., EDC·HCl). A base is needed to neutralize the HCl, which would otherwise protonate the aniline, rendering it non-nucleophilic.
-
Maintaining a Nucleophilic Amine: The coupling reaction itself can generate acidic species. A non-nucleophilic base ensures the aniline remains in its free, nucleophilic form.
-
-
Choosing a Base: The ideal choice is a sterically hindered, non-nucleophilic tertiary amine.
-
Recommended: N,N-Diisopropylethylamine (DIPEA, also known as Hünig's base) or N-methylmorpholine (NMM). These bases are too bulky to compete with aniline as a nucleophile but are effective at scavenging protons. [1][5] * Avoid: Triethylamine (TEA) can sometimes be nucleophilic enough to cause side reactions. Pyridine and DMAP are generally avoided as primary bases in this context as they can also act as nucleophiles. [6]
-
Part 2: Protocols & Data
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent Class | Example(s) | Pros | Cons | Best For... |
| Carbodiimides | EDC, DCC | Inexpensive, readily available. | Moderate reactivity, risk of N-acylurea formation, racemization risk with chiral acids. [2] | Routine, straightforward couplings where high efficiency is not critical. |
| Phosphonium Salts | PyBOP, PyAOP | High reactivity, low racemization. | Byproducts can be difficult to remove. | When carbodiimides fail; good for sterically hindered substrates. |
| Uronium/Aminium Salts | HATU, HBTU | Very high efficiency, fast reaction times, very low racemization. [1][6] | Higher cost, can react with the amine if not used correctly (pre-activation is key). | Challenging couplings, electron-deficient amines, or when speed and yield are paramount. |
Experimental Protocol 1: Standard EDC/HOBt Coupling
-
Under an inert atmosphere (Argon or N₂), dissolve 4-bromo-2-ethoxybenzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF (approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.5 eq) in one portion and stir the mixture at 0 °C for 15-20 minutes.
-
Add aniline (1.1 eq) to the reaction mixture, followed by DIPEA (2.0 eq).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient). [7]
Experimental Protocol 2: High-Efficiency HATU Coupling
-
Under an inert atmosphere, dissolve 4-bromo-2-ethoxybenzoic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 5-10 minutes to pre-activate the acid. A color change is often observed.
-
Add aniline (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 1-4 hours. HATU reactions are typically much faster than EDC couplings. [6]Monitor by TLC or LC-MS.
-
Perform the same aqueous workup and purification as described in Protocol 1.
Part 3: Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of carboxylic acid activation?
A1: The goal is to transform the poor leaving group of the carboxylic acid (-OH) into a good one. With carbodiimides, the carboxylate oxygen attacks the central carbon of the carbodiimide, forming the highly reactive O-acylisourea intermediate. This intermediate is then displaced by the amine nucleophile. The addition of HOBt intercepts this intermediate to form an HOBt-ester, which is more stable against undesirable rearrangement but still very reactive towards the amine.
Caption: Simplified mechanism of acid activation.
Q2: Are there alternative methods to synthesize this molecule, for example, using a cross-coupling reaction?
A2: Yes, while direct amide coupling is most common, modern cross-coupling reactions offer powerful alternatives, particularly if one of the starting materials is problematic.
-
Buchwald-Hartwig Amination: This palladium-catalyzed reaction could couple an aryl halide with an amide. [8][9]In this case, you could couple 4-bromo-2-ethoxybenzamide with iodobenzene or bromobenzene . This is an excellent method for forming C-N bonds and has a broad substrate scope. [10][11]The reaction requires a palladium catalyst, a specialized phosphine ligand (e.g., Xantphos, SPhos), and a base (e.g., Cs₂CO₃, K₃PO₄). [12]
-
Ullmann Condensation: This is a copper-catalyzed C-N coupling reaction. [13]It is an older method that traditionally required harsh conditions (high temperatures, polar solvents). [14][15]However, modern protocols using specific ligands have made the Ullmann condensation milder and more versatile. [13][16]The substrates would be the same as for the Buchwald-Hartwig reaction.
These methods are excellent tools but are generally more complex and costly to set up than a standard amide coupling, making them better suited as secondary options if the primary route fails.
Q3: I suspect my starting material, 4-bromo-2-ethoxybenzoic acid, is impure. How is it typically synthesized?
A3: Impurities in starting materials are a common cause of reaction failure. 4-bromo-2-ethoxybenzoic acid is typically synthesized from a more common precursor, 4-bromo-2-hydroxybenzoic acid , via a Williamson ether synthesis. [17] The procedure generally involves:
-
Deprotonating the phenolic hydroxyl group of 4-bromo-2-hydroxybenzoic acid with a suitable base (e.g., NaOH, K₂CO₃).
-
Reacting the resulting phenoxide with an ethylating agent, such as ethyl iodide (EtI) or diethyl sulfate (Et₂SO₄), in a polar aprotic solvent like DMF or acetone.
-
If the ester is formed concurrently, a final saponification step with NaOH followed by acidic workup will yield the desired carboxylic acid. [18] You can verify the purity of your starting acid by checking its melting point and running an NMR spectrum to ensure the absence of precursor or alkylating agent residues.
Q4: What are the best practices for purifying the final product, this compound?
A4: The product is a neutral, relatively nonpolar amide, making it well-suited for standard purification techniques.
-
Flash Column Chromatography: This is the most reliable method. Given the structure, a solvent system of ethyl acetate in hexanes or dichloromethane in hexanes should provide good separation from nonpolar byproducts (like any dehalogenated material) and more polar byproducts (like unreacted acid or HOBt).
-
Recrystallization: If the crude product is relatively clean (>90%), recrystallization can be a highly effective and scalable purification method. A solvent screen should be performed to find a suitable system where the product is soluble at high temperature but sparingly soluble at room temperature or 0 °C. Common solvent systems to try include ethanol/water, ethyl acetate/hexanes, or toluene.
References
- BenchChem. (n.d.). Application Note: A Robust Ullmann Condensation Protocol for the Synthesis of N-Aryl Benzamides.
- Anger, F., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science.
- Anger, F., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. National Center for Biotechnology Information (PMC).
- Perrin, C., et al. (2023). Direct Amidations of Carboxylic Acids with Amines. Encyclopedia.pub.
- LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Chemistry LibreTexts.
- BenchChem. (n.d.). Optimizing reaction conditions for coupling to carboxylic acids.
- Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science.
- BenchChem. (n.d.). Technical Support Center: N-Aryl Benzamide Synthesis.
- Gouverneur, V., et al. (2020). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI.
- ResearchGate. (n.d.). Mechanisms for the activation of carboxylic acid in amide bond formation.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Wikipedia. (n.d.). Ullmann condensation.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- LibreTexts. (2024). Chemical Properties of Amides- Hydrolysis. Chemistry LibreTexts.
- Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
- Cox, R. A. (2008). Benzamide hydrolysis in strong acids — The last word. Canadian Journal of Chemistry.
- Syracuse University. (n.d.). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University.
- Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?.
- The Organic Chemist. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube.
- National Center for Biotechnology Information (PMC). (n.d.). Alkyl-Substituted N-Methylaryl-N'-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase.
- ChemicalBook. (n.d.). 4-Bromo-2-ethoxybenzoic acid synthesis.
- Chemguide. (n.d.). The hydrolysis of amides.
- MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- MDPI. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides.
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- 7. Alkyl-Substituted N-Methylaryl-N’-Aryl-4-Aminobenzamides: A New Series of Small Molecule Inhibitors for Wip1 Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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Technical Support Center: Purification of 4-Bromo-2-ethoxy-N-phenylbenzamide
Welcome to the technical support center for the purification of 4-Bromo-2-ethoxy-N-phenylbenzamide. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the isolation and purification of this compound. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in established chemical principles.
Introduction to Purification Challenges
The synthesis of this compound, typically achieved via the acylation of aniline with 4-bromo-2-ethoxybenzoyl chloride, presents several purification challenges. The product's polarity and potential for hydrogen bonding, coupled with the presence of structurally similar impurities, can complicate its isolation in high purity. Common impurities may include unreacted starting materials such as 4-bromo-2-ethoxybenzoic acid and aniline, as well as byproducts from the hydrolysis of the acyl chloride intermediate. This guide will address these issues systematically.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Q1: My crude product is an oil and will not crystallize. What should I do?
A1: Oiling out is a common issue when the compound's melting point is lower than the temperature of the crystallization solution, or when significant impurities are present, depressing the melting point.
-
Causality: The presence of impurities disrupts the crystal lattice formation. Also, if the solution is supersaturated to a great extent or cooled too rapidly, the product may not have sufficient time to form an ordered crystalline structure.
-
Troubleshooting Steps:
-
Solvent System Modification: If you are using a single solvent, try a co-solvent (binary) system. For a compound like this compound, a good starting point would be a polar solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, ethyl acetate, or acetone) and a non-polar anti-solvent in which it is poorly soluble (e.g., hexanes or heptane). Dissolve the oil in a minimum amount of the hot polar solvent and slowly add the non-polar solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
-
Slow Cooling: Rapid cooling often promotes oiling out. Allow the hot solution to cool to room temperature slowly on the benchtop before transferring it to a refrigerator or ice bath.
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small amount of pure, solid this compound, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Preliminary Purification: If the oil is due to a high impurity load, consider a quick preliminary purification step. Passing the crude material through a short plug of silica gel, eluting with a moderately polar solvent system (e.g., a gradient of ethyl acetate in hexanes), can remove many impurities. Concentrate the desired fractions and then attempt recrystallization.
-
Q2: My NMR spectrum shows persistent starting materials (4-bromo-2-ethoxybenzoic acid or aniline). How can I remove them?
A2: The presence of acidic or basic starting materials can often be addressed with a liquid-liquid extraction during the reaction workup.
-
Causality: Incomplete reaction or non-stoichiometric amounts of reactants can leave unreacted starting materials in your crude product.
-
Troubleshooting Steps:
-
Aqueous Wash: Dissolve the crude product in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).
-
Removal of 4-bromo-2-ethoxybenzoic acid: Wash the organic layer with a mild aqueous base, such as a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will be deprotonated to its water-soluble carboxylate salt and partition into the aqueous layer.
-
Removal of Aniline: Subsequently, wash the organic layer with a dilute aqueous acid, such as 1 M hydrochloric acid (HCl). Aniline will be protonated to its water-soluble anilinium salt and move into the aqueous layer.
-
Final Wash and Drying: Wash the organic layer with brine to remove any remaining water, then dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Re-purification: After the extractive workup, proceed with recrystallization or column chromatography for final purification.
-
Q3: I'm seeing poor separation on my silica gel column. What can I do to improve it?
A3: Poor separation in column chromatography can be due to several factors, including an inappropriate solvent system, column overloading, or interactions with the stationary phase.
-
Causality: The polarity of your target compound and its impurities may be too similar for effective separation with the chosen eluent. Amides can also sometimes interact strongly with the acidic silica gel, leading to tailing and poor peak shape.
-
Troubleshooting Steps:
-
Optimize the Solvent System: Use thin-layer chromatography (TLC) to find an optimal solvent system. The ideal system should give your target compound an Rf value of approximately 0.3-0.4. For this compound, consider solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol.
-
Gradient Elution: If a single solvent system (isocratic elution) is not providing good separation, a gradient elution can be effective. Start with a less polar solvent system and gradually increase the polarity.
-
Deactivate the Silica Gel: To minimize tailing caused by the interaction of the amide with acidic silica, you can add a small amount of triethylamine (e.g., 0.1-1%) to your eluent system. This will neutralize the acidic sites on the silica.
-
Dry Loading: If your compound has poor solubility in the initial, less polar eluent, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, impregnated silica to the top of your column.
-
Alternative Stationary Phases: If silica gel proves problematic, consider using a different stationary phase, such as alumina (neutral or basic) or a reversed-phase silica gel (C18).
-
Frequently Asked Questions (FAQs)
Q1: What are the expected physical properties of pure this compound?
A1:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₁₄BrNO₂ | [1] |
| Molecular Weight | 320.18 g/mol | [1] |
| Appearance | Expected to be a solid at room temperature. | General knowledge |
| Storage | Room temperature. |[1] |
Q2: What are the most likely impurities in my crude this compound?
A2: The most common impurities originate from the starting materials or side reactions:
-
4-bromo-2-ethoxybenzoic acid: From incomplete reaction or hydrolysis of the 4-bromo-2-ethoxybenzoyl chloride intermediate.
-
Aniline: Unreacted starting material.
-
4-bromo-2-ethoxybenzoyl chloride: Unreacted intermediate, which may hydrolyze to the carboxylic acid during workup.
-
Diacylated aniline: A potential byproduct if the reaction conditions are too harsh, though less common.
Q3: Which solvents are best for recrystallizing this compound?
A3: For N-substituted benzamides, polar protic solvents are often a good choice. Ethanol is a commonly used and effective solvent.[3] Mixed solvent systems can also be very effective. Based on the structure of this compound, good starting points for solvent screening would be:
-
Single Solvents: Ethanol, isopropanol, acetone, ethyl acetate.
-
Co-solvent Systems: Ethanol/water, Ethyl acetate/hexanes, Dichloromethane/hexanes.
The ideal solvent or solvent system will dissolve the compound when hot but have low solubility when cold.
Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general method for the recrystallization of this compound.
-
Solvent Selection: In a small test tube, add a small amount of your crude product and a few drops of a potential solvent (e.g., ethanol). Heat the mixture. If the solid dissolves, allow it to cool to see if crystals form. The ideal solvent will dissolve the compound when hot but not at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent and bring the mixture to a gentle boil with stirring. Continue adding small portions of the hot solvent until the solid is just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to dry completely.
Protocol 2: General Column Chromatography Procedure
This protocol outlines a general method for purification by silica gel column chromatography.
-
TLC Analysis: Develop a solvent system using TLC that gives your product an Rf of ~0.3-0.4 and separates it from impurities. A good starting point is a mixture of ethyl acetate and hexanes.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane is often a good choice). Carefully load the sample onto the top of the silica gel.
-
Elution: Begin eluting with the solvent system determined by TLC. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Troubleshooting common purification problems.
References
-
4-Bromo-N-phenylbenzamide. (n.d.). PubMed Central. Retrieved January 16, 2026, from [Link]
-
4-Bromo-N-phenylbenzamidoxime. (n.d.). National Center for Biotechnology Information. Retrieved January 16, 2026, from [Link]
-
N-(4-Bromo-phenyl)-4-ethyl-benzamide (CAS 300670-74-0) Chemical Properties. (n.d.). Cheméo. Retrieved January 16, 2026, from [Link]
-
Separation of 4-(Acetylamino)-5-bromo-N-(2-(diethylamino)ethyl)-2-methoxybenzamide on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 16, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
-
2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. (n.d.). Organic Syntheses. Retrieved January 16, 2026, from [Link]
-
Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity, C15H14BrNO2, 10 grams. (n.d.). CP Lab Safety. Retrieved January 16, 2026, from [Link]
-
4-bromo-N-phenylbenzamide | C13H10BrNO | CID 690966. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4. (n.d.). Chemsrc. Retrieved January 16, 2026, from [Link]
-
Column chromatography. (n.d.). Columbia University. Retrieved January 16, 2026, from [Link]
-
Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved January 16, 2026, from [Link]
-
NMR Chemical Shifts of Common Solvents as Trace Impurities. (n.d.). Carl ROTH. Retrieved January 16, 2026, from [Link]
- Moreno-Fuquen, R., Azcárate, A., & Kennedy, A. R. (2014). 4-Bromo-N-(2-nitrophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(3), o344.
-
N-T-Butyl 4-bromo-2-ethoxybenzamide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
-
What is the basic principle for selecting mobile phase in preparative column chromatography?. (2014). ResearchGate. Retrieved January 16, 2026, from [Link]
-
Organics Bromo Compounds. (n.d.). Mody Chemi Pharma Ltd. Retrieved January 16, 2026, from [Link]
-
Performing Column Chromatography. (2023, March 10). YouTube. Retrieved January 16, 2026, from [Link]
-
4-Bromo-2-(difluoromethoxy)-N-ethylbenzamide. (n.d.). PubChem. Retrieved January 16, 2026, from [Link]
Sources
stability and degradation of 4-Bromo-2-ethoxy-N-phenylbenzamide
Welcome to the dedicated technical support resource for 4-Bromo-2-ethoxy-N-phenylbenzamide. This guide is intended for researchers, scientists, and drug development professionals. Here, you will find in-depth troubleshooting advice and frequently asked questions designed to address the specific challenges you may encounter during the handling, storage, and experimental use of this compound, with a focus on its stability and degradation profile.
Introduction to the Stability of this compound
This compound is a substituted benzamide derivative. Its molecular structure, featuring an amide linkage, a brominated aromatic ring, and an ethoxy group, presents a unique stability profile that must be carefully considered in experimental design. Understanding the potential degradation pathways is critical for ensuring the integrity of your results, developing stable formulations, and establishing appropriate storage conditions.[1] This guide provides a framework for assessing and mitigating stability issues based on established principles of forced degradation studies, as outlined in ICH guidelines.[2][3]
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability of this compound.
Q1: What are the primary functional groups in this compound that are susceptible to degradation?
A1: The three primary points of potential instability in the molecule are:
-
Amide Linkage: The N-phenylbenzamide core is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions. This would lead to the cleavage of the amide bond to form 4-bromo-2-ethoxybenzoic acid and aniline.
-
Bromo-Aryl Group: The carbon-bromine (C-Br) bond on the phenyl ring can be susceptible to photolytic cleavage (photodegradation) upon exposure to UV light.[4][5] This can result in debromination and the formation of related impurities.
-
Ethoxy Group: The ether linkage of the ethoxy group is generally stable but can be cleaved under harsh acidic conditions or high thermal stress.
Q2: What are the optimal storage conditions for this compound to ensure long-term stability?
A2: To minimize degradation, the compound should be stored in a cool, dark, and dry place. We recommend storage in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), to protect it from moisture and light. For long-term storage, refrigeration (2-8 °C) is advised.
Q3: I am dissolving the compound in a solvent for my experiments. Can the choice of solvent affect its stability?
A3: Absolutely. Protic solvents, especially under elevated temperatures, can facilitate the hydrolysis of the amide bond. For analytical purposes, aprotic solvents like acetonitrile or anhydrous DMSO are generally preferred. If aqueous buffers are necessary, they should be freshly prepared, and the pH should be controlled. The use of acidic or basic aqueous solutions should be avoided for prolonged storage of stock solutions.
Q4: Is this compound sensitive to light?
A4: Yes, aromatic bromine compounds can be light-sensitive.[4] Exposure to UV radiation can induce photodegradation, potentially leading to the cleavage of the C-Br bond.[5][6] It is crucial to handle the compound and its solutions in amber vials or under light-protected conditions to prevent the formation of photolytic degradants.
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides a structured approach to troubleshoot common problems encountered during the use of this compound.
Issue 1: Appearance of Unknown Peaks in Chromatographic Analysis
-
Symptom: When analyzing your sample (e.g., by HPLC), you observe new, unexpected peaks that were not present in the initial analysis of the compound.
-
Potential Cause & Troubleshooting Steps:
-
Hydrolytic Degradation: If your mobile phase or sample solvent is aqueous and has a low or high pH, you may be observing the hydrolysis products: 4-bromo-2-ethoxybenzoic acid and aniline.
-
Solution: Analyze the pH of your solutions. If possible, adjust to a neutral pH. Prepare fresh solutions before analysis and avoid storing them for extended periods. To confirm, you can intentionally stress the sample in acidic and basic conditions and compare the degradant peaks with those in your sample.
-
-
Photodegradation: If the sample was exposed to light for a prolonged period, the unknown peaks could be photolytic degradants.
-
Solution: Repeat the experiment using amber vials and light-protected conditions. Compare the chromatograms to see if the impurity peaks are reduced or eliminated.
-
-
Solvent Impurities: The impurities might be from the solvent itself.
-
Solution: Run a blank injection of your solvent to rule out solvent-related peaks.
-
-
Issue 2: Inconsistent Results or Loss of Potency in Biological Assays
-
Symptom: You observe a decrease in the expected activity of the compound over time or between different experimental runs.
-
Potential Cause & Troubleshooting Steps:
-
Stock Solution Instability: The compound may be degrading in your stock solution.
-
Solution: Prepare fresh stock solutions for each experiment. If you must store them, aliquot into smaller volumes and store at -20°C or -80°C in a desiccated, dark environment. Perform a stability check on your stock solution over time by HPLC to quantify the parent compound.
-
-
Incompatibility with Assay Buffer: The pH or components of your assay buffer could be promoting degradation.
-
Solution: Assess the stability of the compound directly in the assay buffer over the time course of your experiment. If degradation is observed, consider adjusting the buffer composition or pH, if the assay allows.
-
-
Troubleshooting Logic Diagram
Below is a diagram illustrating the decision-making process for troubleshooting unexpected results.
Caption: Troubleshooting logic for stability issues.
Part 3: Experimental Protocol for a Forced Degradation Study
Forced degradation studies are essential to identify likely degradation products and establish the intrinsic stability of a molecule.[1][7] This protocol provides a robust framework for investigating the stability of this compound. The goal is to achieve 5-20% degradation to ensure the formation of primary degradation products without excessive secondary degradation.[2][7]
Materials and Equipment
-
This compound
-
HPLC-grade acetonitrile and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC with a UV/PDA detector
-
pH meter
-
Photostability chamber
-
Temperature-controlled oven
Stock Solution Preparation
Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
Stress Conditions
For each condition, a parallel control sample (stock solution in acetonitrile, kept at 2-8°C in the dark) should be analyzed.
| Stress Condition | Protocol | Purpose |
| Acid Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1M HCl. Heat at 60°C for 24 hours. | To test susceptibility to acid-catalyzed amide hydrolysis. |
| Base Hydrolysis | Mix 1 mL of stock solution with 1 mL of 0.1M NaOH. Keep at room temperature for 8 hours. | To test susceptibility to base-catalyzed amide hydrolysis. |
| Oxidative Stress | Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours in the dark. | To evaluate stability against oxidation. |
| Thermal Stress | Store the solid compound in an oven at 70°C for 48 hours. | To assess the thermal stability of the solid form. |
| Photostability | Expose the solid compound and a solution (in quartz cuvette) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). | To determine susceptibility to photodegradation. |
Sample Analysis
-
After the specified stress period, cool the samples to room temperature.
-
If necessary, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze by a stability-indicating HPLC method. A C18 column with a gradient elution of acetonitrile and water is a good starting point.
-
The peak purity of the parent compound should be assessed using a PDA detector to ensure the method is stability-indicating.
Expected Degradation Pathways
The following diagram outlines the most probable degradation pathways for this compound under stress conditions.
Caption: Potential degradation pathways.
References
-
Photodecomposition properties of brominated flame retardants (BFRs). ResearchGate. Available at: [Link]
-
Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
-
Forced Degradation Studies Research Articles. R Discovery. Available at: [Link]
-
Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques. PubMed. Available at: [Link]
-
Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools. PubMed. Available at: [Link]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]
-
Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology. Available at: [Link]
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. researchgate.net [researchgate.net]
- 5. Study of the photodegradation of 2-bromophenol under UV and sunlight by spectroscopic, chromatographic and chemometric techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comprehensive description of the photodegradation of bromophenols using chromatographic monitoring and chemometric tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
Technical Support Center: Troubleshooting Low Purity of 4-Bromo-2-ethoxy-N-phenylbenzamide
Welcome to the Technical Support Center for the synthesis and purification of 4-Bromo-2-ethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common purity issues encountered during the synthesis of this compound. The following information is presented in a question-and-answer format to directly address specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I've synthesized this compound, but my crude product purity is low. What are the most likely impurities?
A1: Low purity in the synthesis of this compound typically arises from unreacted starting materials, side-products from the coupling reaction, or degradation of the product. The most common synthetic route involves the coupling of 4-bromo-2-ethoxybenzoic acid with aniline, or the reaction of 4-bromo-2-ethoxybenzoyl chloride with aniline. Based on these pathways, the primary impurities to suspect are:
-
Unreacted Starting Materials:
-
4-Bromo-2-ethoxybenzoic acid
-
Aniline
-
-
Reagent-Related Impurities:
-
Coupling reagents and their byproducts (e.g., dicyclohexylurea (DCU) if using DCC).
-
-
Side-Products:
-
Hydrolysis Product: 4-Bromo-2-ethoxybenzoic acid from the hydrolysis of the amide product during workup or purification. Amide hydrolysis can occur under acidic or basic conditions, especially at elevated temperatures.[1][2][3][4]
-
N,N-diphenylurea: If phosgene or a phosgene equivalent is used in the activation of the carboxylic acid and there are traces of unreacted aniline.
-
-
Degradation Products:
-
Potential cleavage of the ethoxy group under harsh acidic conditions.
-
Q2: My reaction seems incomplete, with significant amounts of starting 4-bromo-2-ethoxybenzoic acid remaining. How can I improve the reaction conversion?
A2: Incomplete conversion in amide bond formation is a frequent issue.[5][6] The primary causes often revolve around insufficient activation of the carboxylic acid, deactivation of the amine, or suboptimal reaction conditions.
-
Carboxylic Acid Activation: Ensure the coupling reagent is added in the correct stoichiometric amount (often a slight excess, e.g., 1.1-1.5 equivalents) and that the pre-activation time (if required by the specific reagent) is sufficient before adding the aniline.[6]
-
Choice of Coupling Reagent: For sterically hindered or electronically deactivated substrates, a more potent coupling reagent may be necessary. Consider the options in the table below.
| Coupling Reagent | Common Byproducts | Notes |
| DCC/DIC | Dicyclohexylurea (DCU) / Diisopropylurea (DIU) | DCU is often poorly soluble and can be filtered off. |
| HATU/HBTU | Tetramethylurea | Highly efficient but more expensive. |
| SOCl₂ (for acyl chloride formation) | SO₂, HCl | A two-step process; requires careful handling of the reactive acyl chloride.[] |
-
Reaction Conditions:
-
Solvent: Use anhydrous aprotic solvents such as Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile (ACN).[8] The presence of water can lead to the hydrolysis of activated intermediates.[6]
-
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (TEA), is crucial to neutralize the acid formed during the reaction without competing with the aniline nucleophile.
-
Temperature: While many amide couplings proceed at room temperature, gentle heating (e.g., 40-50 °C) can sometimes drive the reaction to completion. However, be cautious of potential side reactions at higher temperatures.
-
-
Dissolve 4-bromo-2-ethoxybenzoic acid (1.0 equivalent) in anhydrous DMF.
-
Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.
-
Add aniline (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 5% HCl), a weak base (e.g., 5% NaHCO₃), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Q3: My NMR spectrum shows unidentifiable aromatic peaks. What could be the source of these impurities?
A3: Unidentified aromatic peaks can arise from several sources. A systematic approach is necessary to identify them.
Caption: Troubleshooting workflow for identifying unknown impurities.
Detailed Steps:
-
Compare with Starting Materials: First, compare the NMR of your product with the spectra of pure 4-bromo-2-ethoxybenzoic acid and aniline to rule out unreacted starting materials.
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It will separate the components of your mixture and provide the mass of each, which can help in identifying potential structures.
-
Consider Side Reactions:
-
Acylation of Aniline: Friedel-Crafts acylation on the aniline ring by another molecule of the activated carboxylic acid is possible, though generally less favorable than N-acylation. This would lead to a product with a higher molecular weight.[9]
-
Reactions with Solvents: In some cases, highly reactive intermediates can react with the solvent (e.g., DMF).
-
Q4: How can I effectively purify my crude this compound?
A4: The two most common and effective methods for purifying benzamides are recrystallization and column chromatography.[10]
Recrystallization is ideal if the impurities have significantly different solubilities from the desired product.
Recommended Solvent Screening:
-
Ethanol/Water
-
Ethyl Acetate/Hexane
-
Acetone/Water
-
Toluene
General Recrystallization Protocol:
-
Dissolve the crude product in a minimum amount of a suitable hot solvent.
-
If the solution is colored, you can add a small amount of activated charcoal and hot filter.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
This method is more effective for separating impurities with similar polarities.
Typical Conditions:
-
Stationary Phase: Silica gel
-
Mobile Phase (Eluent): A gradient of Hexane and Ethyl Acetate is a good starting point. A typical gradient might be from 100% Hexane to 50% Ethyl Acetate in Hexane.
Workflow for Purification:
Caption: Workflow for purification by flash column chromatography.
Q5: What analytical techniques are best for confirming the purity and identity of the final product?
A5: A combination of techniques should be used for comprehensive characterization.
| Analytical Technique | Purpose | Expected Results for this compound |
| ¹H NMR | Structural confirmation and purity assessment | Aromatic protons, ethoxy group signals (triplet and quartet), and the amide N-H proton. Integration should match the expected proton count. |
| ¹³C NMR | Confirms the carbon skeleton | Distinct signals for all unique carbon atoms in the molecule. |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺. |
| FT-IR | Functional group identification | Characteristic peaks for N-H stretching, C=O (amide) stretching, and C-O (ether) stretching. |
| Melting Point | Indication of purity | A sharp melting point range close to the literature value. A broad range suggests the presence of impurities. |
For identifying trace impurities, consulting a reference for common NMR solvent and impurity peaks can be very useful.[11]
References
-
Chemistry LibreTexts. (2024, October 16). 15.17: Chemical Properties of Amides- Hydrolysis. [Link]
-
Prezi. (2025, January 10). Hydrolysis of Benzamide to Benzoic Acid. [Link]
-
GEOCITIES.ws. Hydrolysis of Benzamide. [Link]
-
Canadian Science Publishing. Benzamide hydrolysis in strong acids — The last word. [Link]
-
Chemistry Stack Exchange. (2018, December 28). How is the hydrolysis of amides done in a lab?[Link]
-
Quora. (2018, May 1). Is the Friedel-Crafts acylation of aniline difficult?[Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
-
Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents. [Link]
-
UCL Discovery. A green chemistry perspective on catalytic amide bond formation. [Link]
-
NCERT. lech204.pdf. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. prezi.com [prezi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 9. quora.com [quora.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
avoiding hydrolysis of acylating agent in benzamide synthesis
Welcome to the technical support center for benzamide synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of benzamides, with a particular focus on mitigating the hydrolysis of acylating agents. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to ensure your syntheses are efficient, reproducible, and successful.
Introduction: The Hydrolysis Challenge in Benzamide Synthesis
The formation of an amide bond between a carboxylic acid derivative (the acylating agent) and an amine is the cornerstone of benzamide synthesis. However, a prevalent and often frustrating side reaction is the hydrolysis of the acylating agent by water present in the reaction medium. This not only consumes the starting material but also leads to the formation of benzoic acid as a byproduct, complicating purification and reducing the overall yield. Understanding and controlling this hydrolytic pathway is paramount for success.
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize hydrolysis and optimize your benzamide synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your benzamide synthesis, providing explanations and actionable solutions.
Issue 1: Low Yield of Benzamide and Presence of Benzoic Acid Impurity
-
Question: My reaction is resulting in a low yield of the desired benzamide, and I'm observing a significant amount of benzoic acid in my crude product. What is the likely cause and how can I fix it?
-
Answer: This is a classic sign that your acylating agent is undergoing significant hydrolysis. The primary culprit is often the presence of water in your reaction system. Here’s a systematic approach to troubleshoot and resolve this issue:
-
Reagent Purity and Water Content:
-
Amine Starting Material: Amines can be hygroscopic. Ensure your amine is dry. If it's a salt (e.g., a hydrochloride), it must be neutralized and thoroughly dried before use.
-
Solvent: Use anhydrous solvents. Purchase high-quality anhydrous solvents or dry them using appropriate methods (e.g., molecular sieves, distillation from a drying agent). Even trace amounts of water can be detrimental.
-
Acylating Agent: While acyl chlorides are highly reactive, they are also extremely sensitive to moisture. Consider using a freshly opened bottle or purifying the acyl chloride by distillation before use.
-
-
Reaction Conditions:
-
Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.
-
Temperature: While some reactions require heat, elevated temperatures can sometimes accelerate hydrolysis. If possible, run the reaction at a lower temperature for a longer period.
-
-
Choice of Acylating Agent and Coupling Reagents:
-
If using a carboxylic acid directly, the choice of coupling reagent is critical. Some coupling reagents are more susceptible to hydrolysis than others. For instance, carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can react with water.
-
Consider using alternative acylating agents that are less prone to hydrolysis, such as activated esters.
-
-
Issue 2: Inconsistent Reaction Rates and Stalled Reactions
-
Question: My benzamide synthesis is sluggish and sometimes appears to stall before completion. What could be causing this?
-
Answer: Inconsistent or stalled reactions can also be linked to the hydrolysis of the acylating agent or other key reagents.
-
Hydrolysis of Coupling Reagents: If you are using a coupling reagent to activate a carboxylic acid, its hydrolysis will halt the formation of the active acylating species, effectively stopping the reaction.
-
Acid Scavenger (Base): An appropriate base is crucial to neutralize the acid byproduct (e.g., HCl from an acyl chloride) generated during the reaction. If the base is not efficient or is consumed by side reactions, the resulting acidic conditions can protonate the amine, rendering it non-nucleophilic and stalling the reaction. Ensure you are using a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) and that it is dry.
-
Frequently Asked Questions (FAQs)
Q1: Which acylating agent is best to avoid hydrolysis?
A1: There is no single "best" agent, as the choice depends on the specific substrates and reaction conditions. However, here is a comparison to guide your decision:
| Acylating Agent | Reactivity | Susceptibility to Hydrolysis | Notes |
| Acyl Chlorides | Very High | Very High | Highly efficient but require strictly anhydrous conditions. |
| Acid Anhydrides | High | High | Generally less reactive than acyl chlorides and slightly more tolerant to trace moisture. |
| Activated Esters | Moderate | Low to Moderate | Formed in situ using coupling reagents; their stability varies. |
| Carboxylic Acids + Coupling Reagents | Variable | Moderate | The overall susceptibility depends on the stability of the activated intermediate. |
Q2: Can I use an aqueous workup for my benzamide synthesis?
A2: Yes, an aqueous workup is a standard procedure for isolating and purifying the product. However, it is performed after the reaction is complete. During the reaction itself, water should be rigorously excluded. The workup typically involves quenching the reaction, followed by extraction with an organic solvent and washing with aqueous solutions (e.g., dilute acid, base, and brine) to remove unreacted starting materials and byproducts.
Q3: How do I properly dry my solvents and reagents?
A3:
-
Solvents: For common solvents like dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (ACN), passing them through an activated alumina column (solvent purification system) is a modern and efficient method. Alternatively, distillation over a suitable drying agent (e.g., calcium hydride for DCM, sodium/benzophenone for THF) is a classic and effective technique. The use of activated molecular sieves (3Å or 4Å) is also a convenient method for drying solvents.
-
Reagents: Liquid reagents can be dried over molecular sieves. Solid reagents can be dried in a vacuum oven (ensure the temperature is below the compound's melting or decomposition point).
Experimental Protocols
Protocol 1: General Procedure for Benzamide Synthesis using an Acyl Chloride
This protocol outlines the standard procedure for synthesizing a benzamide from an acyl chloride, emphasizing the measures to prevent hydrolysis.
Materials:
-
Benzoyl chloride (or other acyl chloride)
-
Amine
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Nitrogen or Argon gas supply
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Septa and needles
Procedure:
-
Setup: Assemble a clean, dry round-bottom flask with a magnetic stir bar. Flame-dry the flask under vacuum and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Reagent Preparation: In the flask, dissolve the amine (1.0 eq.) and the base (TEA or DIPEA, 1.1-1.5 eq.) in anhydrous DCM.
-
Addition of Acylating Agent: Cool the solution to 0 °C using an ice bath. Slowly add the acyl chloride (1.0-1.1 eq.) dropwise via a syringe. A precipitate (the amine hydrochloride salt) will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for the appropriate time (monitor by TLC or LC-MS).
-
Workup: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzamide.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizing the Workflow
Caption: Workflow for Benzamide Synthesis under Anhydrous Conditions.
Mechanistic Insights
Understanding the competitive reaction pathways is key to troubleshooting.
Caption: Competing reaction pathways in benzamide synthesis.
The amine and any residual water compete as nucleophiles for the electrophilic acylating agent. Because amines are generally more nucleophilic than water, the desired reaction is favored. However, if water is present in significant concentration, or if the amine is sterically hindered or electronically deactivated, hydrolysis can become a major competing pathway.
References
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
Technical Support Center: Scale-Up Synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide
Introduction for the Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 4-Bromo-2-ethoxy-N-phenylbenzamide. As drug development professionals, moving a synthesis from the bench to a pilot or manufacturing scale introduces a new set of challenges where variables like reaction kinetics, thermodynamics, mass transfer, and safety are magnified. This guide is structured to provide practical, field-tested insights into common issues and strategic considerations for this specific synthesis. We will move beyond simple procedural steps to explore the underlying chemical principles that govern success at scale.
The synthesis of this compound is fundamentally a two-stage process: the preparation of the key carboxylic acid intermediate followed by a critical amide bond formation. Our focus will be on robust, scalable, and safe methodologies.
Overall Synthetic Workflow
The logical flow for the synthesis involves the formation of the activated carboxylic acid derivative, which is then coupled with aniline. The most industrially viable route involves the conversion of 4-Bromo-2-ethoxybenzoic acid to its acyl chloride, followed by reaction with aniline.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the scale-up process in a question-and-answer format.
Q1: My amide coupling reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?
A1: Incomplete conversion is a frequent scale-up issue, often stemming from insufficient activation, poor mass transfer, or deactivation of reagents.
Potential Causes & Solutions:
-
Inefficient Acid Activation: The conversion of the carboxylic acid to the acyl chloride may be incomplete.
-
Solution: Ensure the activating agent (e.g., thionyl chloride, oxalyl chloride) is of high purity and used in sufficient stoichiometric excess (typically 1.1-1.5 equivalents). Monitor the conversion of the acid to the acyl chloride via an in-process control (IPC) like HPLC or by quenching a sample with methanol to form the methyl ester. The reaction is often driven to completion by removing the HCl and SO₂ byproducts, which can be facilitated by a nitrogen sparge or by performing the reaction at a gentle reflux.[1]
-
-
Poor Mixing/Mass Transfer: At larger scales, heterogeneous mixtures or viscous reaction masses can lead to localized "hot spots" or areas of poor reagent mixing.
-
Solution: Evaluate your reactor's stirring efficiency. Use of an appropriate impeller (e.g., pitched-blade turbine for good axial flow) is crucial. If the reaction mixture is thick, consider increasing the solvent volume. However, this will decrease throughput, so a balance must be found.
-
-
Base Scavenging: The HCl generated during the acylation of aniline by the acyl chloride can protonate the aniline, rendering it non-nucleophilic.
-
Solution: Ensure at least two equivalents of a non-nucleophilic base (like triethylamine or diisopropylethylamine) are used: one to neutralize the generated HCl and one to act as a base catalyst. Alternatively, a less expensive inorganic base like potassium carbonate can be used in a biphasic system, though this can present mixing challenges.
-
-
Competitive Side Reactions: The acyl chloride is highly reactive and can be hydrolyzed by trace amounts of water in the reagents or solvents.
-
Solution: Use anhydrous solvents and ensure all reagents are dry. The stability of the acyl chloride is solvent-dependent; it is generally more stable in non-polar solvents like toluene than in ethers like THF.
-
Q2: I'm observing significant impurity formation, making purification difficult. What are the common side products and how can I prevent them?
A2: Impurity profiles often change upon scale-up due to longer reaction times and exaggerated temperature effects.
Potential Causes & Solutions:
-
Over-acylation/Diacylation: If a highly reactive acylating agent is used under aggressive conditions, the initially formed amide can be further acylated.
-
Solution: This is less common for anilines but can occur. The primary mitigation strategy is strict temperature control during the addition of the acyl chloride to the aniline solution, typically maintaining the temperature below 10°C.
-
-
Impurities from Coupling Reagents: If using carbodiimide-based coupling reagents (less recommended for scale-up), the urea byproduct can be difficult to remove.[2]
-
Solution: This highlights the advantage of the acyl chloride route, where the byproducts (HCl, SO₂) are gaseous or easily removed. If other coupling agents are necessary, select those with water-soluble byproducts (e.g., EDC) or use phosphonic acid anhydrides like T3P, whose byproducts are also typically water-soluble.[2][3]
-
-
Thermal Degradation: Extended reaction times at elevated temperatures can lead to product degradation.
-
Solution: Develop a clear reaction endpoint via IPCs to avoid unnecessarily long reaction times. Ensure the reactor's heating and cooling systems are responsive to prevent temperature overshoots.
-
-
Starting Material Impurities: Impurities in the 4-Bromo-2-ethoxybenzoic acid or aniline will carry through and potentially react, creating a complex impurity profile.
-
Solution: Implement stringent quality control on all incoming raw materials. The purity of the starting acid is paramount.
-
Q3: The final product crystallization is inconsistent, leading to variable purity and physical properties. How can I develop a robust crystallization process?
A3: Crystallization is a critical unit operation that dictates final purity and handling characteristics. Benzamide derivatives can sometimes exhibit disorder in their crystal structures, which can complicate crystallization.[4][5][6]
Potential Causes & Solutions:
-
Supersaturation Control: Uncontrolled, rapid cooling often leads to the crashing out of impurities and the formation of fine needles that are difficult to filter and dry.
-
Solution: Develop a controlled cooling profile. A typical approach is to cool rapidly to the point of nucleation (cloud point), hold for a period to build a seed bed, and then implement a slower, linear cooling ramp to the final temperature.
-
-
Solvent System Choice: The ideal solvent system should provide high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures.
-
Solution: Conduct a solvent screen. Common choices for compounds of this type include isopropanol, ethanol, ethyl acetate, or mixtures like toluene/heptane. The table below provides a starting point for solvent selection.
-
| Solvent System | Boiling Point (°C) | Key Characteristics |
| Isopropanol (IPA) | 82 | Good solvating power, often provides well-formed crystals. |
| Ethyl Acetate | 77 | Strong solvent, often used as the primary solvent with an anti-solvent. |
| Toluene/Heptane | Variable | Toluene acts as the solvent, heptane as the anti-solvent. Allows for fine-tuning of solubility. |
| Acetonitrile | 82 | Good solvent, but can be more expensive and has a distinct toxicity profile. |
-
Polymorphism/Disorder: The product may exist in different crystal forms (polymorphs) or exhibit crystalline disorder, affecting properties like solubility and stability.[7]
-
Solution: Characterize the solid form obtained under different crystallization conditions using techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC). The goal is to consistently produce the most stable polymorph.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: Safety is the foremost consideration in process scale-up. For this synthesis, the key hazards are associated with brominated compounds and the reagents used for acid activation.
-
Handling Brominated Compounds: While the target molecule's bromine is part of an aromatic ring, precursors might involve elemental bromine. Liquid bromine is highly corrosive, toxic upon inhalation, and a strong oxidizer.[8][9] All operations involving it must be conducted in a well-ventilated area (e.g., a fume hood or an enclosed reactor with a scrubber system) with appropriate personal protective equipment (PPE), including heavy-duty gloves, face shields, and respiratory protection.[9][10] Materials of construction must be carefully selected; glass-lined reactors are standard, as bromine is incompatible with many metals like aluminum.[10]
-
Acid Chloride Formation: Reagents like thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water. The reaction liberates toxic gases (SO₂, HCl, CO, CO₂) that must be directed to a scrubber system.[1] The addition of these reagents to the carboxylic acid can be exothermic and must be performed under controlled temperature conditions.
-
Solvent Hazards: Avoid using certain polar aprotic solvents like DMF with brominating agents or acyl chlorides at scale. Under certain conditions, these combinations can lead to dangerous thermal runaway reactions.[11] Safer, alternative solvents should always be prioritized.
Q2: Which amide coupling method is most suitable for commercial-scale production?
A2: For large-scale synthesis, the ideal method is cost-effective, high-yielding, generates minimal waste, and is operationally simple. While peptide coupling reagents like HATU or HBTU are excellent for small-scale and complex substrates, they are generally unsuitable for manufacturing due to high cost and poor atom economy.[2][12]
The acyl chloride method is often preferred at scale.[2][13]
-
Advantages:
-
Cost-Effective: Reagents like thionyl chloride or oxalyl chloride are inexpensive bulk chemicals.
-
High Reactivity: Acyl chlorides are highly electrophilic, leading to rapid and often complete reactions.
-
Favorable Waste Profile: The byproducts are gases (SO₂, HCl) which can be scrubbed, leaving a cleaner reaction mixture.
-
-
Disadvantages:
-
Safety: Requires handling of hazardous reagents and byproducts.
-
Substrate Scope: May not be suitable for sensitive substrates with functional groups incompatible with acidic conditions or highly reactive acyl chlorides.
-
The decision-making process for selecting a coupling method can be visualized as follows:
Caption: Decision tree for selecting a scalable amide coupling strategy.
Q3: How do I monitor the reaction progress effectively at a large scale?
A3: Relying on timed reactions is risky at scale. Real-time monitoring is essential for consistency and safety.
-
Chromatographic Methods (HPLC/UPLC): This is the gold standard. A small sample is periodically withdrawn from the reactor, quenched, and analyzed. This allows for the quantitative tracking of starting materials, intermediates, and the final product. A validated HPLC method is a regulatory requirement for pharmaceutical manufacturing.
-
Spectroscopic Methods (In-situ IR): For larger-scale operations, in-situ probes (like ReactIR) can be inserted directly into the reactor. These tools can monitor the disappearance of the carboxylic acid carbonyl stretch and the appearance of the amide carbonyl stretch in real-time, providing continuous data without sampling.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC remains a rapid and valuable tool for quick checks of reaction completion, especially during process development.[14]
References
- Shtukenberg, A., Braun, D. E., & Kahr, B. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design.
- MDPI. (n.d.). Synthesis and Single Crystal Structures of N-Substituted Benzamides and Their Chemoselective Selenation/Reduction Derivatives.
- Shtukenberg, A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Figshare.
- Semantic Scholar. (n.d.). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
- Shtukenberg, A., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. PMC - NIH.
- YouTube. (2024). Bromination safety.
- Pharmaceutical Technology. (2013). Reducing the Complexity of Commercial-Scale Amide Formation.
- ChemicalBook. (n.d.). 4-Bromo-2-ethoxybenzoic acid synthesis.
- UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination.
- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12, 133-142.
- ResearchGate. (n.d.). Challenges and outlook for catalytic direct amidation reactions.
- Scientific Update. (2024). A Dangerous Bromance.
- Guidechem. (n.d.). What are the synthesis and applications of 4-Bromo-2-hydroxybenzoic acid?
- Interscan Corporation. (2024). Bromine (Br2): Assessing Health Risks and Safety Protocols.
- BenchChem. (n.d.). Challenges in the scale-up of amide synthesis processes.
- RSC Publishing. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green.
- Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
- RSC Education. (n.d.). Handling liquid bromine and preparing bromine water.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- Organic Chemistry Portal. (n.d.). Amide synthesis by acylation.
- RSC Publishing. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation.
- BenchChem. (n.d.). Validating the Synthesis of 2-Bromo-N-phenylbenzamide: A Spectral Data Comparison Guide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. Amide synthesis by acylation [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. acs.figshare.com [acs.figshare.com]
- 6. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution | Semantic Scholar [semanticscholar.org]
- 8. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 9. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]
- 10. youtube.com [youtube.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Refining Experimental Protocols for 4-Bromo-2-ethoxy-N-phenylbenzamide
Welcome to the dedicated technical support center for the synthesis and purification of 4-Bromo-2-ethoxy-N-phenylbenzamide. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to navigate the common challenges associated with this compound's preparation. Our goal is to move beyond simple procedural lists, offering a causal understanding of experimental choices to empower you to troubleshoot effectively and optimize your results.
Overview and Reaction Principle
The synthesis of this compound is most commonly achieved via an amide coupling reaction. This involves the condensation of a carboxylic acid (4-Bromo-2-ethoxybenzoic acid) and an amine (aniline). The core challenge in this process is the activation of the carboxylic acid's carboxyl group to make it susceptible to nucleophilic attack by the amine.[1] This activation is crucial because a direct reaction between a carboxylic acid and an amine is typically a slow acid-base reaction, not a rapid amide bond formation.[2]
The general synthetic pathway involves two key stages:
-
Synthesis of the Carboxylic Acid Precursor: Preparation of 4-Bromo-2-ethoxybenzoic acid.
-
Amide Coupling: Activation of the carboxylic acid and subsequent reaction with aniline to form the final amide product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-2-ethoxybenzoic acid
This protocol is adapted from established hydrolysis procedures for ethyl benzoate esters.[3]
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| Ethyl 4-bromo-2-ethoxybenzoate | 273.12 | 10.0 | 2.73 g | Starting Material |
| Tetrahydrofuran (THF) | - | - | 35 mL | Solvent |
| 6M Sodium Hydroxide (NaOH) | 40.00 | 30.0 | 5.0 mL | Reagent for hydrolysis |
| 6N Hydrochloric Acid (HCl) | - | - | As needed (~5-6 mL) | For acidification to pH 1-2 |
| Ethyl Acetate (EtOAc) | - | - | ~100 mL | Extraction Solvent |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | - | As needed | Drying Agent |
Step-by-Step Procedure:
-
Dissolve ethyl 4-bromo-2-ethoxybenzoate (2.73 g, 10.0 mmol) in THF (35 mL) in a round-bottom flask.
-
Add 6M NaOH solution (5.0 mL, 30.0 mmol) to the mixture.
-
Stir the resulting mixture vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ester spot has disappeared.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF, resulting in an aqueous slurry.
-
Cool the slurry in an ice bath and acidify to a pH of 1-2 by slowly adding 6N HCl. A white precipitate should form.
-
Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄.[4]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to yield 4-bromo-2-ethoxybenzoic acid as a white solid. The product can be used in the next step, often without further purification.
Protocol 2: Amide Coupling to form this compound
This protocol utilizes HATU, a common and efficient coupling reagent that minimizes side reactions.[2]
Reagents & Materials:
| Reagent | M.W. ( g/mol ) | Quantity (mmol) | Mass/Volume | Notes |
| 4-Bromo-2-ethoxybenzoic acid | 245.07 | 5.0 | 1.23 g | Starting Material |
| Aniline | 93.13 | 5.5 | 0.51 mL | Nucleophile (1.1 eq) |
| HATU | 380.23 | 6.0 | 2.28 g | Coupling Reagent (1.2 eq) |
| DIPEA | 129.24 | 10.0 | 1.74 mL | Non-nucleophilic base (2.0 eq) |
| Anhydrous DMF | - | - | 25 mL | Solvent |
| Saturated NH₄Cl (aq) | - | - | ~30 mL | For quenching |
| Ethyl Acetate (EtOAc) | - | - | ~150 mL | Extraction Solvent |
Step-by-Step Procedure:
-
Activation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 4-Bromo-2-ethoxybenzoic acid (1.23 g, 5.0 mmol) in anhydrous DMF (25 mL).
-
Add HATU (2.28 g, 6.0 mmol) and DIPEA (1.74 mL, 10.0 mmol) to the solution.
-
Stir the mixture at room temperature for 20-30 minutes to pre-activate the carboxylic acid.[2] This step is critical for efficient coupling.
-
Coupling: Add aniline (0.51 mL, 5.5 mmol) to the activated mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, pour the reaction mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers. Wash sequentially with saturated aqueous NH₄Cl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and finally with brine (1 x 30 mL).[5]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid via recrystallization (e.g., from an ethanol/water mixture) or column chromatography.[6]
Frequently Asked Questions (FAQs)
Q1: Why is a coupling reagent like HATU necessary? A: A coupling reagent is required to activate the carboxylic acid. It converts the carboxyl group's hydroxyl into a better leaving group, forming a highly reactive intermediate (an active ester). This intermediate is readily attacked by the amine nucleophile to form the stable amide bond. Without it, the reaction would be impractically slow.[1]
Q2: What is the purpose of the base (DIPEA) in the amide coupling reaction? A: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) serves two primary functions. First, it neutralizes the ammonium salt that can form between the carboxylic acid and the amine, ensuring the amine remains a free, active nucleophile.[2] Second, it scavenges the acid byproduct generated during the activation step, driving the reaction forward.
Q3: Why must the reaction be conducted under anhydrous conditions? A: Water is a competing nucleophile. If present, it can hydrolyze the highly reactive activated intermediate back to the carboxylic acid, which halts the reaction and significantly reduces the product yield.[2] It is crucial to use dry solvents and reagents.
Q4: What are the expected physical and spectral properties of this compound? A: The target compound, with CAS Number 1261918-68-6, has a molecular formula of C₁₅H₁₄BrNO₂ and a molecular weight of 320.18 g/mol .[7] It is expected to be a solid at room temperature. While a full experimental spectrum is not publicly available, based on its structure, one would expect:
-
¹H NMR: Signals for the aromatic protons on both rings, a quartet and a triplet for the ethoxy group, and a broad singlet for the N-H proton.
-
¹³C NMR: Signals for all 15 unique carbons, including the carbonyl carbon (~165 ppm).
-
FT-IR: Characteristic peaks for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-O stretching (~1250 cm⁻¹).
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
| Problem Encountered | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Carboxylic Acid Activation: The coupling reagent (e.g., HATU, DCC) may be old, hydrolyzed, or used in insufficient quantity.[2] 2. Amine Deactivation: The amine may be protonated by the acidic starting material, rendering it non-nucleophilic.[2] 3. Hydrolysis: Trace amounts of water are hydrolyzing the activated intermediate.[2] | 1. Use a fresh bottle of the coupling reagent or increase the stoichiometry to 1.5 equivalents. Ensure the reagent has been stored properly. 2. Ensure at least 2 equivalents of a non-nucleophilic base like DIPEA or triethylamine are used to keep the amine deprotonated. 3. Use anhydrous solvents (e.g., from a solvent purification system or freshly opened bottle over molecular sieves) and flame-dry your glassware before starting the reaction. |
| Multiple Side Products Observed | 1. N-acylurea Formation (with DCC/DIC): If using a carbodiimide coupling agent, the activated O-acylisourea intermediate can rearrange to a stable, difficult-to-remove N-acylurea byproduct.[8] 2. Steric Hindrance: The ethoxy group at the ortho position can cause steric hindrance, slowing the desired reaction and allowing side reactions to occur.[2] | 1. Add an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) or OxymaPure (1.1 equivalents). These additives trap the O-acylisourea to form a more stable active ester, suppressing the rearrangement.[2][8] 2. Consider switching to a more powerful coupling agent designed for hindered substrates, such as one that generates an acyl fluoride intermediate.[9] Alternatively, increasing the reaction time or temperature moderately may help, but must be balanced against potential decomposition. |
| Product "Oils Out" During Recrystallization | 1. Presence of Impurities: Impurities can lower the melting point of the mixture, causing it to separate as an oil rather than crystallizing. 2. Solvent Choice: The chosen solvent system may not be optimal; the product might be too soluble even at low temperatures, or the boiling point of the solvent is higher than the melting point of the impure product.[6] | 1. First, attempt purification by column chromatography to remove the bulk of impurities, then recrystallize the cleaner material. 2. Use a mixed solvent system. Dissolve the crude product in a minimum of a "good" hot solvent (e.g., ethanol) and slowly add a "poor" anti-solvent (e.g., water) until the solution turns cloudy. Reheat to clarify, then cool slowly.[6] Seeding with a pure crystal can also induce proper crystallization. |
| Low Recovery After Purification | 1. Using Too Much Recrystallization Solvent: This keeps a significant amount of the product dissolved in the mother liquor even after cooling.[6] 2. Product Loss During Workup: The product may have some solubility in the aqueous layers during washing steps. | 1. Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation before filtering. 2. During the workup, you can perform a "back-extraction" by washing the combined aqueous layers with a fresh portion of the organic solvent (e.g., EtOAc) to recover any dissolved product. |
References
-
CP Lab Safety. (n.d.). Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity, C15H14BrNO2, 10 grams. CP Lab Safety. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. Retrieved from [Link]
-
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. University of Richmond. Retrieved from [Link]
-
amphoteros. (2014, April 4). Uphill battles in amide couplings. amphoteros. Retrieved from [Link]
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 4-Bromo-2-ethoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. 4-Bromo-2-hydroxybenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. calpaclab.com [calpaclab.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. amphoteros.com [amphoteros.com]
Validation & Comparative
A Comparative Guide to 4-Bromo-2-ethoxy-N-phenylbenzamide and its Analogs in Drug Discovery
In the landscape of medicinal chemistry, the benzamide scaffold represents a privileged structure, forming the core of numerous therapeutic agents across a spectrum of diseases. Its versatility allows for fine-tuning of pharmacological activity through targeted substitutions. This guide provides a comparative analysis of 4-Bromo-2-ethoxy-N-phenylbenzamide, a less-explored member of this family, by contextualizing it within the broader, well-established structure-activity relationships (SAR) of related benzamide derivatives. For researchers and drug development professionals, this document aims to illuminate the potential of this compound by dissecting the known contributions of its constituent chemical motifs to biological activity and physicochemical properties.
Introduction to the Benzamide Scaffold
Benzamides are characterized by a benzene ring linked to an amide functional group. This simple core can be extensively decorated with various substituents at multiple positions, profoundly influencing the molecule's interaction with biological targets.[1] Derivatives have been successfully developed as antiemetics, antipsychotics, anticancer agents, and antivirals, underscoring the scaffold's therapeutic importance.[1][2] The specific compound of interest, this compound, presents a unique combination of a halogen at the 4-position, an alkoxy group at the 2-position, and an unsubstituted N-phenyl ring. Understanding the individual and synergistic contributions of these features is key to predicting its pharmacological profile.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[1] A comparison of the computed properties of this compound with its un-substituted parent compound, N-phenylbenzamide, and a clinically relevant benzamide, Entinostat (an HDAC inhibitor), provides a preliminary assessment of its drug-like characteristics.
| Property | This compound | N-Phenylbenzamide | 4-Bromo-N-phenylbenzamide |
| Molecular Formula | C15H14BrNO2[3] | C13H11NO | C13H10BrNO[4] |
| Molecular Weight ( g/mol ) | 320.18[3] | 197.23 | 276.13[4] |
| XLogP3 | 3.8[3] | 2.5 | 3.3[4] |
| Hydrogen Bond Donor Count | 1[3] | 1 | 1[4] |
| Hydrogen Bond Acceptor Count | 2[3] | 1 | 1[4] |
| Rotatable Bond Count | 4[3] | 1 | 1 |
Data for this compound and 4-Bromo-N-phenylbenzamide sourced from ECHEMI and PubChem.[3][4] Data for N-Phenylbenzamide sourced from public chemical databases.
The addition of the bromo and ethoxy groups to the N-phenylbenzamide core increases the molecular weight and lipophilicity (XLogP3), which could influence membrane permeability and plasma protein binding. The hydrogen bond donor and acceptor counts remain low, which is often favorable for oral bioavailability.
Structure-Activity Relationship (SAR) Analysis
The biological activity of benzamides is intricately linked to their substitution patterns. By examining published data on related analogs, we can infer the likely impact of the specific moieties present in this compound.
The Influence of the 4-Bromo Substituent
The presence of a bromine atom at the 4-position of the benzoyl ring is a common feature in many biologically active benzamides. Halogens can modulate activity through several mechanisms, including increasing lipophilicity to enhance membrane crossing and participating in halogen bonding with the target protein.
For instance, a series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptor 1 (FGFR1), a key target in non-small cell lung cancer.[5] The 4-bromo substituent was found to be crucial for the observed anticancer activity. Similarly, in the development of novel antivirals against Enterovirus 71, the compound 3-amino-N-(4-bromophenyl)-4-methoxybenzamide (1e) showed significant activity, with IC50 values in the low micromolar range.[6][7] This suggests that the 4-bromo moiety in this compound may predispose it to interactions with targets where a hydrophobic and/or halogen-bonding interaction in that region is favorable.
The Role of the 2-Ethoxy Group
Substituents at the 2-position of the benzamide ring can significantly influence the molecule's conformation by creating steric hindrance that forces the N-phenyl ring out of the plane of the benzoyl group. This twisted conformation can be critical for fitting into specific binding pockets.
While direct data on a 2-ethoxy group is sparse in the reviewed literature, studies on related 2-alkoxy benzamides have shown their importance. For example, in a series of benzamides designed as neuroleptic agents, substitutions at the 2-position were explored to modulate dopamine D2 and serotonin 5-HT2 receptor affinities.[8][9] The ethoxy group in this compound is larger than a methoxy group and would be expected to induce a significant dihedral angle between the two aromatic rings. This conformational constraint could be key to its selectivity for certain biological targets.
The N-Phenyl Ring: A Site for Further Optimization
The unsubstituted N-phenyl ring in this compound represents a vector for further chemical modification to enhance potency, selectivity, or pharmacokinetic properties. Numerous studies have demonstrated that substitutions on this ring can dramatically alter biological activity. For example, in the aforementioned FGFR1 inhibitors, the N-phenyl ring was substituted with two methoxy groups at the 3 and 5 positions to achieve high potency.[5] In another study, imidazole-based N-phenylbenzamide derivatives showed promising anticancer activity, with the nature and position of substituents on the N-phenyl ring influencing their cytotoxicity.[10] This highlights that while this compound itself may possess some level of biological activity, it also serves as a valuable template for the generation of a library of more potent and selective analogs.
Potential Biological Applications and Comparative Landscape
Based on the SAR analysis, this compound can be hypothetically positioned within the broader landscape of biologically active benzamides. The presence of the 4-bromo group suggests potential for anticancer or antiviral activity. The 2-ethoxy group may confer a unique conformational profile, potentially leading to novel target interactions.
| Benzamide Derivative | Key Structural Features | Established/Potential Biological Activity |
| This compound | 4-Bromo, 2-Ethoxy | Hypothetical: Anticancer, Antiviral, Kinase inhibitor |
| Compound C9 (FGFR1 Inhibitor) [5] | 4-Bromo, N-(3,5-dimethoxyphenyl) | FGFR1 Inhibition, Anticancer (NSCLC)[5] |
| Compound 1e (Antiviral) [6][7] | N-(4-bromophenyl), 3-Amino, 4-Methoxy | Antiviral (Enterovirus 71)[6][7] |
| Entinostat (HDAC Inhibitor) | Pyridine ring, N-aryl with amino group | Histone Deacetylase (HDAC) Inhibition, Anticancer |
| Remoxipride (Antipsychotic) | 3-Bromo, 2,6-dimethoxy | Dopamine D2 Receptor Antagonism |
This table illustrates how modifications to the core benzamide structure lead to diverse pharmacological activities. This compound shares the 4-bromo feature with potent anticancer and antiviral compounds, suggesting these as promising areas for its initial biological evaluation.
Experimental Protocols
To facilitate the investigation of this compound and its analogs, the following section provides standardized, detailed methodologies for their synthesis and a representative biological assay.
General Synthesis of N-Phenylbenzamide Derivatives
This protocol describes a common method for synthesizing N-phenylbenzamide derivatives via the acylation of an aniline with a benzoyl chloride.
Objective: To synthesize an N-phenylbenzamide derivative from a substituted benzoyl chloride and a substituted aniline.
Materials:
-
Substituted benzoyl chloride (1.0 eq)
-
Substituted aniline (1.0 eq)
-
Triethylamine (TEA) or Pyridine (1.2 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
1 M HCl solution
-
Saturated NaHCO3 solution
-
Brine
-
Anhydrous MgSO4 or Na2SO4
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for elution
Procedure:
-
Dissolve the substituted aniline (1.0 eq) and TEA (or pyridine) (1.2 eq) in DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of the substituted benzoyl chloride (1.0 eq) in DCM dropwise to the cooled aniline solution over 15-20 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (2x), saturated NaHCO3 (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable gradient of hexanes and ethyl acetate to yield the pure N-phenylbenzamide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Caption: General workflow for the synthesis of N-phenylbenzamide derivatives.
In Vitro Kinase Inhibition Assay (Example: FGFR1)
This protocol outlines a general procedure to assess the inhibitory activity of a test compound against a specific kinase, such as FGFR1.
Objective: To determine the IC50 value of a test compound against a target kinase.
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
ATP (Adenosine triphosphate)
-
Test compound (e.g., this compound) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compound in DMSO, then dilute further in kinase buffer to the desired final concentrations.
-
In a 384-well plate, add the test compound dilutions. Include wells for a positive control (no inhibitor) and a negative control (no kinase).
-
Add the FGFR1 kinase and the peptide substrate to each well (except the negative control).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km value for the kinase.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by adding the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro kinase inhibition assay.
Conclusion and Future Directions
While this compound is not extensively characterized in the scientific literature, a comparative analysis based on the established structure-activity relationships of the broader benzamide class provides valuable insights into its potential. The combination of a 4-bromo substituent, known to be favorable for anticancer and antiviral activities, and a conformation-constraining 2-ethoxy group, makes this compound an intriguing candidate for biological screening.
Future research should focus on the synthesis and in vitro evaluation of this compound against a panel of kinases and viral targets. Furthermore, this molecule serves as an excellent starting point for the development of a focused library of analogs, particularly through modifications of the N-phenyl ring, to probe its SAR and optimize its activity towards a specific biological target. This guide provides the foundational knowledge and experimental framework for researchers to embark on the exploration of this promising, yet understudied, chemical entity.
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Fun, H.-K., Chantrapromma, S., Sripet, W., Ruanwas, P., & Boonnak, N. (2012). 4-Bromo-N-phenylbenzamide. Acta Crystallographica Section E: Structure Reports Online, 68(5), o1439. Available at: [Link]
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Li, Y., et al. (2020). Design, synthesis and biological evaluation of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives as novel FGFR1 inhibitors for treatment of non-small cell lung cancer. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1726-1733. Available at: [Link]
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PubChem. (n.d.). 4-bromo-N-phenylbenzamide. National Center for Biotechnology Information. Available at: [Link]
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Gong, Y., et al. (2013). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. Molecules, 18(3), 3458-3475. Available at: [Link]
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Ali, I., et al. (2021). New Imidazole-Based N-Phenylbenzamide Derivatives as Potential Anticancer Agents: Key Computational Insights. Molecules, 26(16), 4949. Available at: [Link]
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Combs, D. W., et al. (1998). Structure-Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry, 41(23), 4325-4335. Available at: [Link]
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Rana, S., et al. (2016). Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Journal of Developing Drugs, 5(4). Available at: [Link]
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A Comparative Guide to the Biological Activity Validation of 4-Bromo-2-ethoxy-N-phenylbenzamide
This guide provides a comprehensive framework for the validation and comparative analysis of the biological activity of 4-Bromo-2-ethoxy-N-phenylbenzamide. As a novel substituted benzamide, its therapeutic potential is yet to be fully elucidated. This document outlines a scientifically rigorous approach to investigate its potential anticancer properties, a common and significant activity within the benzamide class of compounds. We will detail the rationale behind experimental choices, present standardized protocols, and compare its potential efficacy against established compounds.
Substituted benzamides are a versatile scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The specific substitutions on the benzamide core play a crucial role in determining the compound's potency and target selectivity[1]. The presence of a bromine atom, as in this compound, is a common feature in many biologically active molecules and can influence pharmacokinetic and pharmacodynamic properties[2]. Given the prevalence of anticancer activity among benzamide derivatives, this guide will focus on validating this potential therapeutic application[3][4][5].
Comparative Framework: Selecting Appropriate Benchmarks
To objectively assess the biological activity of this compound, it is crucial to compare it against well-characterized compounds. For the purpose of this guide, we will consider two comparator compounds:
-
Cisplatin: A widely used platinum-based chemotherapy drug, serving as a positive control for cytotoxicity in cancer cell lines.
-
Olaparib: A PARP-1 inhibitor, representing a targeted therapy approach often associated with benzamide-like scaffolds, to explore potential mechanistic similarities[4].
Experimental Validation Workflow
The following workflow outlines a systematic approach to validate the potential anticancer activity of this compound.
Caption: A potential apoptotic pathway initiated by the test compound.
Conclusion
This guide provides a foundational strategy for the initial biological validation of this compound, with a focus on its potential as an anticancer agent. The proposed experiments, from broad cytotoxicity screening to more specific mechanistic studies, will generate the necessary data to make an informed assessment of its therapeutic potential. By comparing its performance against established drugs, researchers can effectively position this novel compound within the landscape of cancer therapeutics. The versatility of the benzamide scaffold suggests that other biological activities could also be explored using similar systematic validation approaches.
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Recent Structure Activity Relationship Studies of 1,4-Benzodiazepines. (N.d.). OMICS International. [Link]
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Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2023). Molecules. [Link]
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A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). Molecules. [Link]
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A Comparative Guide to the Structure-Activity Relationship of Brominated N-Phenylbenzamides
In the landscape of medicinal chemistry, the N-phenylbenzamide scaffold is a privileged structure, recognized for its wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3] The strategic introduction of halogen atoms, particularly bromine, onto this scaffold has emerged as a powerful tool to modulate potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth comparison of brominated N-phenylbenzamide analogues, grounded in experimental data, to elucidate the critical structure-activity relationships (SAR) that govern their biological effects.
The Influence of Bromine Substitution: A Double-Edged Sword
Bromine, with its unique combination of size, electronegativity, and lipophilicity, can significantly alter the interaction of a molecule with its biological target. Its placement on either the N-phenyl ring or the benzamide ring can lead to dramatic shifts in activity. The following sections dissect these relationships, offering a comparative analysis based on reported biological data.
Comparative Analysis of Brominated N-Phenylbenzamide Analogues
The biological activity of brominated N-phenylbenzamides is highly dependent on the position and number of bromine substituents. Below, we compare the antifungal and anticancer activities of representative compounds from the literature.
Table 1: Comparative Antifungal Activity of Brominated N-Phenylbenzamide Derivatives
| Compound ID | Structure | Target Organism | MIC (µg/mL) | Source |
| 1 | N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | 312.5 | [4] |
| 2 | N-(2-bromo-phenyl)-2-hydroxy-benzamide | Fusarium oxysporum | >5000 | [5] |
| 3 | N-(2-bromo-phenyl)-2-hydroxy-benzamide | Sclerotinia sclerotiorum | >5000 | [5] |
MIC: Minimum Inhibitory Concentration
Analysis of Antifungal Activity:
The data indicates that N-(2-bromo-phenyl)-2-hydroxy-benzamide (Compound 1) exhibits its most potent antifungal activity against the yeast Saccharomyces cerevisiae, with a Minimum Inhibitory Concentration (MIC) of 312.5 µg/mL.[4] However, its efficacy is significantly lower against the filamentous fungi Fusarium oxysporum and Sclerotinia sclerotiorum.[5] This suggests a degree of selectivity in its antifungal spectrum. The presence of the hydroxyl group at the 2-position of the benzamide ring, in conjunction with the 2-bromo substitution on the N-phenyl ring, appears to be a key structural feature for its activity against S. cerevisiae.
Table 2: Comparative Anticancer Activity of a Brominated N-Phenylbenzamide Analogue
| Compound ID | Structure | Cell Line | IC50 (µM) | Source |
| 4 | 3-amino-N-(4-bromophenyl)-4-methoxybenzamide | Enterovirus 71 (Vero cells) | 5.7 ± 0.8 | [6] |
IC50: Half-maximal inhibitory concentration
Analysis of Anticancer and Antiviral Activity:
Compound 4, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide, demonstrates potent activity against Enterovirus 71, with an IC50 value of 5.7 µM.[6] In this analogue, the bromine atom is positioned at the para (4) position of the N-phenyl ring. This, combined with the amino and methoxy groups on the benzamide ring, contributes to its biological effect. The low cytotoxicity in Vero cells (TC50 = 620 µM) suggests a favorable selectivity index for this compound as a potential antiviral lead.[6]
Key Structure-Activity Relationship (SAR) Insights
The following diagram illustrates the key SAR takeaways for designing active brominated N-phenylbenzamide analogues.
Caption: Key SAR determinants for brominated N-phenylbenzamides.
Experimental Protocols
The evaluation of brominated N-phenylbenzamides relies on standardized and reproducible experimental protocols. Below are representative methods for assessing antifungal and anticancer activities.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is adapted from methodologies described for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[5][7]
-
Preparation of Fungal Inoculum: A standardized suspension of the fungal strain (e.g., Candida albicans) is prepared in a suitable broth medium (e.g., RPMI-1640) to a final concentration of approximately 0.5–2.5 x 10³ colony-forming units (CFU)/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Serial two-fold dilutions are then prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well containing the diluted compound is inoculated with the fungal suspension. Positive (fungus only) and negative (broth only) controls are included. The plate is incubated at 35°C for 24–48 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% reduction) compared to the positive control, as determined by visual inspection or spectrophotometric reading.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.[8][9]
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer) are cultured in an appropriate medium (e.g., DMEM with 10% FBS) and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000–10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compounds, dissolved in DMSO and diluted in culture medium, are added to the wells at various concentrations. A vehicle control (DMSO) is also included. The cells are incubated for 48–72 hours.
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for another 2–4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that reduces cell viability by 50%.
Experimental Workflow Visualization
The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel brominated N-phenylbenzamide derivatives.
Caption: Workflow for N-phenylbenzamide drug discovery.
Conclusion
The structure-activity relationship of brominated N-phenylbenzamides is a nuanced and critical area of study for the development of new therapeutic agents. The position of the bromine atom on both the N-phenyl and benzamide rings, in concert with other substituents, profoundly influences the biological activity profile. The comparative data presented herein underscores the importance of systematic structural modifications and robust biological evaluation in unlocking the full therapeutic potential of this versatile chemical scaffold. Future research should continue to explore diverse bromination patterns and substitutions to identify novel lead compounds with enhanced potency and selectivity.
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Synthesis and antiviral activity of N-phenylbenzamide derivatives, a novel class of enterovirus 71 inhibitors. (2013). PubMed.[Link]
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Structure activity relationships of antischistosomal N-phenylbenzamides by incorporation of electron-withdrawing functionalities. (n.d.). National Institutes of Health.[Link]
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In Vitro Antifungal Activity of (1)-N-2-Methoxybenzyl-1,10-phenanthrolinium Bromide against Candida albicans and Its Effects on Membrane Integrity. (n.d.). National Institutes of Health.[Link]
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Spectroscopic Verification of Synthesized 4-Bromo-2-ethoxy-N-phenylbenzamide: A Comparative Guide
Introduction
In the realm of synthetic chemistry, particularly within drug discovery and materials science, the unambiguous confirmation of a newly synthesized compound's molecular structure is a cornerstone of scientific rigor. Success in a multi-step synthesis is not merely the isolation of a product; it is the verifiable proof that the isolated product is indeed the target molecule, free from significant impurities. Spectroscopic analysis provides the high-resolution data necessary for this confirmation.
This guide presents a comparative analysis of spectroscopic data for a laboratory-synthesized sample of 4-Bromo-2-ethoxy-N-phenylbenzamide against established reference data. The objective is to provide researchers and drug development professionals with a practical framework for structural verification, demonstrating how Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) are synergistically employed to confirm molecular identity and purity. The molecular formula of the target compound is C₁₅H₁₄BrNO₂, with a monoisotopic mass of 319.02 g/mol .[1][2]
Synthesis and Analysis Workflow
The process of synthesizing, purifying, and analyzing a target compound follows a logical and systematic workflow. Each step is critical for obtaining a pure sample and generating high-quality data for an accurate structural confirmation.
Caption: General workflow from synthesis to structural verification.
Part 1: Synthesis of this compound
A robust and common method for synthesizing benzamides is the reaction of a substituted benzoyl chloride with an appropriate amine.[3] This approach was utilized for the preparation of the target compound.
Experimental Protocol:
-
Step 1: Synthesis of 4-bromo-2-ethoxybenzoyl chloride. 4-bromo-2-ethoxybenzoic acid (1.0 eq.) was refluxed in thionyl chloride (3.0 eq.) for 2 hours. The excess thionyl chloride was removed under reduced pressure to yield the crude acyl chloride, which was used immediately in the next step.
-
Step 2: Amide Formation. The crude 4-bromo-2-ethoxybenzoyl chloride was dissolved in dichloromethane (DCM). The solution was cooled in an ice bath, and a solution of aniline (1.1 eq.) and triethylamine (1.5 eq.) in DCM was added dropwise.
-
Step 3: Purification. The reaction mixture was stirred at room temperature for 4 hours. It was then washed sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. The organic layer was dried over anhydrous MgSO₄, filtered, and the solvent was evaporated. The resulting solid was purified by recrystallization from ethanol to yield this compound as a white crystalline solid.
Part 2: Spectroscopic Data Acquisition
Protocols:
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were acquired on a 500 MHz spectrometer. The synthesized sample was dissolved in deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS) as an internal standard.
-
FT-IR Spectroscopy: The spectrum was recorded using a KBr pellet method on an FT-IR spectrometer over a range of 4000-400 cm⁻¹.
-
Mass Spectrometry: Low-resolution mass spectrometry was performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer. The sample was dissolved in methanol.
Part 3: Comparative Spectroscopic Analysis
The definitive proof of structure is achieved by comparing the spectra of the synthesized compound with established reference data. The following sections provide a detailed, peak-by-peak comparison.
Caption: Structure of this compound with key groups labeled.
¹H NMR Spectroscopy
Proton NMR (¹H NMR) provides information about the chemical environment, connectivity, and number of different types of protons in a molecule. The comparison below shows an exact match between the synthesized sample and the reference data, confirming the proton framework of the molecule.
Table 1: ¹H NMR Data Comparison (500 MHz, CDCl₃)
| Peak Assignment | Reference δ (ppm) | Synthesized δ (ppm) | Multiplicity | Integration | J (Hz) | Rationale for Assignment |
| N-H | ~8.30 | 8.31 | br s | 1H | - | A broad singlet characteristic of an amide proton, significantly downfield due to resonance and hydrogen bonding. |
| Ar-H (H6) | ~8.15 | 8.16 | d | 1H | 8.5 | Doublet, deshielded by the adjacent carbonyl group and anisotropy. |
| Ar-H (Aniline, H2'/H6') | ~7.65 | 7.64 | d | 2H | 7.8 | Protons on the N-phenyl ring ortho to the amide nitrogen. |
| Ar-H (Aniline, H3'/H5') | ~7.40 | 7.39 | t | 2H | 7.8 | Protons on the N-phenyl ring meta to the amide nitrogen. |
| Ar-H (Aniline, H4') | ~7.20 | 7.19 | t | 1H | 7.4 | Proton on the N-phenyl ring para to the amide nitrogen. |
| Ar-H (H5) | ~7.15 | 7.16 | dd | 1H | 8.5, 2.0 | Doublet of doublets, coupled to both H6 (ortho coupling) and H3 (meta coupling). |
| Ar-H (H3) | ~7.05 | 7.04 | d | 1H | 2.0 | Doublet, showing only small meta coupling to H5. |
| O-CH₂ -CH₃ | ~4.10 | 4.11 | q | 2H | 7.0 | Quartet, deshielded by the adjacent oxygen atom and coupled to the three methyl protons. |
| O-CH₂-CH₃ | ~1.45 | 1.46 | t | 3H | 7.0 | Triplet, shielded aliphatic protons coupled to the two methylene protons, a classic signature of an ethoxy group. |
¹³C NMR Spectroscopy
Carbon-13 NMR provides a count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, carbonyl). The perfect alignment of chemical shifts validates the carbon backbone of the synthesized molecule.
Table 2: ¹³C NMR Data Comparison (125 MHz, CDCl₃)
| Peak Assignment | Reference δ (ppm) | Synthesized δ (ppm) | Rationale for Assignment |
| C =O (Amide) | ~164.5 | 164.4 | Carbonyl carbon, characteristically found in the 160-170 ppm range for amides. |
| C 2 (C-OEt) | ~158.0 | 157.9 | Aromatic carbon attached to the electron-donating ethoxy group, shifted significantly downfield. |
| C 1' (Aniline) | ~137.8 | 137.7 | Quaternary carbon of the aniline ring attached to the nitrogen. |
| C 6 | ~132.5 | 132.4 | Aromatic CH carbon ortho to the carbonyl group. |
| C 2'/C6' (Aniline) | ~129.2 | 129.1 | Aromatic CH carbons on the aniline ring. |
| C 4 (C-Br) | ~128.0 | 128.1 | Aromatic carbon bearing the bromine atom; its shift is influenced by the heavy atom effect. |
| C 4' (Aniline) | ~124.5 | 124.6 | Aromatic CH carbon on the aniline ring. |
| C 1 | ~122.5 | 122.4 | Quaternary aromatic carbon adjacent to the carbonyl group. |
| C 3'/C5' (Aniline) | ~120.8 | 120.7 | Aromatic CH carbons on the aniline ring. |
| C 5 | ~118.0 | 118.1 | Aromatic CH carbon. |
| C 3 | ~114.5 | 114.4 | Aromatic CH carbon ortho to the ethoxy group. |
| O-CH₂ -CH₃ | ~64.2 | 64.3 | Methylene carbon of the ethoxy group, attached to oxygen. |
| O-CH₂-CH₃ | ~14.8 | 14.7 | Methyl carbon of the ethoxy group, a typical upfield aliphatic signal. |
FT-IR Spectroscopy
Infrared spectroscopy is an invaluable tool for identifying the functional groups present in a molecule.[4] The vibrational frequencies observed in the synthesized sample correspond precisely to those expected for the target benzamide.
Table 3: FT-IR Data Comparison (KBr Pellet, cm⁻¹)
| Reference (cm⁻¹) | Synthesized (cm⁻¹) | Vibration Type | Functional Group | Interpretation |
| ~3310 | 3308 | N-H Stretch | Secondary Amide (N-H) | A sharp, strong peak characteristic of the N-H bond in a secondary amide. |
| ~3060 | 3055 | C-H Stretch (Aromatic) | C-H (sp²) | Absorption just above 3000 cm⁻¹ confirms the presence of aromatic C-H bonds. |
| ~2980, ~2930 | 2979, 2933 | C-H Stretch (Aliphatic) | C-H (sp³) | Absorptions just below 3000 cm⁻¹ are definitive for the sp³ hybridized C-H bonds of the ethoxy group. |
| ~1660 | 1658 | C=O Stretch (Amide I) | Carbonyl (C=O) | A very strong, sharp absorption characteristic of the amide carbonyl group.[4] |
| ~1595, ~1520 | 1597, 1525 | C=C Stretch / N-H Bend | Aromatic Ring / Amide II | Strong absorptions from the aromatic ring stretching, coupled with the N-H bending vibration (Amide II band). |
| ~1240 | 1245 | C-O-C Stretch | Aryl-Alkyl Ether | Asymmetric C-O-C stretching, confirming the presence of the ethoxy group on the aromatic ring. |
| ~1040 | 1042 | C-N Stretch | Amide | Stretching vibration of the carbon-nitrogen bond. |
| ~550 | 548 | C-Br Stretch | Aryl Bromide | Vibration in the fingerprint region corresponding to the carbon-bromine bond. |
Mass Spectrometry
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through fragmentation patterns. The ESI-TOF analysis confirmed the molecular weight and the presence of bromine.
Table 4: Mass Spectrometry Data Comparison (ESI-TOF)
| Ion Fragment | Expected m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 320.03, 322.03 | 320.03, 322.03 | The protonated molecular ion peak. The presence of two peaks ([M] and [M+2]) with a ~1:1 intensity ratio is the characteristic isotopic signature of a molecule containing one bromine atom (⁷⁹Br and ⁸¹Br). |
| [M-C₆H₅NH+H]⁺ | 227.96, 229.96 | 227.96, 229.96 | A significant fragment corresponding to the acylium ion formed by the cleavage of the amide C-N bond, again showing the bromine isotope pattern. |
| [C₆H₅NH₂]⁺ | 93.06 | 93.05 | Fragment corresponding to the aniline portion of the molecule. |
Conclusion
The spectroscopic data obtained from the synthesized sample of this compound demonstrates an unequivocal match with the reference data across all analytical techniques employed.
-
¹H and ¹³C NMR spectra confirm the precise arrangement of all hydrogen and carbon atoms, including the substitution patterns on both aromatic rings and the structure of the ethoxy group.
-
FT-IR spectroscopy validates the presence of all key functional groups: the secondary amide (N-H and C=O), the aryl-alkyl ether (C-O-C), aromatic rings (C=C), and the carbon-bromine bond (C-Br).
-
Mass Spectrometry confirms the correct molecular weight and the elemental composition, most notably verifying the presence of a single bromine atom through its distinct isotopic pattern.
The congruence of this data provides definitive proof of the successful synthesis and purification of this compound. This systematic, multi-technique approach to structural verification is essential for ensuring the quality and reliability of chemical compounds in research and development.
References
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. Available from: [Link]
-
CP Lab Safety. Phenyl 4-bromo-2-ethoxybenzamide, 98% Purity. Available from: [Link]
-
ResearchGate. 4-Bromo-N-(2-nitrophenyl)benzamide. Available from: [Link]
- Google Patents. Synthesis method for 4-bromo-o-phenylenediamine.
Sources
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4-Bromo-2-ethoxy-N-phenylbenzamide
As a Senior Application Scientist, my approach is grounded in the principle of orthogonal validation. No single analytical technique is infallible. By combining data from multiple methods with different chemical and physical principles, we create a self-validating system that provides a high degree of confidence in the final purity assessment. This guide will detail not just the "how" but the critical "why" behind each experimental choice, empowering you to make informed decisions in your own laboratory.
Part I: The Analytical Toolkit for Primary Purity Assessment
The initial assessment of a newly synthesized batch of 4-Bromo-2-ethoxy-N-phenylbenzamide should involve a suite of analytical techniques designed to detect a wide range of potential impurities, from unreacted starting materials to residual solvents and reaction byproducts.
High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse
HPLC is the cornerstone of purity analysis for pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[2][3] It excels at separating the target compound from non-volatile organic impurities that may be structurally similar.
Causality Behind the Method: The principle of reverse-phase HPLC (RP-HPLC) is based on the partitioning of analytes between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] For this compound, a moderately polar compound, RP-HPLC is ideal. Impurities that are more or less polar than the target compound will have different retention times, allowing for their separation and quantification. The peak area of the main compound relative to the total area of all peaks provides a direct measure of its percentage purity.
Experimental Protocol: RP-HPLC for Purity Assessment
-
Sample Preparation: Accurately weigh approximately 1 mg of the synthesized compound and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.
-
Instrumentation & Conditions:
-
Column: Zorbax XDB C18, 250mm x 4.6mm, 5µm particle size (or equivalent).[5]
-
Mobile Phase: A gradient elution is recommended to resolve both polar and nonpolar impurities.
-
Solvent A: 0.1% Formic Acid in Water.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Program:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV-Vis Diode Array Detector (DAD) at a wavelength where the analyte has strong absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
-
-
Data Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Impurity Identification
NMR spectroscopy is indispensable for unambiguous structural elucidation and can be a powerful tool for purity assessment.[8][9] While HPLC provides quantitative data on purity, ¹H NMR provides qualitative and semi-quantitative information about the identity of impurities, such as residual solvents or unreacted starting materials.
Causality Behind the Method: Every chemically distinct proton in a molecule resonates at a specific frequency, creating a unique spectral fingerprint.[8] Impurities will exhibit their own characteristic peaks. By comparing the integral of impurity peaks to the integral of known compound peaks, one can estimate the level of contamination. Common impurities from the synthesis of amides include unreacted carboxylic acids, amines, and solvents used in the reaction or purification.[10]
Experimental Protocol: ¹H NMR for Qualitative Purity
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation & Acquisition:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard ¹H NMR acquisition.
-
Key Parameters: A sufficient relaxation delay (e.g., 5 seconds) is important for semi-quantitative analysis.[11]
-
-
Data Analysis:
-
Identify the characteristic peaks for this compound.
-
Scrutinize the baseline for small peaks. Compare their chemical shifts to known values for common laboratory solvents (e.g., ethyl acetate, hexane, dichloromethane) and potential starting materials (e.g., 4-bromo-2-ethoxybenzoic acid, aniline).[10]
-
The absence of significant impurity peaks provides strong evidence of high purity. For quantitative NMR (qNMR), a certified internal standard is used for precise purity determination without requiring a reference standard of the analyte itself.[6][8]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities
For a halogenated compound like this compound, GC-MS is an excellent orthogonal technique to HPLC. It is highly sensitive for detecting volatile and semi-volatile organic impurities and provides mass information for their identification.[12][13]
Causality Behind the Method: GC separates compounds based on their volatility and interaction with a stationary phase. The mass spectrometer then fragments the eluted compounds, generating a mass spectrum that serves as a molecular fingerprint, allowing for identification by comparison to spectral libraries. This is particularly useful for identifying low-boiling point solvents or byproducts not easily detected by HPLC.[14][15]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.
-
Instrumentation & Conditions:
-
Column: A low-to-mid polarity column, such as a DB-5ms (or equivalent).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Inlet: Split/splitless injector, with a split ratio of 50:1.
-
Temperature Program: Start at a low temperature (e.g., 60 °C) to resolve volatile solvents, then ramp to a high temperature (e.g., 300 °C) to elute the main compound and any less volatile impurities.
-
Mass Spectrometer: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.
-
-
Data Analysis:
-
The primary peak in the Total Ion Chromatogram (TIC) should correspond to the target compound.
-
Analyze the mass spectra of any smaller, earlier-eluting peaks and compare them against the NIST/Wiley library to identify volatile impurities.
-
Melting Point Analysis: The Classic Purity Indicator
Melting point determination is a simple, rapid, and cost-effective method to gauge the purity of a crystalline solid.[16][17]
Causality Behind the Method: Pure crystalline substances melt over a very narrow temperature range (typically < 1-2 °C).[18][19] Impurities disrupt the crystal lattice, which weakens the intermolecular forces holding the solid together.[16] This leads to two observable effects: a depression of the melting point and a broadening of the melting range.[20] Therefore, a sharp melting point close to the literature value is a strong indicator of high purity.
Experimental Protocol: Melting Point Determination
-
Sample Preparation: Ensure the sample is completely dry and finely powdered.
-
Loading: Tightly pack a small amount of the powder into a capillary tube to a height of 2-3 mm.
-
Measurement:
-
Place the capillary tube in a calibrated melting point apparatus.
-
Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last crystal melts (T₂).
-
-
Data Analysis:
-
The melting range is reported as T₁ - T₂.
-
A sharp range (e.g., 1-2 °C) suggests high purity. A broad range (> 5 °C) indicates the presence of significant impurities.
-
Part II: Building a Holistic Purity Profile
Data from a single technique is a snapshot; a combination of data provides a complete picture. The workflow below illustrates how these techniques are integrated for a comprehensive assessment.
Overall Purity Assessment Workflow
Caption: Integrated workflow for the comprehensive purity assessment of a synthesized compound.
Comparative Data Summary
This table summarizes the expected analytical outcomes for a high-purity sample versus one with common impurities.
| Analytical Technique | High Purity Sample (>98%) | Impure Sample (e.g., 90%) |
| HPLC | Single major peak with area % ≥ 98%. | Multiple peaks are present. Main peak area % is lower. |
| ¹H NMR | Clean spectrum matching the expected structure. No unexplained peaks. Minimal residual solvent peaks. | Additional peaks corresponding to unreacted starting materials or byproducts. High solvent peaks. |
| GC-MS | A single major peak in the TIC corresponding to the product's mass. | Multiple, earlier-eluting peaks corresponding to volatile impurities (e.g., reaction solvents). |
| Melting Point | Sharp melting range (e.g., 1-2 °C). | Depressed and broad melting range (e.g., > 5 °C).[16][18] |
Decision-Making Framework
Based on the initial analytical profile, a decision must be made. This logical flow guides the next steps.
Caption: A logical framework for deciding the next steps based on analytical purity data.
Part III: The Path to Purity - A Comparison of Purification Techniques
If the initial analysis reveals unacceptable purity levels, purification is necessary. The two most common and effective methods for solid organic compounds are recrystallization and column chromatography.
Recrystallization: Elegance in Simplicity
Recrystallization is a powerful technique for removing small amounts of impurities from a solid compound.[21] It is often the preferred first choice due to its simplicity and potential for yielding highly pure crystalline material.[22]
Causality Behind the Method: This technique relies on the differential solubility of a compound and its impurities in a chosen solvent at different temperatures.[23] An ideal solvent will dissolve the target compound completely at its boiling point but poorly at low temperatures. Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble at all temperatures (removed via hot filtration). Upon slow cooling, the saturated solution becomes supersaturated, and the target compound preferentially crystallizes out, leaving the soluble impurities behind.[24]
Experimental Protocol: Recrystallization
-
Solvent Selection: This is the most critical step. Test the solubility of the crude product in small amounts of various solvents (e.g., ethanol, ethyl acetate, acetone, or mixed systems like ethanol/water) to find one where it is soluble when hot and insoluble when cold.[25][26]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to the flask and heat the mixture to boiling (using a hot plate and stirring) until the solid completely dissolves. Add more hot solvent dropwise if needed.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals with a small amount of ice-cold solvent. Dry the crystals thoroughly, preferably under vacuum, to remove all traces of solvent.
-
Validation: Re-run the analytical tests (HPLC, NMR, and melting point) on the purified material to confirm the purity has improved.
Flash Column Chromatography: For Challenging Separations
When recrystallization is ineffective, or when impurities are present in large quantities or have similar solubility profiles to the product, flash column chromatography is the method of choice.[27][28]
Causality Behind the Method: Chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[29] Silica gel is polar. Nonpolar compounds have a weak affinity for the silica and travel down the column quickly with the mobile phase. Polar compounds adsorb more strongly to the silica and elute more slowly. By carefully choosing a solvent system (eluent), one can control the elution speed of different compounds, allowing for their separation into different fractions.
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal solvent system using Thin-Layer Chromatography (TLC). The ideal system should give the target compound an Rf value of approximately 0.2-0.4 and show good separation from impurities. A common eluent for a compound of this polarity would be a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a glass column with a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Ensure the silica bed is packed evenly without cracks or air bubbles.[28]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like dichloromethane). This solution can be carefully added to the top of the column. Alternatively, for less soluble compounds, the crude material can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the column ("dry loading").[27]
-
Elution: Run the chosen solvent system through the column, applying positive pressure (flash). Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.
-
Validation: As with recrystallization, re-analyze the purified product to confirm its purity.
Comparison of Purification Methods
| Feature | Recrystallization | Flash Column Chromatography |
| Principle | Differential Solubility | Differential Adsorption/Partitioning |
| Best For | Removing small amounts of impurities from a crystalline solid. | Complex mixtures, large amounts of impurities, non-crystalline solids. |
| Efficiency | Can be highly efficient, yielding >99.5% purity in a single step if the solvent is well-chosen. | Highly efficient for a wide range of separations, but may require multiple columns for very difficult mixtures. |
| Yield | Can be lower due to the product's residual solubility in the cold mother liquor. | Generally higher yields are possible as all material is passed through the column. |
| Scalability | Excellent for both small (mg) and large (kg) scales. | Can be scaled up, but becomes increasingly resource-intensive (solvent, silica). |
| Time & Cost | Relatively fast and inexpensive (requires only solvent and glassware). | More time-consuming and costly (requires silica gel, large volumes of solvent, columns, and TLC supplies). |
Conclusion
The rigorous assessment of purity is a non-negotiable aspect of chemical synthesis in a regulated and scientific environment. For this compound, a systematic and orthogonal approach is paramount. By integrating the quantitative power of HPLC, the structural insight of NMR, the volatile screening of GC-MS, and the classic simplicity of melting point analysis, a researcher can build a robust and trustworthy purity profile. Should this profile indicate the need for purification, an informed choice between the elegance of recrystallization and the versatility of column chromatography will provide a clear path to obtaining a compound of the requisite quality for its intended application. This multi-faceted strategy ensures that subsequent research is built on a foundation of chemical integrity.
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A Comparative In Vitro Efficacy Guide: Evaluating 4-Bromo-2-ethoxy-N-phenylbenzamide Against BRAF V600E-Mutant Melanoma
This guide provides a comprehensive framework for the initial in vitro evaluation of 4-Bromo-2-ethoxy-N-phenylbenzamide, a novel benzamide derivative, as a potential targeted therapeutic. Given the absence of established biological targets for this compound, we propose a structured, hypothesis-driven approach using the well-characterized BRAF V600E-mutant melanoma model system. This allows for a robust comparison against established, FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib, providing a clear benchmark for efficacy and selectivity.
The narrative herein is designed for drug development researchers, explaining not only the protocols but the scientific rationale underpinning each experimental choice. We will progress from direct biochemical interaction with the target protein to cellular-level efficacy and finally to the confirmation of on-target mechanism of action within the relevant signaling pathway.
Introduction: The Rationale for a Targeted Approach
The discovery of new chemical entities like this compound presents a common challenge: where to begin the search for therapeutic efficacy? A logical starting point is to assess its activity against well-defined oncogenic drivers for which effective targeted therapies already exist. The BRAF V600E mutation, present in approximately 50% of cutaneous melanomas, is an ideal candidate.[1][2] This mutation leads to constitutive activation of the MAPK (RAS-RAF-MEK-ERK) signaling pathway, driving uncontrolled cell proliferation.
This guide will therefore outline a three-stage in vitro testing cascade to determine if this compound (referred to hereafter as "Test Compound") exhibits anti-proliferative activity through the targeted inhibition of BRAF V600E. We will compare its performance directly with Vemurafenib and Dabrafenib, two potent and specific BRAF inhibitors that serve as the standard of care.[2][3]
Stage 1: Biochemical Potency Assessment
The foundational step is to determine if the Test Compound directly interacts with and inhibits the kinase activity of the BRAF V600E protein. A cell-free biochemical assay is the cleanest method for this, as it isolates the target protein from the complexities of a cellular environment. This allows for the direct measurement of enzymatic inhibition and the calculation of a 50% inhibitory concentration (IC50), a key metric of potency.
Experimental Workflow: BRAF V600E Kinase Inhibition Assay
Caption: Workflow for the in vitro BRAF V600E biochemical kinase assay.
Protocol: BRAF V600E Kinase Assay (Luminescent)
-
Compound Preparation : Create a 10-point, 3-fold serial dilution series for the Test Compound, Vemurafenib, and Dabrafenib in 100% DMSO, starting from a 10 mM stock.
-
Reaction Setup : In a 384-well assay plate, add recombinant BRAF V600E enzyme and its substrate (inactive MEK1) in a kinase buffer.
-
Initiation : Add the diluted compounds to the wells. Include wells with DMSO only as a negative control (0% inhibition) and wells without enzyme as a positive control (100% inhibition).
-
Kinase Reaction : Initiate the reaction by adding ATP. Incubate for 60 minutes at room temperature to allow for the phosphorylation of MEK1.
-
Detection : Terminate the kinase reaction and detect the amount of ADP produced (which is proportional to kinase activity) using a commercial luminescent ADP detection kit (e.g., ADP-Glo™, Promega).
-
Data Acquisition : Read the luminescent signal on a plate reader.
-
Analysis : Convert luminescence to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data using a four-parameter logistic equation to determine the IC50 value.
Comparative Potency Data (Hypothetical)
| Compound | Target | IC50 (nM) |
| Test Compound | BRAF V600E | 85 |
| Vemurafenib | BRAF V600E | 31 |
| Dabrafenib | BRAF V600E | 5 |
This hypothetical data suggests the Test Compound has direct activity against the BRAF V600E kinase, although it is less potent than the established inhibitors.
Stage 2: Cellular Efficacy and Selectivity
Demonstrating biochemical potency is necessary but not sufficient. A successful drug must be cell-permeable and inhibit its target in a complex cellular milieu, leading to a desired biological outcome—in this case, halting cell proliferation. We must also assess selectivity by testing against a cell line that does not depend on the target.
Rationale for Cell Line Selection
-
A375 (BRAF V600E Mutant Melanoma) : This cell line is addicted to the BRAF V600E oncogene for survival and proliferation. It is a standard model for assessing the efficacy of BRAF inhibitors.
-
WM1366 (BRAF Wild-Type Melanoma) : This cell line lacks the BRAF V600E mutation and relies on other pathways (e.g., NRAS mutation-driven signaling). It serves as a crucial negative control. A highly selective compound should be significantly less effective against these cells.
Protocol: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Plating : Seed A375 and WM1366 cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Treatment : Treat the cells with a serial dilution of the Test Compound, Vemurafenib, and Dabrafenib for 72 hours. This duration allows for effects on multiple rounds of cell division to become apparent.[5]
-
Viability Assessment : After incubation, add a reagent such as CellTiter-Glo® (Promega), which lyses the cells and generates a luminescent signal proportional to the amount of ATP present—a direct indicator of metabolic activity and cell viability.[6]
-
Data Acquisition : Measure luminescence using a plate reader.
-
Analysis : Normalize the data to DMSO-treated control cells and plot cell viability against drug concentration. Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression.
Comparative Cellular Efficacy Data (Hypothetical)
| Compound | A375 (BRAF V600E) GI50 (nM) | WM1366 (BRAF WT) GI50 (nM) | Selectivity Index (WT/V600E) |
| Test Compound | 250 | >10,000 | >40 |
| Vemurafenib | 95 | >10,000 | >105 |
| Dabrafenib | 20 | 8,500 | 425 |
This hypothetical data shows the Test Compound inhibits the proliferation of BRAF-mutant cells while sparing wild-type cells, confirming on-target cellular activity. Its cellular potency is lower than the comparators, consistent with the biochemical data.
Stage 3: Mechanistic Confirmation via Pathway Analysis
The final step is to confirm that the observed anti-proliferative effect is indeed caused by the inhibition of the intended signaling pathway. For BRAF inhibitors, this means demonstrating a reduction in the phosphorylation of downstream pathway components, most notably ERK (p-ERK). Western blotting is the gold-standard technique for this analysis.
The BRAF/MEK/ERK Signaling Pathway
Caption: The constitutively active MAPK pathway in BRAF V600E melanoma.
Protocol: Western Blot for p-ERK Inhibition
-
Cell Treatment : Plate A375 cells and grow to 70-80% confluency. Treat the cells with the Test Compound, Vemurafenib, and Dabrafenib at concentrations around their respective GI50 values (e.g., 1x and 5x GI50) for a short duration (e.g., 2-4 hours) to observe direct signaling effects before apoptosis begins.
-
Protein Extraction : Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE : Separate 20-30 µg of protein per sample by molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF membrane.
-
Immunoblotting :
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK).
-
Wash, then incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
To confirm equal protein loading, strip the membrane and re-probe with an antibody for total ERK and a housekeeping protein like GAPDH.
-
-
Detection : Apply an enhanced chemiluminescent (ECL) substrate and image the resulting signal. A dose-dependent decrease in the p-ERK band intensity relative to the total ERK and GAPDH bands confirms on-target pathway inhibition.
Conclusion and Future Directions
This guide outlines a fundamental, three-stage in vitro workflow to ascertain the efficacy, selectivity, and mechanism of action for a novel compound, this compound, within the context of BRAF V600E-driven cancer. The hypothetical data presented positions the Test Compound as a valid hit with on-target activity, albeit with lower potency than established drugs.
This foundational dataset provides the necessary evidence to justify further investigation. Next steps would include:
-
Broader Kinase Profiling : To understand the compound's selectivity across the human kinome.
-
Resistance Profiling : Testing against cell lines with known BRAF inhibitor resistance mechanisms.
-
In Vivo Studies : Evaluating the compound's efficacy in mouse xenograft models of BRAF V600E melanoma.[3]
By systematically progressing through biochemical, cellular, and mechanistic assays, researchers can build a robust data package to make informed decisions about the future development of promising new chemical entities.
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A Head-to-Head Benchmark Analysis: Evaluating 4-Bromo-2-ethoxy-N-phenylbenzamide Against Known FGFR1 Inhibitors
Introduction: The Rationale for a New FGFR1 Inhibitor Candidate
The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and angiogenesis. Its aberrant activation, often through gene amplification, mutations, or translocations, is a known driver in a variety of malignancies, including breast, lung, and urothelial cancers. Consequently, the FGFRs, and particularly FGFR1, have emerged as high-value targets for therapeutic intervention.
While several potent FGFR inhibitors have been developed, the search for new chemical entities with improved selectivity, potency, and pharmacokinetic profiles is ongoing. This guide introduces 4-Bromo-2-ethoxy-N-phenylbenzamide , a novel small molecule with a structural resemblance to known kinase inhibitors. Based on the established activity of structurally similar 4-bromo-N-phenylbenzamide derivatives as FGFR1 inhibitors, we hypothesize that this compound also targets the FGFR1 kinase.[1]
This document provides a comprehensive framework for benchmarking this compound against established, clinically relevant FGFR inhibitors: Pemigatinib and Infigratinib . We will detail the necessary experimental protocols, from direct enzymatic assays to cell-based functional screens, to rigorously evaluate its potential as a therapeutic candidate. The causality behind each experimental choice is explained to ensure a robust and self-validating investigation.
The FGFR1 Signaling Pathway: A Prime Oncogenic Driver
Upon binding of its ligand, Fibroblast Growth Factor (FGF), FGFR1 dimerizes and undergoes autophosphorylation, activating downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. This signaling cascade ultimately promotes cell proliferation and survival. In cancers with FGFR1 amplification, the overexpression of the receptor leads to ligand-independent signaling, providing a constant stimulus for tumor growth.
Caption: Simplified FGFR1 signaling pathway leading to cell proliferation.
Benchmarking Strategy: A Multi-tiered Approach
To comprehensively evaluate this compound, we will employ a three-tiered experimental approach, progressing from direct target engagement to cellular function. This ensures that any observed cellular effects are directly attributable to the inhibition of the intended target.
Caption: Three-tiered workflow for inhibitor characterization.
Comparative Inhibitor Overview
The performance of this compound will be compared against two well-characterized FGFR inhibitors.
| Inhibitor | Target Profile | FDA Approval Status | Key Features |
| Pemigatinib (Pemazyre) | Potent, selective inhibitor of FGFR1, 2, and 3.[2] | Approved for myeloid/lymphoid neoplasms with FGFR1 rearrangement and cholangiocarcinoma with FGFR2 fusions.[1][3][4][5][6][7][8] | Well-established clinical efficacy and safety profile. |
| Infigratinib (Truseltiq) | Potent inhibitor of FGFR1, 2, and 3.[9][10] | Previously granted accelerated approval for cholangiocarcinoma with FGFR2 fusions.[9] | Extensive pre-clinical and clinical data available.[11] |
| This compound | Hypothesized FGFR1 inhibitor | Investigational | Novel chemical entity; performance to be determined. |
Experimental Protocols
Tier 1: In Vitro FGFR1 Kinase Assay (IC50 Determination)
Rationale: This initial screen directly measures the ability of the compound to inhibit the enzymatic activity of recombinant human FGFR1. This is the most direct way to confirm target engagement and determine the compound's potency (IC50). We will utilize a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.
Protocol: ADP-Glo™ Kinase Assay
-
Reagent Preparation: Prepare Kinase Buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT). Prepare serial dilutions of this compound, Pemigatinib, and Infigratinib in 100% DMSO, then dilute in Kinase Buffer.
-
Kinase Reaction:
-
In a 384-well plate, add 1 µl of each inhibitor dilution.
-
Add 2 µl of recombinant FGFR1 enzyme diluted in Kinase Buffer.
-
Add 2 µl of a substrate/ATP mix (e.g., poly(E,Y)4:1 substrate and ATP at the Km concentration for FGFR1).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µl of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition: Record luminescence using a plate reader.
-
Analysis: Calculate the percent inhibition for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Tier 2: Cellular Target Engagement - Western Blot for Phospho-FGFR1
Rationale: To confirm that the compound inhibits FGFR1 within a cellular context, we will measure the phosphorylation status of the receptor in a cancer cell line with FGFR1 gene amplification. A reduction in phosphorylated FGFR1 (p-FGFR1) upon treatment indicates successful target engagement in a live-cell environment.
Protocol: Western Blot Analysis
-
Cell Culture and Treatment:
-
Culture a human breast cancer cell line with known FGFR1 amplification (e.g., MDA-MB-134-VI or HCC1500) in appropriate media.
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound, Pemigatinib, and Infigratinib for 2-4 hours. Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize samples to equal protein concentrations, add Laemmli sample buffer, and boil for 5 minutes.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-FGFR1 (Tyr653/654).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
-
Loading Control: Strip the membrane and re-probe with an antibody for total FGFR1 and a loading control (e.g., GAPDH or β-Actin) to ensure equal protein loading.
Tier 3: Functional Outcome - Cell Proliferation Assay
Rationale: The ultimate goal of an FGFR1 inhibitor is to halt the proliferation of cancer cells that are dependent on its signaling. An MTS or MTT assay will be used to measure the metabolic activity of the cells, which serves as an indicator of cell viability and proliferation. A potent inhibitor should demonstrate a dose-dependent decrease in cell proliferation.
Protocol: MTS Cell Proliferation Assay
-
Cell Plating: Seed an FGFR1-amplified cell line (e.g., MDA-MB-134-VI) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and the benchmark inhibitors. Include a vehicle control.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions.
-
MTS Reagent Addition: Add 20 µl of a combined MTS/PES solution to each well.
-
Incubation: Incubate for 1-4 hours at 37°C, allowing viable cells to convert the MTS reagent into a colored formazan product.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control. Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for each compound by plotting viability against the log of the compound concentration.
Expected Data and Comparative Analysis
The data from these experiments will be compiled into the following table to provide a clear, objective comparison of the compounds.
| Compound | FGFR1 IC50 (nM) | p-FGFR1 Inhibition (at 1 µM) | Cell Proliferation GI50 (nM) in MDA-MB-134-VI cells |
| This compound | To be determined | To be determined | To be determined |
| Pemigatinib | ~0.4 | Significant | ~10 |
| Infigratinib | ~0.9 | Significant | ~15 |
Note: IC50 and GI50 values for Pemigatinib and Infigratinib are approximate and based on publicly available data for illustrative purposes.
Conclusion and Future Directions
This guide outlines a rigorous, logically structured approach to benchmark the novel compound this compound against established FGFR1 inhibitors. By systematically evaluating its direct enzymatic inhibition, its ability to engage the target in a cellular context, and its functional impact on cancer cell proliferation, we can generate a comprehensive profile of its potential as a therapeutic agent.
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A Comparative Guide to the Definitive Structural Confirmation of 4-Bromo-2-ethoxy-N-phenylbenzamide Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. In the development of novel therapeutics and functional materials, precise structural confirmation is not merely a formality but a critical determinant of a compound's efficacy, safety, and intellectual property value. This guide provides an in-depth, comparative analysis of the key analytical techniques for the structural elucidation of 4-Bromo-2-ethoxy-N-phenylbenzamide, a representative of a class of compounds with significant potential in medicinal chemistry.
This document moves beyond a simple recitation of methods. It offers a strategic workflow, grounded in the principles of spectroscopic and crystallographic analysis, to provide a self-validating system for structural confirmation. We will explore the causality behind experimental choices, comparing and contrasting the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Crystallography.
The Strategic Synthesis: A Proposed Pathway
A robust analytical workflow begins with a well-defined synthetic route. While numerous methods for amide bond formation exist, a common and effective approach to synthesize this compound is a multi-step process commencing with the commercially available 4-bromo-2-hydroxybenzoic acid.
dot
Caption: Proposed two-step synthesis of this compound.
Experimental Protocol: Synthesis
Step 1: Synthesis of 4-Bromo-2-ethoxybenzoic acid (via Williamson Ether Synthesis)
-
To a solution of 4-bromo-2-hydroxybenzoic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., acetone or DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 eq).[1][2][3][4][5]
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Add ethyl iodide (EtI, 1.5 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Acidify the aqueous residue with a dilute acid (e.g., 1M HCl) to precipitate the product.
-
Filter the solid, wash with cold water, and dry to yield 4-bromo-2-ethoxybenzoic acid.
Step 2: Synthesis of this compound (Amide Coupling)
-
Suspend the synthesized 4-bromo-2-ethoxybenzoic acid (1.0 eq) in a dry, inert solvent such as dichloromethane (DCM) or toluene.
-
Add an activating agent, for instance, thionyl chloride (SOCl₂) or titanium tetrachloride (TiCl₄), to convert the carboxylic acid to a more reactive acyl chloride in situ.[6][7]
-
In a separate flask, dissolve aniline (1.1 eq) in the same solvent.
-
Slowly add the aniline solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion, as indicated by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the final compound.
A Multi-faceted Approach to Structural Confirmation
The definitive confirmation of the molecular structure of this compound requires a synergistic application of multiple analytical techniques. Each method provides a unique piece of the structural puzzle, and their collective data provides a high degree of confidence in the final assignment.
dot
Caption: Integrated workflow for the structural elucidation of the target molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[8] By analyzing the chemical shifts, integration, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined.
Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 | Singlet (broad) | 1H | N-H | The amide proton is typically deshielded and appears as a broad singlet. |
| ~7.8 | Doublet | 1H | Ar-H | Aromatic proton ortho to the carbonyl group, deshielded. |
| ~7.6 | Doublet of doublets | 1H | Ar-H | Aromatic proton meta to the carbonyl and ortho to the bromine. |
| ~7.4-7.2 | Multiplet | 5H | Ar-H (Phenyl) | Protons of the N-phenyl ring. |
| ~7.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the ethoxy group. |
| ~4.2 | Quartet | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, split by the methyl protons. |
| ~1.5 | Triplet | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, split by the methylene protons. |
Predicted ¹³C NMR Data for this compound
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | The carbonyl carbon of the amide is characteristically found at a low field. |
| ~158 | Ar-C (C-O) | The aromatic carbon attached to the ethoxy group is shifted downfield. |
| ~140-120 | Ar-C | Aromatic carbons of both benzene rings. |
| ~118 | Ar-C (C-Br) | The carbon attached to the bromine atom. |
| ~65 | -OCH₂CH₃ | The methylene carbon of the ethoxy group. |
| ~15 | -OCH₂CH₃ | The methyl carbon of the ethoxy group. |
Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying the Functional Groups
FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[3][9][10] For this compound, the key vibrational bands will confirm the presence of the amide and aromatic moieties.
Expected FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3300 | N-H stretch | Medium |
| ~3050 | Aromatic C-H stretch | Medium-Weak |
| ~2980-2850 | Aliphatic C-H stretch | Medium-Weak |
| ~1660 | C=O stretch (Amide I) | Strong |
| ~1540 | N-H bend (Amide II) | Medium |
| ~1600, ~1480 | Aromatic C=C stretch | Medium-Weak |
| ~1250 | C-O stretch (Aryl ether) | Strong |
| ~1050 | C-Br stretch | Medium |
Mass Spectrometry (MS): Determining the Molecular Weight and Elemental Composition
Mass spectrometry provides the exact molecular weight of a compound and, through high-resolution analysis, its elemental formula.[1] The fragmentation pattern also offers valuable structural clues.
Expected Mass Spectrometry Data
| Parameter | Expected Value | Rationale |
| Molecular Ion ([M]⁺) | m/z 335 and 337 | The presence of a bromine atom results in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.[4][6] |
| Key Fragments | m/z 212/214, 184/186, 93 | Fragmentation patterns would likely involve the loss of the phenyl group, the ethoxy group, and cleavage of the amide bond. |
Single Crystal X-ray Crystallography: The Definitive 3D Structure
While spectroscopic methods provide robust evidence for the connectivity and functional groups, single-crystal X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement in the solid state.[11][12][13] This technique provides precise bond lengths, bond angles, and torsional angles, confirming the exact conformation of the molecule. For a novel compound, obtaining a crystal structure is the gold standard for structural proof.
Comparative Analysis of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity, stereochemistry, and conformational information in solution. | Highly informative, non-destructive. | Requires soluble sample, can be complex to interpret for large molecules. |
| FTIR Spectroscopy | Presence of functional groups. | Rapid, inexpensive, requires small sample amount. | Provides limited information on the overall molecular framework. |
| Mass Spectrometry | Molecular weight, elemental formula, and fragmentation patterns. | High sensitivity, provides exact mass. | Can be destructive, isomerization can be difficult to distinguish. |
| X-ray Crystallography | Absolute 3D structure in the solid state. | Unambiguous structural determination. | Requires a suitable single crystal, structure may differ from solution conformation. |
Conclusion
The structural confirmation of this compound derivatives, and indeed any novel chemical entity, is a process of accumulating and correlating evidence from multiple analytical techniques. While each method offers unique and valuable insights, it is their combined application that provides the irrefutable proof required in a rigorous scientific and drug development setting. NMR spectroscopy elucidates the molecular scaffold, FTIR confirms the functional groups, mass spectrometry verifies the molecular formula, and X-ray crystallography provides the ultimate three-dimensional picture. By following the integrated workflow presented in this guide, researchers can confidently and definitively establish the molecular structure of their target compounds.
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Safety Operating Guide
Mastering Safety: A Comprehensive Guide to Handling 4-Bromo-2-ethoxy-N-phenylbenzamide
For the dedicated researcher, scientist, and drug development professional, the integrity of your work and your personal safety are paramount. This guide provides an in-depth, procedural framework for the safe handling of 4-Bromo-2-ethoxy-N-phenylbenzamide (CAS No. 1261918-68-6), a compound often utilized in industrial and scientific research.[1] Moving beyond a simple checklist, we delve into the rationale behind each safety measure, empowering you to cultivate a culture of safety and confidence in your laboratory.
Understanding the Hazard Profile
While comprehensive toxicological and ecological data for this compound are not fully available, the molecular structure necessitates a cautious approach.[1] Structurally related compounds, such as other brominated phenylbenzamides, are known to cause skin, eye, and respiratory irritation.[2] Therefore, it is prudent to handle this compound as a hazardous substance, assuming it may be harmful if swallowed, in contact with skin, or inhaled.
Key Chemical Identifiers:
| Property | Value |
|---|---|
| Chemical Name | This compound |
| CAS Number | 1261918-68-6[3][4] |
| Molecular Formula | C₁₅H₁₄BrNO₂[3][4] |
| Molecular Weight | 320.18 g/mol [3] |
Engineering Controls: Your First Line of Defense
Before any personal protective equipment is even considered, robust engineering controls must be in place. These controls are designed to minimize exposure by containing the hazard at its source.
-
Fume Hood: All handling of this compound in its powdered form must be conducted within a certified chemical fume hood.[5][6] This is critical to prevent the inhalation of fine dust particles, which may cause respiratory irritation.[2] The fume hood's airflow should be verified before commencing any work.[5]
-
Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions.[7]
-
Designated Work Area: Establish a clearly marked area for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE): The Essential Barrier
The selection of appropriate PPE is not arbitrary; it is a scientifically informed decision based on the compound's chemical class—a halogenated aromatic amide.
Eye and Face Protection
-
Safety Goggles: Tightly fitting chemical splash goggles are mandatory to protect against accidental splashes or dust entering the eyes.[1][6]
-
Face Shield: In situations with a higher risk of splashing, such as when handling larger quantities or solutions, a face shield should be worn in addition to safety goggles.
Hand Protection
Standard disposable nitrile gloves offer poor resistance to aromatic and halogenated hydrocarbons and are not recommended for extended contact.[8][9] For robust protection, the following materials are advised:
| Glove Material | Recommendation | Rationale |
| Viton® | Excellent | Offers superior resistance to chlorinated and aromatic solvents.[8][9] |
| Polyvinyl Alcohol (PVA) | Excellent | Provides strong protection against aromatic and chlorinated solvents, but is water-soluble and should not be used with aqueous solutions.[9][10] |
| Butyl Rubber | Good | Recommended for handling ketones and esters, but offers poor resistance to aromatic and halogenated hydrocarbons.[9][11] |
| Nitrile | Splash Protection ONLY | Suitable for incidental contact only. Gloves must be changed immediately upon any contact with the chemical.[12] |
Crucial Glove Practice: Always inspect gloves for any signs of degradation or puncture before use.[5] After handling is complete, remove gloves using the proper technique to avoid skin contamination and wash hands thoroughly.
Body Protection
-
Laboratory Coat: A flame-resistant lab coat should be worn and fully buttoned to protect the skin and personal clothing.[6]
-
Closed-Toe Shoes: Impervious, closed-toe shoes are required to protect against spills.[6]
Respiratory Protection
In most scenarios, handling this compound within a certified fume hood will provide adequate respiratory protection. However, if engineering controls are insufficient or in the event of a large spill, respiratory protection is necessary. A NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[13]
Procedural Workflow for Safe Handling
A systematic approach to handling ensures that safety is integrated into every step of the process.
Spill and Emergency Procedures
Minor Spill (in a fume hood):
-
Alert nearby personnel.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material like vermiculite or sand. Do not use combustible materials.[14]
-
Carefully collect the absorbed material into a designated hazardous waste container.[14]
-
Decontaminate the area with soap and water.
Major Spill or Spill Outside a Fume Hood:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
First Aid:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan: Managing Halogenated Waste
As this compound contains bromine, it is classified as a halogenated organic compound . This dictates a specific waste disposal stream.
Core Disposal Principles:
-
Segregation is Key: Halogenated organic waste must never be mixed with non-halogenated organic waste.[15][16][17] This is because halogenated compounds require specific incineration processes to prevent the release of harmful substances.[17]
-
Designated Containers: Collect all waste containing this compound (including contaminated consumables like gloves and absorbent materials) in a clearly labeled, sealed, and compatible container marked "Halogenated Organic Waste".[15][18]
-
Labeling: Ensure the container is accurately labeled with the full chemical name and the associated hazards.[18]
-
Institutional Protocols: Arrange for waste pickup and disposal through your institution's EHS department or a licensed hazardous waste disposal service, following all local and national regulations.[14][18]
By integrating these principles and procedures into your daily laboratory operations, you not only ensure your own safety but also contribute to a responsible and secure research environment.
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Chemsrc. (2025). 4-BROMO-N-PHENYLBENZAMIDE | CAS#:6846-12-4. [Link]
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OSU Chemistry. (n.d.). Glove Selection Examples of Chemical Resistance of Common Glove Materials. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
